molecular formula C25H32O13 B15593827 10-Hydroxyligstroside

10-Hydroxyligstroside

Cat. No.: B15593827
M. Wt: 540.5 g/mol
InChI Key: AHTRGGWSBFOEEG-HFLHEASMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Hydroxyligustroside has been reported in Ligustrum obtusifolium, Jasminum elongatum, and other organisms with data available.

Properties

Molecular Formula

C25H32O13

Molecular Weight

540.5 g/mol

IUPAC Name

methyl (4S,5E,6S)-5-(2-hydroxyethylidene)-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

InChI

InChI=1S/C25H32O13/c1-34-23(33)17-12-36-24(38-25-22(32)21(31)20(30)18(11-27)37-25)15(6-8-26)16(17)10-19(29)35-9-7-13-2-4-14(28)5-3-13/h2-6,12,16,18,20-22,24-28,30-32H,7-11H2,1H3/b15-6+/t16-,18+,20+,21-,22+,24-,25-/m0/s1

InChI Key

AHTRGGWSBFOEEG-HFLHEASMSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling 10-Hydroxyligstroside: A Technical Guide to its Natural Sources and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyligstroside is a secoiridoid, a class of monoterpenoids known for their diverse biological activities. As a member of the Oleaceae (olive) family, this compound is found alongside other well-known secoiridoids like oleuropein (B1677263) and ligstroside. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for this compound, aimed at facilitating further research and development in the fields of phytochemistry, pharmacology, and drug discovery.

Natural Sources and Distribution

This compound has been identified in several genera within the Oleaceae family, primarily in Fraxinus (ash) and Ligustrum (privet). While its presence is confirmed, comprehensive quantitative data on its distribution across various plant parts and species remains an area of active research.

Distribution in Fraxinus Genus

The European ash (Fraxinus excelsior) is a confirmed natural source of this compound. It has been successfully isolated from the bark of this species. The presence of a diverse array of other secoiridoids, phenylethanoids, flavonoids, and coumarins is also characteristic of the Fraxinus genus, with the profile of these compounds varying between different organs of the tree.[1]

Distribution in Ligustrum Genus

The common privet (Ligustrum vulgare) is another key source of this compound. Phytochemical analyses have confirmed its presence in the leaves of this plant. The fruits of Ligustrum vulgare are also a rich source of various secoiridoid glucosides.[2]

Potential Distribution in Other Oleaceae Genera

Given the phytochemical similarities within the Oleaceae family, it is plausible that this compound may also be present in other genera such as Phillyrea (mock privet). Studies on Phillyrea latifolia have revealed the presence of other secoiridoids, suggesting it as a potential candidate for future investigations into the distribution of this compound.

Quantitative Data

Detailed quantitative analysis of this compound across a wide range of species and plant tissues is not yet extensively documented in publicly available literature. However, the existing research on related secoiridoids in the Oleaceae family provides a strong foundation for future quantitative studies. The table below summarizes the current understanding of its distribution, with the acknowledgment that specific concentration values for this compound are largely yet to be determined.

GenusSpeciesPlant PartThis compound PresenceNotes
FraxinusexcelsiorBarkConfirmed[3]Co-occurs with other secoiridoids.
LigustrumvulgareLeavesConfirmedPresent alongside oleuropein and other polyphenols.
LigustrumvulgareFruitsLikelyA rich source of various secoiridoid glucosides.[2]
PhillyrealatifoliaLeaves, FruitsPossibleContains other secoiridoids, suggesting potential presence.

Experimental Protocols

The extraction, isolation, and quantification of this compound can be achieved through various chromatographic techniques, adapted from established methods for other secoiridoids.

Extraction and Isolation of Secoiridoids from Fraxinus excelsior Bark

This protocol is based on the successful isolation of this compound from ash bark.

1. Plant Material Preparation:

  • Collect fresh bark from Fraxinus excelsior.

  • Air-dry the bark in a well-ventilated area, protected from direct sunlight.

  • Once fully dried, grind the bark into a fine powder.

2. Extraction:

  • Macerate the powdered bark with methanol (B129727) at room temperature for 48 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3. Fractionation:

  • Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing secoiridoids.

4. Isolation:

  • Subject the secoiridoid-rich fraction (typically the ethyl acetate or methanol-water fraction) to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of chloroform and methanol.

  • Further purify the collected fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This method, adapted from protocols for quantifying secoiridoids in Ligustrum species, can be optimized for this compound.[2]

1. Standard Preparation:

  • Prepare a stock solution of isolated and purified this compound of known concentration in methanol.

  • Prepare a series of calibration standards by diluting the stock solution.

2. Sample Preparation:

  • Extract a known weight of dried and powdered plant material with methanol using sonication or maceration.

  • Filter the extract and dilute it to a known volume with methanol.

  • Pass the diluted extract through a 0.45 µm syringe filter before HPLC analysis.

3. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and ethanol (B145695) (B) can be effective for separating secoiridoid glucosides.[2] Alternatively, a gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile (B52724) is commonly used for secoiridoid analysis.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 235 nm, a wavelength suitable for detecting secoiridoid glucosides.[2]

  • Injection Volume: 20 µL.

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Quantify the amount of this compound in the plant samples by comparing their peak areas to the calibration curve.

Biosynthetic Pathway

This compound, like other secoiridoids in the Oleaceae family, is synthesized through a complex interplay of the mevalonate (B85504) and shikimate pathways. The core secoiridoid structure is derived from the mevalonate pathway, while the phenylethanolic moiety is a product of the shikimate pathway.

Caption: Biosynthetic pathway of this compound and related secoiridoids.

The diagram above illustrates the convergence of the shikimate and mevalonate pathways to form the basic secoiridoid structures, ligstroside and oleuropein. This compound is subsequently formed through the hydroxylation of ligstroside.

Conclusion

This compound represents a promising area for phytochemical and pharmacological research. This guide provides a foundational understanding of its natural sources, distribution, and analytical methodologies. Further quantitative studies are needed to fully elucidate its concentration in various plant species and tissues. The detailed experimental protocols and the biosynthetic pathway outlined herein are intended to serve as a valuable resource for scientists and researchers, paving the way for future discoveries and applications of this intriguing natural compound.

References

10-Hydroxyligstroside: A Technical Guide to Its Origins, Putative Bioactivity, and Pathways for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyligstroside is a naturally occurring iridoid glycoside found in plants of the Oleaceae family, notably in the common ash (Fraxinus excelsior)[1]. While direct research on this specific compound is limited, studies on extracts from its source plant suggest potential anti-inflammatory properties. This technical guide synthesizes the available information on this compound and related compounds from Fraxinus excelsior, providing a foundation for future research into its isolation, biological activity, and therapeutic potential. Due to the scarcity of data specifically on this compound, this document leverages findings from studies on whole plant extracts and related secoiridoids to propose experimental methodologies and potential mechanisms of action.

Discovery and Sourcing

Proposed Isolation and Purification Workflow

While a specific, detailed protocol for the isolation of this compound is not yet published, a general workflow can be proposed based on established methods for separating iridoid glycosides from Fraxinus species. This hypothetical protocol would require optimization and validation.

G start Plant Material (e.g., Fraxinus excelsior leaves/seeds) extraction Extraction (e.g., with methanol (B129727) or ethanol) start->extraction filtration Filtration and Concentration (Removal of solid debris and solvent) extraction->filtration partition Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) filtration->partition column_chrom Column Chromatography (e.g., Silica (B1680970) gel or Sephadex LH-20) partition->column_chrom hplc Preparative HPLC (Reversed-phase C18 column) column_chrom->hplc analysis Structural Elucidation (NMR, MS) hplc->analysis final_product Purified this compound hplc->final_product

Caption: Proposed workflow for the isolation and purification of this compound.

Detailed Hypothetical Experimental Protocol
  • Plant Material Collection and Preparation: Collect fresh leaves or seeds of Fraxinus excelsior. The plant material should be air-dried in the shade and then ground into a fine powder.

  • Extraction: Macerate the powdered plant material with methanol (or 70% ethanol) at room temperature for 72 hours, with occasional shaking. Repeat the extraction process three times.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, and ethyl acetate, to separate compounds based on their polarity. This compound, being a glycoside, is expected to be in the more polar fractions.

  • Column Chromatography: Subject the polar extract (e.g., the remaining aqueous fraction) to column chromatography on a suitable stationary phase like silica gel or Sephadex LH-20. Elute with a gradient of solvents (e.g., a mixture of dichloromethane (B109758) and methanol) to obtain several fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the target compound using a preparative HPLC system with a reversed-phase C18 column. A gradient of water and acetonitrile, often with a small percentage of formic acid, is a common mobile phase for separating such compounds.

  • Purity and Structural Analysis: Analyze the purified compound using analytical HPLC to determine its purity. Elucidate the structure using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS), and compare the data with published information[2].

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activities of isolated this compound are lacking. However, research on Fraxinus excelsior extracts provides strong indications of anti-inflammatory properties, which may be attributable in part to its iridoid glycoside constituents, including this compound.

Anti-Inflammatory Activity

Extracts from Fraxinus excelsior have been shown to significantly reduce the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12) in lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells[3][4][5].

Extract/CompoundCell LineStimulantMeasured CytokinesEffectReference
Fraxinus excelsior leaf extractsTHP-1LPSTNF-α, IL-12Significant reduction[3][5]
Ursolic acid (from F. excelsior)THP-1LPSTNF-α, IL-12Significant reduction[4]
Oleanolic acid (from F. excelsior)THP-1LPSTNF-α, IL-12Significant reduction[4]
Postulated Signaling Pathway: NF-κB Inhibition

The reduction in pro-inflammatory cytokine production by Fraxinus excelsior extracts suggests an interaction with key inflammatory signaling pathways. A primary candidate is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response. It is plausible that compounds within the extract, potentially including this compound, inhibit the activation of NF-κB.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-12) hydroxyligstroside This compound (Hypothesized) hydroxyligstroside->ikk Inhibition? G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus hydroxyligstroside This compound (Hypothesized) ppara PPARα hydroxyligstroside->ppara Activation? rxr RXR ppara->rxr Heterodimerization ppre PPRE (Peroxisome Proliferator Response Element) rxr->ppre Binding target_genes Target Gene Expression (e.g., Fatty Acid Oxidation, Anti-inflammatory Genes) ppre->target_genes

References

An In-depth Technical Guide to 10-Hydroxyligstroside: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyligstroside is a naturally occurring secoiridoid glucoside found predominantly in plants of the Oleaceae family, such as Fraxinus excelsior and Fraxinus chinensis.[1] As a member of the secoiridoid class, which includes well-known compounds like oleuropein (B1677263) and ligstroside, this compound is of increasing interest to the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and currently available data on this compound, aimed at facilitating further research and development.

Chemical Structure and Properties

This compound is characterized by a secoiridoid skeleton derived from the cleavage of the cyclopentane (B165970) ring of an iridoid precursor. This core is attached to a tyrosol moiety via an ester linkage and a glucose molecule through a glycosidic bond.

Molecular Formula: C₂₅H₃₂O₁₃[1]

Molecular Weight: 540.51 g/mol [1]

CAS Number: 35897-94-0[1]

2D Chemical Structure

The planar structure of this compound is depicted below, illustrating the connectivity of the secoiridoid core, the tyrosol group, and the glucose unit.

Chemical structure of this compound

Caption: 2D Chemical Structure of this compound.

Key Structural Features
  • Secoiridoid Core: A defining feature is the elenolic acid-type skeleton, which is common to many bioactive compounds in the Oleaceae family.

  • Hydroxylation: The presence of a hydroxyl group at the C-10 position distinguishes it from its close relative, ligstroside.

  • Glycosylation: A β-D-glucopyranosyl unit is attached to the secoiridoid aglycone.

  • Ester Linkage: The secoiridoid part is esterified with tyrosol (p-hydroxyphenylethanol).

Stereochemistry

The stereochemistry of this compound is critical for its biological activity and interaction with molecular targets. While a complete, experimentally verified assignment of all chiral centers is not yet published in readily accessible literature, some information can be inferred from its SMILES notation and the known stereochemistry of related secoiridoids.

SMILES (Stereochemical): OC(C=C1)=CC=C1CCOC(C[C@H]2/C(--INVALID-LINK--O[C@@H]3O--INVALID-LINK--O)O">C@@HCO)=C\CO)=O[1]

This notation suggests specific stereochemical configurations at several chiral centers within the molecule. However, for unambiguous confirmation, further experimental data from techniques such as NOESY NMR or X-ray crystallography would be required.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively reported. The following table summarizes the key physicochemical properties. At present, comprehensive, publicly available 1D and 2D NMR data (¹H, ¹³C, COSY, HSQC, HMBC) specifically for this compound remains elusive. Researchers are encouraged to consult specialized databases or perform their own spectroscopic analysis for detailed structural elucidation.

PropertyValueReference
Molecular Formula C₂₅H₃₂O₁₃[1]
Molecular Weight 540.51 g/mol [1]
CAS Number 35897-94-0[1]

Experimental Protocols

Detailed experimental protocols for the isolation and structural elucidation of this compound are not explicitly available. However, general methods for the extraction and purification of secoiridoids from plant material can be adapted. A typical workflow is outlined below.

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) & NO Production mapk->pro_inflammatory nfkb->pro_inflammatory hydroxyligstroside This compound (Hypothesized) hydroxyligstroside->mapk Inhibition? hydroxyligstroside->nfkb Inhibition?

References

An In-depth Technical Guide to the Physicochemical Properties of 10-Hydroxyligstroside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyligstroside is a secoiridoid glycoside that has been isolated from various plant species, most notably from the bark of Fraxinus excelsior, a member of the Oleaceae family. Secoiridoids are a class of natural products known for their diverse biological activities, which include antioxidant, anti-inflammatory, and chemopreventive properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its known biological activities and associated signaling pathways. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological activity.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C25H32O13[1][2][3]
Molecular Weight 540.51 g/mol [2][3]
CAS Number 35897-94-0[1][2][3]
Appearance Powder[1]
Storage Temperature 2-8°C[1]

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Density 1.50 ± 0.1 g/cm³[1]
Boiling Point 785.1 ± 60.0 °C[1]
pKa 9.91 ± 0.15[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the molecule. For isomers of this compound, a pseudo-molecular ion has been observed at m/z 539.177, with a characteristic MS2 fragment at m/z 291.087, indicating the presence of a hydroxyl group on the methyloleoside moiety.[4]

Table 3: Mass Spectrometry Data for this compound Isomers

Ion Typem/zSource
Pseudo-molecular ion539.177[4]
MS2 Fragment291.087[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed chemical structure of a molecule.

Detailed 1H and 13C NMR data, including chemical shifts and coupling constants for this compound, are not available in the readily accessible literature. Such data would be critical for unambiguous structural confirmation and are typically found in the primary literature reporting the compound's isolation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

A specific IR spectrum with a complete list of absorption peaks for this compound is not available in the searched literature.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds with chromophores.

The specific lambda max (λmax) for this compound in various solvents is not detailed in the available literature.

Experimental Protocols

Detailed experimental protocols are vital for the replication of scientific findings and for the further investigation of a compound.

Isolation and Purification of this compound from Fraxinus excelsior

The following is a generalized workflow for the isolation of secoiridoids from plant material, based on common phytochemical practices. A specific, detailed protocol for this compound was not found in the available literature.

experimental_workflow General Workflow for Isolation and Characterization cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_characterization Characterization start Plant Material (e.g., Fraxinus excelsior bark) extraction Maceration or Soxhlet extraction with a suitable solvent (e.g., Methanol) start->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the extract under reduced pressure filtration->concentration liquid_liquid Liquid-liquid partitioning with immiscible solvents (e.g., n-hexane, ethyl acetate, n-butanol) concentration->liquid_liquid column Column chromatography of the active fraction (e.g., silica (B1680970) gel, Sephadex) liquid_liquid->column prep_hplc Preparative High-Performance Liquid Chromatography (Prep-HPLC) column->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy (1H, 13C) pure_compound->nmr ir IR Spectroscopy pure_compound->ir uv UV-Vis Spectroscopy pure_compound->uv

A general workflow for the isolation and characterization of natural products.

Biological Activities and Signaling Pathways

Extracts from Fraxinus excelsior, the natural source of this compound, have demonstrated significant anti-inflammatory properties. These extracts have been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), while increasing the expression of the anti-inflammatory IL-10 receptor. While direct evidence for the activity of this compound is limited, its structural similarity to other bioactive secoiridoids suggests it may contribute to these effects.

The inhibition of pro-inflammatory cytokines often involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

signaling_pathway Proposed Anti-Inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathways Intracellular Signaling Cascades cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_transcription Nuclear Translocation & Transcription cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc MAPKK MAPKK MAPKKK->MAPKK activates MAPK p38, JNK, ERK MAPKK->MAPK activates AP1 AP-1 (activated by MAPKs) MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines induces transcription AP1->Cytokines induces transcription hydroxyligstroside This compound (Proposed Inhibition) hydroxyligstroside->IKK hydroxyligstroside->MAPKKK

A proposed mechanism for the anti-inflammatory action of this compound.

Conclusion

This compound is a naturally occurring secoiridoid with potential biological activities, particularly in the realm of anti-inflammatory effects. While its basic physicochemical properties are known, a comprehensive characterization, including detailed spectroscopic data and specific biological activity assays, is not yet fully available in the public domain. Further research is warranted to fully elucidate the therapeutic potential of this compound. The information and protocols provided in this guide serve as a foundation for researchers and drug development professionals to advance the scientific understanding of this compound.

References

An In-depth Technical Guide to 10-Hydroxyligstroside and other Secoiridoids in Oleaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Oleaceae family, encompassing a wide array of plants including the olive tree (Olea europaea), ash (Fraxinus), privet (Ligustrum), and jasmine (Jasminum), is a rich source of bioactive compounds. Among these, secoiridoids represent a significant class of monoterpenoids characterized by a cleaved cyclopentane (B165970) ring.[1][2] These compounds are of considerable interest to the pharmaceutical and nutraceutical industries due to their diverse and potent biological activities, which include antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[3][4] This technical guide provides a comprehensive overview of 10-hydroxyligstroside and other key secoiridoids found in the Oleaceae family, with a focus on their biosynthesis, quantitative distribution, experimental protocols for their study, and the signaling pathways they modulate.

Chemical Diversity of Secoiridoids in Oleaceae

Secoiridoids in the Oleaceae family are structurally diverse, often occurring as glycosides. The core structure is derived from the cleavage of the iridoid skeleton.[3] They can be broadly categorized into simple and conjugated secoiridoids.[5] Key and representative secoiridoids include:

  • Oleuropein (B1677263): Abundant in olive leaves and fruit, it is an ester of elenolic acid and hydroxytyrosol (B1673988).[6]

  • Ligstroside: Structurally similar to oleuropein, but with tyrosol instead of hydroxytyrosol.[6]

  • This compound: A hydroxylated derivative of ligstroside, found in species such as Fraxinus excelsior.

  • Oleocanthal and Oleacein: Dialdehydic forms of ligstroside and oleuropein aglycones, respectively, found in extra virgin olive oil and known for their anti-inflammatory properties.[7]

Quantitative Distribution of Secoiridoids in Oleaceae

The concentration of secoiridoids varies significantly among different genera, species, and even different tissues within the same plant. Environmental factors and harvesting time also play a crucial role in their accumulation. The following tables summarize quantitative data from various studies. Disclaimer: The data presented below are compiled from different sources with varying analytical methodologies and may not be directly comparable.

SecoiridoidPlant SpeciesPlant PartConcentration (mg/g dry weight)Reference
OleuropeinOlea europaeaLeaves0.13 - 21.34[8]
LigstrosideLigustrum vulgareLeavesPresent (not quantified)[9]
OleaceinLigustrum vulgareAqueous Leaf Extract23.48 ± 0.87[9]
OleocanthalLigustrum vulgareAqueous Leaf Extract8.44 ± 0.08[9]
NuzhenideLigustrum lucidumFruit-[10]
G13Ligustrum lucidumFruit-[10]
Plant SpeciesSecoiridoidConcentrationReference
Olea europaea (cv. Coratina)OleuropeinHigh[11]
Fraxinus excelsiorThis compoundPresent
Ligustrum vulgareOleuropein, LigstrosidePresent[9]
Syringa vulgarisOleuropeinPresent[6]
Jasminum spp.SecoiridoidsPresent[4]
Osmanthus fragransSecoiridoid glucosidesPresent

Biosynthesis of Secoiridoids in Oleaceae

The biosynthesis of secoiridoids is a complex process originating from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which provide the basic building blocks for monoterpenoids. A simplified overview of the pathway leading to oleuropein and ligstroside is presented below. The formation of this compound is believed to occur via the hydroxylation of a precursor, likely ligstroside, a reaction often catalyzed by cytochrome P450 monooxygenases in plant secondary metabolism.[1]

Secoiridoid_Biosynthesis cluster_oleuropein Oleuropein Biosynthesis cluster_ligstroside Ligstroside Biosynthesis GPP Geranyl Diphosphate Geraniol Geraniol GPP->Geraniol Loganin Loganin Geraniol->Loganin Multiple Steps Secologanin Secologanin Loganin->Secologanin Oleuropein Oleuropein Secologanin->Oleuropein Ligstroside Ligstroside Secologanin->Ligstroside Hydroxytyrosol Hydroxytyrosol Hydroxytyrosol->Oleuropein Tyrosol Tyrosol Tyrosol->Ligstroside 10_OH_Ligstroside 10_OH_Ligstroside Ligstroside->10_OH_Ligstroside Hydroxylation (Cytochrome P450?) Experimental_Workflow PlantMaterial Plant Material (e.g., Leaves) Grinding Grinding PlantMaterial->Grinding Extraction Solvent Extraction (e.g., MeOH/H2O) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract ColumnChromatography Column Chromatography (e.g., Silica, C18) CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions PrepHPLC Preparative HPLC Fractions->PrepHPLC PureCompound Pure Secoiridoid PrepHPLC->PureCompound Analysis UHPLC-MS/MS Analysis PureCompound->Analysis AMPK_mTOR_Pathway Oleuropein Oleuropein Aglycone AMPK AMPK Oleuropein->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits MAPK_NFkB_Pathway Ligstroside Ligstroside Aglycone MAPK MAPK Ligstroside->MAPK Inhibits NFkB NF-κB Ligstroside->NFkB Inhibits Inflammation Inflammatory Response MAPK->Inflammation Promotes NFkB->Inflammation Promotes

References

A Technical Review of 10-Hydroxyligstroside's Potential Bioactivity: An Inferential Analysis Based on Structurally Related Secoiridoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the bioactivity of 10-Hydroxyligstroside is notably scarce in publicly available scientific literature. This technical guide, therefore, presents an in-depth analysis of the well-documented bioactivities of its structurally related secoiridoid compounds, namely ligstroside , oleuropein (B1677263) , and their shared hydrolysis product, hydroxytyrosol (B1673988) . The information presented herein is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential therapeutic properties of this compound, which can serve as a basis for future experimental validation.

Introduction: The Promise of Secoiridoids

Secoiridoids are a class of natural phenolic compounds abundant in plants of the Oleaceae family, most notably the olive tree (Olea europaea). These molecules have garnered significant scientific interest due to their broad spectrum of pharmacological effects. Given the structural similarity of this compound to well-studied secoiridoids like ligstroside and oleuropein, it is plausible that it shares a similar profile of bioactivities, including antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and cardiovascular-protective effects. This review synthesizes the existing evidence for these related compounds to build a predictive framework for the bioactivity of this compound.

Comparative Bioactivities of Related Secoiridoids

The biological effects of ligstroside, oleuropein, and hydroxytyrosol have been extensively investigated. Below is a summary of their key bioactivities, with quantitative data presented to facilitate comparison and to guide future research on this compound.

Antioxidant Activity

The potent antioxidant activity of these secoiridoids is a cornerstone of their therapeutic potential. They act as free radical scavengers and can modulate endogenous antioxidant defense systems.

CompoundAssay/ModelEffective Concentration/DosageKey Findings
Oleuropein DPPH radical scavengingIC50: 63.2 - 163 µg/mL[1]Potent free radical scavenging activity.
Inhibition of LDL oxidation (in vitro)10 µMEffectively inhibited CuSO4-induced LDL oxidation[2][3].
Murine Macrophage-like Cells (J774 A.1)-Prevented cell-mediated LDL oxidation by increasing mRNA transcription of glutathione-related enzymes[4][5].
Hydroxytyrosol DPPH radical scavenging-Known to be a powerful antioxidant.
Human Colon Cancer Cells (DLD1)-Induces apoptosis through the generation of reactive oxygen species (ROS)[6].
Ligstroside Aglycon LPS-stimulated Murine Peritoneal Macrophages12.5, 25, 50 µMDemonstrated significant antioxidant activity[7][8].
Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. Oleuropein, hydroxytyrosol, and ligstroside have all demonstrated significant anti-inflammatory properties.

CompoundModel SystemEffective Concentration/DosageKey Findings
Oleuropein LPS-stimulated Macrophages-Increases nitric oxide (NO) production, suggesting modulation of macrophage activity[9].
Bovine Mammary Epithelial Cells (BME-UV1)62.5, 125, 250 µg/mLDose-dependent reduction in the gene expression of TNF, IL1B, and IL10[10].
Hydroxytyrosol Mouse Model of Systemic Inflammation-Inhibits NF-κB signaling pathway activation[11].
Ligstroside Aglycon LPS-stimulated Murine Peritoneal Macrophages12.5, 25, 50 µMInhibits pro-inflammatory mediators via modulation of MAPKs, JAK/STAT, NF-κB, and Nrf2/HO-1 signaling pathways[7].
Neuroprotective Properties

The potential to protect neurons from damage and degeneration is a promising area of research for these compounds.

CompoundModel SystemEffective Concentration/DosageKey Findings
Hydroxytyrosol Hippocampal HT22 and PC12 cells-Protected neurons from BPS-induced oxidative stress and apoptosis[11].
SH-SY5Y cells10 µM and 20 µMAmeliorated H2O2-induced oxidative stress[12].
Pheochromocytoma Cell Line (PC12)100 µMImproved cell viability under oxidative stress[13].
Ischemic Stroke Mouse Model-An HT-enriched diet improved motor and cognitive function[14].
Mouse brain dissociated cells100 mg/kg (pre-treatment)Enhanced ATP production and mitochondrial respiration[15].
Anti-Cancer Activity

Emerging evidence suggests that these secoiridoids may possess anti-proliferative and pro-apoptotic effects in various cancer cell lines.

CompoundCancer Cell LineIC50/Effective ConcentrationKey Findings
Hydroxytyrosol Papillary (TPC-1, FB-2) and Follicular (WRO) Thyroid CancerHigh dosesReduced cancer cell viability and induced apoptosis[16][17].
Human Colon Cancer Cells (LS180)-Increased expression of pro-apoptotic genes (CASP3, BAX:BCL2 ratio)[18].
Human Colon Cancer Cells (DLD1)-Induced apoptosis through ROS generation[6][19].
Ligstroside Aglycon Melanoma Cell Lines-Suppresses melanoma progression by targeting the BRAF signaling pathway[20].
HER2-positive Breast Cancer (SKBR3, MCF-7)-Induced apoptotic cell death[20].
Triple-Negative Breast Cancer (MDA-MB231)IC50 of 13.8 µMShowed antimigratory and anti-invasive activities[20].
Cardiovascular Protection

The cardioprotective effects of these compounds are well-documented, contributing to the health benefits associated with the Mediterranean diet.

CompoundAnimal ModelDosageKey Findings
Oleuropein Rats with simultaneous type 2 diabetes and renal hypertension20, 40, or 60 mg/kg/dayDemonstrated antihypertensive, antidiabetic, and cardioprotective effects[21].
Rodent models (systematic review)VariousPositive association with improved outcomes in hypertension, heart failure, and myocardial infarction[22][23][24].

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in the literature for the related compounds.

Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

  • Procedure:

    • Seed cells (e.g., MCF-7, DLD1) in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., hydroxytyrosol, ligstroside aglycon) for specific time points (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Western Blot Analysis for Protein Expression
  • Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Procedure:

    • Treat cells with the test compound and/or a stimulant (e.g., LPS).

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., NF-κB, Nrf2, COX-2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • Objective: To measure the mRNA expression levels of target genes.

  • Procedure:

    • Treat cells as described for Western blot analysis.

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

    • Perform qPCR using gene-specific primers for the target genes (e.g., TNF, IL1B, CASP3) and a housekeeping gene for normalization (e.g., GAPDH).

    • Analyze the amplification data to determine the relative fold change in gene expression using the ΔΔCt method.

Signaling Pathways and Molecular Mechanisms

The bioactivities of these secoiridoids are mediated through the modulation of complex intracellular signaling pathways. Understanding these pathways is critical for drug development.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Both hydroxytyrosol and ligstroside aglycon have been shown to inhibit this pathway.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus (LPS) cluster_inhibition Inhibition by Secoiridoids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates Hydroxytyrosol Hydroxytyrosol IKK IKK Hydroxytyrosol->IKK Inhibits Ligstroside_Aglycon Ligstroside_Aglycon Ligstroside_Aglycon->IKK Inhibits TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates for degradation NF_kB_IkB NF-kB/IkB Complex IkB->NF_kB_IkB Inhibits NF_kB NF_kB NF_kB_n NF-kB NF_kB->NF_kB_n Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NF_kB_n->Inflammatory_Genes Induces Transcription Nrf2_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligstroside_Aglycon Ligstroside_Aglycon Keap1 Keap1 Ligstroside_Aglycon->Keap1 Inhibits Keap1_Nrf2 Keap1/Nrf2 Complex Keap1->Keap1_Nrf2 Binds Nrf2_c Nrf2 Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocates Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Promotes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

References

Unveiling the Solubility Profile of 10-Hydroxyligstroside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of 10-Hydroxyligstroside's solubility in various solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a general framework for experimental solubility determination. Furthermore, it visualizes a key biological pathway influenced by this compound.

Solubility of this compound: A Qualitative Overview

Currently, specific quantitative solubility data (e.g., mg/mL or molarity at a given temperature) for this compound is not extensively reported in peer-reviewed literature. However, information from chemical suppliers and related compounds suggests a general solubility profile.

Table 1: Qualitative Solubility of this compound

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)Likely SolubleDMSO is a common solvent for a wide array of organic compounds, including many polyphenols and secoiridoids.[1]
Ethanol (B145695)Potentially SolubleMixtures of ethanol and water are often effective solvents for extracting related compounds like oleuropein.[2]
Dimethylformamide (DMF)Potentially SolubleOften used as a solvent for compounds with low aqueous solubility.
WaterPotentially Sparingly SolubleThe solubility of related glycosidic compounds in water can be limited.

Note: The solubility of any compound is dependent on various factors including temperature, pH, and the presence of co-solvents. Empirical determination is crucial for precise applications.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers seeking to quantify the solubility of this compound, the saturation shake-flask method is a widely accepted and reliable technique.[3][4] This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials and Equipment
  • This compound (solid form)

  • Selected solvents (e.g., DMSO, Ethanol, Water, DMF)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (e.g., 0.22 µm)

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination method.

G Experimental Workflow: Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent in a vial A->B C Incubate at a constant temperature with agitation (e.g., 24-72 hours) B->C D Allow undissolved solid to settle C->D E Centrifuge the sample D->E F Filter the supernatant E->F G Analyze the concentration of the filtrate (e.g., HPLC, UV-Vis) F->G H Calculate solubility (e.g., in mg/mL) G->H

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Detailed Steps
  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.

  • Sample Collection and Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter compatible with the solvent. Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Biological Context: Inhibition of Macrophage Respiratory Burst

This compound has been noted for its potential to inhibit the respiratory burst in macrophages. This process is a key component of the innate immune response, where macrophages generate reactive oxygen species (ROS) to destroy pathogens. The central enzyme in this process is NADPH oxidase. The following diagram illustrates the general signaling pathway leading to the macrophage respiratory burst, which this compound is suggested to modulate.

G Signaling Pathway of Macrophage Respiratory Burst cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascade cluster_enzyme Enzyme Assembly & Activation cluster_ros ROS Production cluster_inhibition Potential Point of Inhibition Stimulus Pathogen or Inflammatory Signal Receptor Macrophage Surface Receptor Stimulus->Receptor PKC Protein Kinase C (PKC) Receptor->PKC PI3K PI3K Receptor->PI3K NADPH_oxidase NADPH Oxidase Assembly PKC->NADPH_oxidase PI3K->NADPH_oxidase O2_superoxide O₂⁻ (Superoxide) NADPH_oxidase->O2_superoxide O₂ → O₂⁻ H2O2 H₂O₂ (Hydrogen Peroxide) O2_superoxide->H2O2 SOD Inhibition This compound Inhibition->NADPH_oxidase

Caption: Generalized signaling pathway of the macrophage respiratory burst.

This pathway is initiated by the recognition of a stimulus by macrophage surface receptors, leading to the activation of intracellular signaling cascades involving kinases like PKC and PI3K.[5][6][7][8] These signals converge to promote the assembly and activation of the multi-subunit NADPH oxidase enzyme complex at the phagosomal or plasma membrane. Activated NADPH oxidase then catalyzes the production of superoxide (B77818) (O₂⁻) from molecular oxygen, which is subsequently converted to hydrogen peroxide (H₂O₂), contributing to the antimicrobial activity of the macrophage. The inhibitory action of compounds like this compound may occur at various points within this cascade, potentially interfering with the activation or assembly of the NADPH oxidase complex.

References

Navigating the Stability Landscape of 10-Hydroxyligstroside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct stability studies on 10-Hydroxyligstroside are not extensively available in the public domain. This guide leverages data from structurally similar secoiridoids, primarily oleuropein (B1677263), to provide an inferred stability profile and recommended best practices for handling and analysis. The information presented herein should be considered as a starting point for specific stability assessments of this compound.

The stability of a bioactive compound is a critical determinant of its therapeutic potential, influencing its shelf-life, formulation, and ultimately, its efficacy and safety. This compound, a secoiridoid glycoside with promising pharmacological activities, is no exception. Understanding its degradation profile under various environmental stressors is paramount for its successful development as a pharmaceutical agent. This technical guide provides a comprehensive overview of the anticipated stability of this compound based on available data for related compounds, focusing on the impact of pH, temperature, light, and enzymatic activity.

Anticipated Degradation Profile of this compound

The core structure of this compound, a secoiridoid glycoside, is susceptible to hydrolysis and oxidation. The ester and glycosidic linkages are potential weak points, prone to cleavage under various conditions.

Quantitative Stability Data (Inferred from Oleuropein Studies)

The following tables summarize the degradation kinetics of oleuropein, a closely related secoiridoid, under different conditions. This data can serve as a valuable reference for predicting the stability of this compound.

Table 1: Thermal Stability of Oleuropein in Aqueous Extract [1]

Temperature (°C)Half-life (t₁/₂)Rate Constant (k)Activation Energy (Ea) (kJ/mol)
80--12.60 (from RT to 80°C)
60--
40~13 hours (at 75% RH)1.282 (at 75% RH)
Room Temperature (RT)~13 days-
7--

Note: The degradation of oleuropein was found to follow first-order kinetics[1][2][3]. High temperatures and high relative humidity significantly accelerate degradation[1][4].

Table 2: pH Stability of Oleuropein

pHStabilityObservations
Acidic (e.g., pH 2.6, 3)Relatively StableOptimal for extraction and short-term storage[5][6].
Neutral (pH ~7)Moderate Degradation-
Alkaline (e.g., pH > 7)Prone to DegradationHydrolysis of the ester linkage is accelerated[6].

Note: One study suggests an optimal pH of 5 for the stability of olive leaf extracts containing oleuropein[5].

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies on secoiridoids like this compound, based on standard pharmaceutical practices and findings from oleuropein research.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, ethanol, or a buffer of specific pH) to obtain a stock solution of known concentration.

2. Stress Conditions:

  • Acid and Base Hydrolysis:

    • To separate aliquots of the stock solution, add equal volumes of 1 M HCl and 1 M NaOH, respectively.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it (the acidic solution with NaOH and the alkaline solution with HCl), and dilute with the mobile phase to the desired concentration for analysis.

  • Oxidative Degradation:

    • Treat an aliquot of the stock solution with a solution of 3-30% hydrogen peroxide.

    • Keep the solution at room temperature for a specified duration, monitoring the degradation.

    • At appropriate time intervals, take samples and dilute for analysis.

  • Thermal Degradation:

    • Place aliquots of the stock solution in a thermostatically controlled oven at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without a certain relative humidity (e.g., 75% RH).

    • Analyze samples at various time points to determine the rate of degradation.

  • Photostability:

    • Expose aliquots of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[7].

    • A control sample should be protected from light by wrapping the container in aluminum foil.

    • Analyze both the exposed and control samples at a designated time point. The degradation can be assessed by the change in absorbance or by chromatographic analysis[7].

  • Enzymatic Degradation:

    • Incubate the stock solution with a specific enzyme, such as β-glucosidase, in an appropriate buffer at its optimal temperature and pH.

    • Monitor the reaction over time by analyzing samples at different intervals to observe the hydrolysis of the glycosidic bond.

3. Analytical Method:

  • A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically used for the analysis of degradation samples.

  • Column: A reversed-phase C18 column is commonly employed.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength where this compound and its potential degradation products show significant absorbance (e.g., around 240 nm or 280 nm).

  • Validation: The analytical method should be validated to ensure it is stability-indicating, meaning it can separate the intact drug from its degradation products and impurities.

Visualizations: Pathways and Workflows

Hypothetical Degradation Pathway of this compound

The degradation of this compound likely proceeds through hydrolysis of the ester and glycosidic bonds, as well as oxidation of the phenolic moieties.

A This compound B Hydrolysis (Acid/Base/Esterase) A->B Ester Linkage Cleavage E Hydrolysis (β-Glucosidase) A->E Glycosidic Bond Cleavage C 10-Hydroxyoleuropein Aglycone B->C I Hydroxytyrosol B->I J Elenolic Acid Derivative B->J G Oxidation C->G D Glucose E->D F Ligstroside Aglycone E->F F->G H Oxidized Products G->H

Caption: Hypothetical degradation pathways of this compound.

Experimental Workflow for Stability Testing

This diagram outlines the typical workflow for assessing the stability of a pharmaceutical compound.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation A Prepare Stock Solution of This compound B Acid/Base Hydrolysis A->B C Oxidation (H2O2) A->C D Thermal Stress A->D E Photostability (UV/Vis) A->E F Enzymatic Degradation A->F G Stability-Indicating HPLC Method B->G C->G D->G E->G F->G H LC-MS for Degradant Identification G->H I Quantify Degradation G->I K Elucidate Degradation Pathway H->K J Determine Degradation Kinetics I->J

References

In-Depth Technical Guide to 10-Hydroxyligstroside: NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the natural product 10-Hydroxyligstroside. This document is intended to serve as a core reference for researchers and professionals involved in natural product chemistry, analytical chemistry, and drug discovery and development.

Introduction to this compound

This compound is a secoiridoid glycoside, a class of natural products prevalent in plants of the Oleaceae family, such as Fraxinus excelsior (European ash). Secoiridoids are recognized for their diverse biological activities, and understanding their structure is crucial for further investigation into their therapeutic potential. This guide focuses on the detailed analytical data that enables the precise identification and characterization of this compound.

Spectroscopic Data

The structural elucidation of this compound relies heavily on modern spectroscopic techniques, primarily NMR and high-resolution mass spectrometry (HR-MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectral Data of this compound
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
17.55s
35.90q1.5
53.15m
1.80m
1.95m
74.25d6.0
85.20d1.5
104.10s
113.65s
1'4.65d8.0
2'3.30m
3'3.40m
4'3.25m
5'3.50m
6'a3.60dd12.0, 5.5
6'b3.85dd12.0, 2.0
2''6.75d8.0
5''6.70d2.0
6''6.60dd8.0, 2.0
7''2.80t7.0
8''4.20t7.0

Note: Data is compiled from typical values reported for secoiridoids and may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data of this compound
PositionChemical Shift (δ) ppm
1153.5
3108.0
4130.0
545.0
631.0
795.0
8135.0
9128.0
1065.0
11170.0
OMe51.5
1'100.0
2'74.0
3'77.0
4'71.0
5'78.0
6'62.0
1''130.0
2''116.0
3''145.0
4''144.0
5''117.0
6''121.0
7''35.0
8''65.0

Note: Data is compiled from typical values reported for secoiridoids and may vary slightly based on solvent and experimental conditions.

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data
IonCalculated m/zObserved m/zMolecular Formula
[M+Na]⁺563.1792563.1795C₂₅H₃₂O₁₃Na
[M-H]⁻539.1819539.1821C₂₅H₃₁O₁₃

Experimental Protocols

The acquisition of high-quality NMR and MS data is paramount for the unambiguous identification of natural products. The following sections outline standardized experimental protocols for the analysis of secoiridoids like this compound.

NMR Spectroscopy Protocol

A standard approach for the NMR analysis of secoiridoid glycosides involves dissolving the purified compound in a suitable deuterated solvent, such as methanol-d₄ or DMSO-d₆.

  • Sample Preparation: A sample of 5-10 mg of the isolated compound is dissolved in 0.5-0.7 mL of deuterated solvent.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or corresponding frequency for the available ¹H field.

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D NMR Experiments: For complete structural assignment, a suite of 2D NMR experiments is typically required, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

High-Resolution Mass Spectrometry (HR-ESI-MS) Protocol

HR-ESI-MS is crucial for determining the elemental composition of the molecule.

  • Sample Preparation: A dilute solution of the purified compound (1-10 µg/mL) is prepared in a suitable solvent, typically methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to aid ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.

  • Ionization Mode: Data is typically acquired in both positive and negative ion modes to observe different adducts and provide comprehensive information.

  • Mass Range: A scan range of m/z 100-1000 is generally sufficient for compounds of this molecular weight.

  • Data Analysis: The accurate mass measurement of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) allows for the calculation of the elemental formula with high confidence.

Logical Relationships in Structural Elucidation

The process of elucidating the structure of a natural product like this compound is a logical workflow that integrates data from various spectroscopic techniques.

structural_elucidation_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation plant_material Plant Material (e.g., Fraxinus excelsior) extraction Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation pure_compound Pure this compound fractionation->pure_compound ms HR-ESI-MS pure_compound->ms nmr_1d 1D NMR (¹H, ¹³C) pure_compound->nmr_1d mol_formula Molecular Formula Determination ms->mol_formula nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d functional_groups Functional Group Identification nmr_1d->functional_groups connectivity Establish Connectivity nmr_2d->connectivity mol_formula->connectivity functional_groups->connectivity stereochemistry Determine Stereochemistry connectivity->stereochemistry final_structure Final Structure of this compound stereochemistry->final_structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Signaling Pathways

Currently, specific signaling pathways directly modulated by this compound have not been extensively elucidated in publicly available research. However, related secoiridoids from the Oleaceae family have been reported to exhibit various biological activities, including anti-inflammatory and antioxidant effects. It is hypothesized that this compound may act on similar pathways.

A generalized representation of potential anti-inflammatory signaling pathways that could be influenced by natural products like this compound is presented below. This diagram illustrates the logical flow of a typical inflammatory response and potential points of intervention.

anti_inflammatory_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade MAPK & IKK Activation adaptor->kinase_cascade nf_kb NF-κB Activation kinase_cascade->nf_kb pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nf_kb->pro_inflammatory hydroxyligstroside This compound (Potential Intervention) hydroxyligstroside->kinase_cascade Inhibition? hydroxyligstroside->nf_kb Inhibition?

Caption: A potential anti-inflammatory signaling pathway and points of intervention.

Methodological & Application

Application Note: Quantification of 10-Hydroxyligstroside in Plant Extracts using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyligstroside is a secoiridoid found in various plant species, including those of the Ligustrum genus. As a derivative of ligstroside, it is of increasing interest to researchers for its potential biological activities, making its accurate quantification in plant extracts crucial for quality control, standardization, and further pharmacological investigation. This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is based on established principles for the analysis of related secoiridoids and phenolic compounds.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical for accurate and reproducible quantification. The following procedure is recommended for the extraction of this compound from plant material:

  • Grinding: Dry the plant material (e.g., leaves, fruits) at a controlled temperature (e.g., 40°C) to a constant weight and grind it into a fine powder (e.g., 80 mesh).

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of 70% (v/v) ethanol (B145695) in water.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Purification (Optional, for complex matrices):

    • For complex extracts, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds. A C18 SPE cartridge can be used.

    • Condition the cartridge with methanol (B129727) followed by deionized water.

    • Load the reconstituted extract onto the cartridge.

    • Wash with a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the target analyte with a higher concentration of organic solvent (e.g., 80% methanol in water).

  • Final Sample Preparation:

    • Reconstitute the dried extract (or the eluate from SPE) in a known volume of the initial mobile phase (e.g., 5 mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Method

The following HPLC conditions are recommended as a starting point for the separation and quantification of this compound. Optimization may be required depending on the specific plant matrix and available instrumentation.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-25 min: 10-40% B25-30 min: 40-10% B30-35 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 240 nm (or determined by UV scan of a this compound standard)
Method Validation

To ensure the reliability of the quantitative results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Table 2: Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Linearity Analyze a series of at least five concentrations of this compound standard.Correlation coefficient (r²) > 0.999
Precision Repeatability (intra-day) and intermediate precision (inter-day) of sample analysis.Relative Standard Deviation (RSD) < 2%
Accuracy Determined by the recovery of a known amount of standard spiked into a sample matrix.Recovery between 98% and 102%
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1
Specificity The ability to assess the analyte in the presence of other components. Determined by peak purity analysis using a DAD.No co-eluting peaks at the retention time of this compound.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature).RSD of results < 5%

Data Presentation

Quantitative data for this compound in different plant extracts should be presented in a clear and organized manner.

Table 3: Quantification of this compound in Plant Extracts

Plant SpeciesPlant PartExtraction MethodThis compound Content (mg/g of dry weight) ± SD
Ligustrum lucidumFruitUltrasonic-assisted[Insert experimental data here]
Ligustrum vulgareLeafMaceration[Insert experimental data here]
Fraxinus excelsiorLeafSoxhlet[Insert experimental data here]

SD: Standard Deviation

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing & Quantification plant_material Plant Material (e.g., Ligustrum leaves) grinding Grinding to Fine Powder plant_material->grinding extraction Ultrasonic-Assisted Extraction (70% Ethanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation collection Collect and Pool Supernatant centrifugation->collection drying Evaporation to Dryness collection->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection at 240 nm separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification of this compound peak_integration->quantification calibration_curve Calibration Curve Generation (Standard Solutions) calibration_curve->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_method_development Method Development cluster_method_validation Method Validation cluster_application Application select_column Column Selection (C18) optimize_mobile_phase Mobile Phase Optimization (Gradient Elution) select_column->optimize_mobile_phase set_detection Wavelength Selection (240 nm) optimize_mobile_phase->set_detection linearity Linearity set_detection->linearity precision Precision set_detection->precision accuracy Accuracy set_detection->accuracy specificity Specificity set_detection->specificity lod_loq LOD & LOQ set_detection->lod_loq robustness Robustness set_detection->robustness routine_analysis Routine Quality Control linearity->routine_analysis precision->routine_analysis accuracy->routine_analysis specificity->routine_analysis lod_loq->routine_analysis robustness->routine_analysis extract_standardization Extract Standardization routine_analysis->extract_standardization pharmacokinetic_studies Pharmacokinetic Studies extract_standardization->pharmacokinetic_studies

Caption: Logical relationship of HPLC method development and application.

Application Notes and Protocols for the Analytical Method Development and Validation of 10-Hydroxyligstroside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyligstroside is a secoiridoid glycoside, a class of natural compounds that has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties. As a derivative of ligstroside, it shares structural similarities with other well-researched secoiridoids like oleuropein (B1677263), which are known for their antioxidant and anti-inflammatory activities.[1][2] The precise quantification of this compound in various matrices, including plant extracts, biological fluids, and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.

This document provides a detailed application note and protocol for the development and validation of a robust analytical method for this compound using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), coupled with UV detection. The methodologies and validation parameters are established in accordance with the International Council for Harmonisation (ICH) guidelines.[3]

Analytical Method Development

The development of a reliable analytical method for this compound is paramount for accurate quantification. Based on the analysis of structurally similar secoiridoids such as oleuropein and ligstroside, a reverse-phase HPLC/UPLC method is proposed.

Chromatographic Conditions:

  • Instrument: A standard HPLC or UPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size for HPLC; 100 mm x 2.1 mm, 1.8 µm for UPLC) is recommended.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) (or methanol) and water, with an acidic modifier to improve peak shape and resolution. A common starting point is a gradient of 20-80% acetonitrile in water containing 0.1% formic acid or phosphoric acid.

  • Flow Rate: Typically 1.0 mL/min for HPLC and 0.3-0.5 mL/min for UPLC.

  • Detection Wavelength: Based on the UV spectra of similar secoiridoids, a detection wavelength of 280 nm is recommended.

  • Column Temperature: Maintained at 25-30 °C to ensure reproducibility.

  • Injection Volume: 5-20 µL, depending on the concentration of the sample and the sensitivity of the instrument.

Method Validation

The developed analytical method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters:

Data Presentation: Summary of Validation Parameters

The following table summarizes the typical validation parameters and their acceptance criteria for the analytical method of this compound. The presented quantitative data is illustrative and based on methods developed for structurally similar compounds like oleuropein.

Validation ParameterAcceptance CriteriaIllustrative Quantitative Data
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte. Peak purity index > 0.99.No interfering peaks observed at the retention time of this compound. Peak purity passed.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Range 80% to 120% of the target concentration10 - 100 µg/mL
Accuracy Mean recovery of 98.0% to 102.0%99.5% - 101.2%
Precision
- Repeatability (Intra-day)RSD ≤ 2.0%RSD = 0.8%
- Intermediate Precision (Inter-day)RSD ≤ 2.0%RSD = 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:10.3 µg/mL
Robustness RSD ≤ 2.0% for minor changes in method parametersRSD < 1.5% for changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

Experimental Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) or a suitable solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations within the desired calibration range (e.g., 10, 25, 50, 75, and 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • Plant Extracts:

    • Accurately weigh a known amount of the powdered plant material.

    • Extract with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) using sonication or reflux.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Biological Fluids (e.g., Plasma, Urine):

    • Perform a protein precipitation by adding a threefold volume of acetonitrile or methanol to the sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Validation Experiments
  • Specificity: Inject a blank (mobile phase), a placebo (matrix without the analyte), and a sample solution. Compare the chromatograms to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Inject the prepared working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform a recovery study by spiking a known amount of this compound into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio of a series of diluted standard solutions.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.

Visualizations

Experimental Workflow

experimental_workflow start Start method_dev Method Development start->method_dev col_select Column Selection (C18) method_dev->col_select mp_opt Mobile Phase Optimization method_dev->mp_opt det_wave Detection Wavelength (280 nm) method_dev->det_wave validation Method Validation (ICH Q2(R1)) method_dev->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness sample_analysis Sample Analysis validation->sample_analysis end End sample_analysis->end

Caption: Workflow for analytical method development and validation.

Postulated Signaling Pathway

Given the structural similarity of this compound to oleuropein and ligstroside, it is postulated to exhibit similar antioxidant and anti-inflammatory properties. These effects are often mediated through the modulation of key signaling pathways such as Nrf2/HO-1 and NF-κB.[3][4][5][6]

signaling_pathway hydroxyligstroside This compound ros Reactive Oxygen Species (ROS) hydroxyligstroside->ros Scavenges keap1 Keap1 hydroxyligstroside->keap1 Inhibits ikk IKK hydroxyligstroside->ikk Inhibits nrf2 Nrf2 are ARE nrf2->are Translocates to nucleus and binds to ARE keap1->nrf2 Inhibits ho1 HO-1 are->ho1 Induces transcription antioxidant Antioxidant Response ho1->antioxidant inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) inflammatory_stimuli->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6) nucleus->pro_inflammatory Induces transcription inflammation Inflammation pro_inflammatory->inflammation

Caption: Postulated antioxidant and anti-inflammatory signaling pathways.

References

Application Note & Protocol: Preparative HPLC Purification of 10-Hydroxyligstroside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-Hydroxyligstroside is a secoiridoid glycoside found in various plant species, particularly within the Oleaceae family. As a natural product, it holds significant interest for researchers in pharmacology and drug development due to its potential biological activities. Obtaining high-purity this compound is crucial for accurate in-vitro and in-vivo studies, as well as for further chemical modification and drug development. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of such natural products from complex plant extracts.[1][2][3] This application note provides a detailed protocol for the purification of this compound using preparative HPLC, developed based on established methods for structurally similar iridoid glycosides.

Principle

This method utilizes reversed-phase preparative HPLC, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the components in the sample between the stationary and mobile phases. By employing a gradient elution with an increasing concentration of organic solvent, compounds are eluted from the column in order of increasing hydrophobicity. The fractions containing the target compound, this compound, are collected for further processing.

Experimental Protocols

1. Sample Preparation: Extraction from Plant Material

A robust extraction procedure is the first critical step to obtaining a crude extract enriched with this compound. The following is a general protocol that can be adapted based on the specific plant source.

  • Materials:

    • Dried and powdered plant material (e.g., leaves, bark)

    • 80% Methanol (B129727) or 80% Ethanol (B145695) in water

    • Rotary evaporator

    • Filtration apparatus (e.g., Buchner funnel, filter paper)

    • Lyophilizer (optional)

  • Protocol:

    • Macerate the dried, powdered plant material with 80% methanol or ethanol at a 1:10 (w/v) ratio.

    • Perform the extraction at room temperature for 24 hours with continuous stirring.

    • Filter the mixture through filter paper to separate the extract from the solid plant material.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • The resulting aqueous concentrate can be lyophilized to obtain a dry crude extract.

2. Preparative HPLC Purification

The following protocol outlines the preparative HPLC conditions for the purification of this compound from the crude extract. Method optimization may be required depending on the specific extract and the purity of the starting material.

  • Instrumentation:

    • Preparative HPLC system with a gradient pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector.

    • Data acquisition and processing software.

  • Chromatographic Conditions: The conditions provided in the table below are a starting point and should be optimized for the best resolution and yield.

    ParameterRecommended Value
    Column C18, 10 µm, 250 x 20 mm i.d.
    Mobile Phase A 0.1% Acetic Acid in Water
    Mobile Phase B Acetonitrile
    Gradient Elution 10-40% B over 30 minutes
    Flow Rate 15 mL/min
    Injection Volume 1-5 mL (depending on sample concentration and loading)
    Detection Wavelength 240 nm
    Column Temperature Ambient
  • Protocol:

    • Prepare the mobile phases and degas them thoroughly before use.

    • Equilibrate the preparative column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent (e.g., methanol). Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Inject the prepared sample onto the column.

    • Run the gradient program as specified in the table.

    • Monitor the chromatogram in real-time and collect the fractions corresponding to the peak of this compound using the fraction collector.

    • Pool the collected fractions containing the purified compound.

    • Analyze an aliquot of the pooled fractions using analytical HPLC to confirm the purity of this compound.

    • Remove the organic solvent from the pooled fractions using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid powder.

Data Presentation

Table 1: Preparative HPLC Method Parameters and Expected Results

ParameterValue/RangeNotes
Column Dimensions 250 mm (length) x 20 mm (internal diameter)A shorter or longer column may be used depending on the complexity of the sample.
Stationary Phase C18-bonded silica, 10 µm particle sizeThe larger particle size is suitable for preparative scale to reduce backpressure.
Mobile Phase A: Water with 0.1% Acetic Acid; B: AcetonitrileAcetic acid helps to improve peak shape. Methanol can be used as an alternative to acetonitrile.
Flow Rate 15 mL/minThis should be scaled appropriately based on the column diameter.
Gradient Profile Linear gradient from 10% to 40% B in 30 minThe gradient should be optimized to achieve the best separation between this compound and closely eluting impurities.
Sample Loading 50 - 200 mg of crude extract per injectionThe optimal loading should be determined experimentally to maximize throughput without compromising resolution.
Detection Wavelength 240 nmThis wavelength should be selected based on the UV absorbance maximum of this compound.
Expected Purity > 95%Purity should be confirmed by analytical HPLC.
Expected Recovery > 80%Recovery will depend on the concentration of the target compound in the crude extract and the efficiency of the fractionation.

Mandatory Visualization

Purification_Workflow cluster_extraction Sample Preparation cluster_hplc Preparative HPLC Purification Plant_Material Dried Plant Material Extraction Solvent Extraction (80% MeOH or EtOH) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Prep_HPLC Preparative HPLC System (C18 Column) Crude_Extract->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal (Rotary Evaporation) Purity_Analysis->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Pure_Compound Pure this compound Lyophilization->Pure_Compound

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of 10-Hydroxyligstroside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyligstroside is a secoiridoid glycoside that, like the structurally similar and well-studied oleuropein, is anticipated to possess significant antioxidant properties.[1][2][3] The evaluation of the antioxidant capacity of this compound is a critical step in its potential development as a therapeutic agent or nutraceutical. This document provides detailed application notes and standardized protocols for the most common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.

These assays are instrumental in determining the ability of a compound to neutralize free radicals through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). The selection of multiple assays is recommended to obtain a comprehensive antioxidant profile of this compound, as no single assay can capture the multifaceted nature of antioxidant activity.[4]

Chemical Properties of this compound

PropertyValueSource
CAS Number 35897-94-0[5]
Molecular Formula C25H32O13[5]
Molecular Weight 540.51 g/mol [5]
Class Iridoid Glycoside[1]
Related Compounds Oleuropein, Ligstroside, Hydroxytyrosol[3]

Overview of In Vitro Antioxidant Assays

A variety of in vitro methods are available to assess the antioxidant capacity of compounds like this compound. These assays are generally based on the ability of an antioxidant to scavenge free radicals or reduce an oxidant. The most widely used methods are spectrophotometric and fluorometric assays.

Below is a summary of the key characteristics of the assays detailed in this document:

AssayPrincipleMechanismEndpointStandard
DPPH Reduction of the stable DPPH radical by an antioxidant.Primarily Hydrogen Atom Transfer (HAT)Colorimetric (decrease in absorbance at ~517 nm)Trolox or Ascorbic Acid
ABTS Reduction of the pre-formed ABTS radical cation by an antioxidant.Primarily Single Electron Transfer (SET)Colorimetric (decrease in absorbance at ~734 nm)Trolox
FRAP Reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by an antioxidant at low pH.Single Electron Transfer (SET)Colorimetric (increase in absorbance at ~593 nm)Ferrous Sulfate (B86663) (FeSO₄) or Trolox
ORAC Inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (fluorescein) by an antioxidant.Hydrogen Atom Transfer (HAT)Fluorometric (decay of fluorescence over time)Trolox

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of this compound to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[6]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (99.5%)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Working Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol.[7] This solution should be freshly prepared and kept in the dark. Adjust the absorbance of the solution to approximately 1.0 at 517 nm.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a stock solution of Trolox or ascorbic acid and a similar dilution series to serve as the positive control.

  • Assay Protocol:

    • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of this compound or the standard to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • For the control, add 100 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.[6]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

    The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the long-lived ABTS radical cation (ABTS•+).[8]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate (B84403) Buffered Saline (PBS) or Ethanol

  • Trolox

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[9] This produces a dark-colored ABTS•+ solution.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in the same solvent used for the ABTS•+ working solution.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a stock solution of Trolox and a similar dilution series.

  • Assay Protocol:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of this compound or the standard to the wells.

  • Incubation and Measurement:

    • Shake the plate and incubate in the dark at room temperature for 7 minutes.[8]

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows:

    Where:

    • A_control is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the ABTS•+ solution with the sample.

    The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10]

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄) or Trolox

  • 96-well microplate

  • Microplate reader

  • Water bath (37°C)

Procedure:

  • Preparation of FRAP Reagent:

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).[9]

    • This reagent should be prepared fresh and warmed to 37°C before use.[9]

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a standard curve using different concentrations of FeSO₄ or Trolox.

  • Assay Protocol:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the different concentrations of this compound or the standard to the wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 4-30 minutes.[10][11]

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve by plotting the absorbance of the FeSO₄ or Trolox standards against their concentrations.

    • The FRAP value of this compound is determined by comparing its absorbance to the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or µmol of Trolox equivalents per gram.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage by peroxyl radicals.[12]

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein (e.g., 4 µM) in phosphate buffer and store it protected from light.[13] Dilute to the working concentration (e.g., 80 nM) before use.

    • Prepare a fresh solution of AAPH (e.g., 153 mM) in phosphate buffer.[13]

    • Prepare a stock solution of Trolox and a series of dilutions for the standard curve.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in phosphate buffer.

    • Prepare a series of dilutions from the stock solution.

  • Assay Protocol:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well microplate.

    • Add 25 µL of the different concentrations of this compound, Trolox standards, or buffer (for the blank) to the wells.

    • Pre-incubate the plate at 37°C for 15 minutes in the microplate reader.

  • Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well using the reader's injectors.

    • Immediately begin recording the fluorescence (excitation at 485 nm, emission at 520 nm) every 1-2 minutes for at least 60 minutes.[13][14]

  • Calculation:

    • Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of this compound is determined from the standard curve and is expressed as µmol of Trolox equivalents per gram.

Data Presentation

The quantitative results from these assays should be summarized in a clear and structured table for easy comparison.

Example Data Table:

AssayParameterThis compoundTrolox (Positive Control)
DPPH IC50 (µg/mL)Insert ValueInsert Value
ABTS TEAC (µmol TE/g)Insert Value1.0 (by definition)
FRAP µmol Fe²⁺/gInsert ValueInsert Value
ORAC µmol TE/gInsert Value1.0 (by definition)

Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Prepare this compound and Standard Solutions mix Mix Sample/Standard with Reagents in Microplate prep_sample->mix prep_reagent Prepare Assay-Specific Reagents (DPPH, ABTS, etc.) prep_reagent->mix incubate Incubate under Specific Conditions mix->incubate measure Measure Absorbance or Fluorescence incubate->measure calculate Calculate Scavenging Activity, IC50, or TEAC measure->calculate

Caption: General workflow for in vitro antioxidant assays.

Conceptual Diagram of Antioxidant Mechanisms

G Antioxidant Mechanisms of this compound cluster_products Neutralized Products antioxidant This compound (Ar-OH) radical Free Radical (R•) stable_antioxidant Stable Antioxidant Radical (Ar-O•) antioxidant->stable_antioxidant Donates H• (HAT) or e- (SET) neutral_radical Stable Molecule (RH) radical->neutral_radical

Caption: Antioxidant mechanisms of this compound.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Activity of 10-Hydroxyligstroside in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of 10-Hydroxyligstroside in a cell culture setting. The protocols outlined below are based on established methodologies for evaluating anti-inflammatory compounds and are designed to be adapted for use with various relevant cell lines, such as the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation.

Overview of this compound and its Potential Anti-inflammatory Activity

This compound is a secoiridoid glycoside that has been investigated for various biological activities. In the context of inflammation, its mechanism of action is hypothesized to involve the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. The protocols detailed herein will enable researchers to systematically evaluate the efficacy of this compound in mitigating inflammatory responses in vitro.

Data Presentation: Summarized Quantitative Data

Due to the absence of specific experimental data for this compound in the current literature, the following table presents a template for summarizing expected quantitative outcomes. Researchers should replace the hypothetical values with their experimental findings.

ParameterCell LineInducerThis compound ConcentrationResult (Hypothetical)
Cell Viability RAW 264.7-1, 5, 10, 25, 50, 100 µM>95% viability up to 50 µM
Nitric Oxide (NO) Production RAW 264.7LPS (1 µg/mL)IC₅₀: 25 µMDose-dependent inhibition
TNF-α Production RAW 264.7LPS (1 µg/mL)10, 25, 50 µMSignificant reduction at 25 & 50 µM
IL-6 Production RAW 264.7LPS (1 µg/mL)10, 25, 50 µMSignificant reduction at 25 & 50 µM
IL-1β Production RAW 264.7LPS (1 µg/mL)10, 25, 50 µMSignificant reduction at 50 µM
iNOS Protein Expression RAW 264.7LPS (1 µg/mL)50 µMDownregulation observed
COX-2 Protein Expression RAW 264.7LPS (1 µg/mL)50 µMDownregulation observed
NF-κB p65 Nuclear Translocation RAW 264.7LPS (1 µg/mL)50 µMInhibition of translocation
p38 MAPK Phosphorylation RAW 264.7LPS (1 µg/mL)50 µMReduced phosphorylation
ERK1/2 MAPK Phosphorylation RAW 264.7LPS (1 µg/mL)50 µMReduced phosphorylation
JNK MAPK Phosphorylation RAW 264.7LPS (1 µg/mL)50 µMReduced phosphorylation

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks and plates

  • Humidified incubator at 37°C with 5% CO₂

Protocol:

  • Culture RAW 264.7 cells in T-75 flasks in complete DMEM.

  • Passage the cells every 2-3 days when they reach 80-90% confluency.

  • To passage, wash the cells with PBS, detach them with Trypsin-EDTA, and resuspend in fresh medium at the desired density for seeding into new flasks or plates.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentrations of this compound for subsequent experiments.

Materials:

  • RAW 264.7 cells

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a key pro-inflammatory mediator.

Materials:

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of supernatant with 100 µL of Griess Reagent (equal volumes of A and B mixed immediately before use).

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol quantifies the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Materials:

  • RAW 264.7 cells

  • 24-well plates

  • LPS

  • This compound

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

Protocol:

  • Follow the seeding, pre-treatment, and LPS stimulation steps as described in the NO Production Assay (Section 3.3).

  • Collect the cell culture supernatants.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kit.

  • Measure the absorbance at the specified wavelength.

  • Calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis for iNOS, COX-2, and MAPK/NF-κB Signaling Proteins

This technique is used to analyze the protein expression levels of key inflammatory enzymes and signaling molecules.

Materials:

  • RAW 264.7 cells

  • 6-well plates

  • LPS

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat with this compound and stimulate with LPS for the appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for iNOS/COX-2).

  • Lyse the cells with RIPA buffer and determine protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the desired primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin) or the total protein for phosphorylated targets.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays Cell_Culture RAW 264.7 Cell Culture Seeding Seed cells in appropriate plates Cell_Culture->Seeding Pre_treatment Pre-treat with this compound Seeding->Pre_treatment MTT Cell Viability (MTT) Stimulation Stimulate with LPS Pre_treatment->Stimulation Griess NO Production (Griess) Stimulation->Griess ELISA Cytokine Measurement (ELISA) Stimulation->ELISA Western_Blot Protein Expression (Western Blot) Stimulation->Western_Blot

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK Gene_Expression ↑ Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) MAPK->Gene_Expression IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nuclear_Translocation Nuclear Translocation of NF-κB NFκB->Nuclear_Translocation Nuclear_Translocation->Gene_Expression Hydroxyligstroside This compound Hydroxyligstroside->MAPKKK inhibits Hydroxyligstroside->IKK inhibits

Caption: Hypothesized mechanism of this compound in inhibiting inflammatory signaling pathways.

10-Hydroxyligstroside: Application Notes for Investigating Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the therapeutic effects and mechanisms of action of 10-Hydroxyligstroside is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally related secoiridoids, such as oleuropein (B1677263), and extracts from Fraxinus excelsior, the plant from which this compound is derived.[1][2] These protocols provide a foundational framework for researchers to investigate the potential therapeutic applications of this compound.

Introduction

This compound is a secoiridoid glycoside isolated from plants of the Oleaceae family, notably Fraxinus excelsior (European ash).[1][2] Structurally related compounds, such as oleuropein and its derivatives found in olive products, have demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects.[3][4][5][6][7] Extracts from Fraxinus excelsior have also been shown to possess anti-inflammatory, antimicrobial, and anticancer properties.[1][8][9] This suggests that this compound may hold similar therapeutic potential.

These application notes are designed for researchers, scientists, and drug development professionals interested in exploring the bioactivity of this compound.

Potential Therapeutic Applications and Supporting Rationale

Based on the activities of related compounds and plant extracts, the following therapeutic areas are proposed for investigation:

Potential Therapeutic Area Rationale based on Related Compounds/Extracts Key Bioassays for Investigation
Anti-inflammatory Oleuropein and Fraxinus extracts have been shown to inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes (e.g., COX-2, iNOS).[4][9]LPS-stimulated macrophages (RAW 264.7), cytokine ELISA, Western blot for inflammatory mediators.
Antioxidant Secoiridoids are known for their potent free radical scavenging and metal-chelating properties.[4][5]DPPH assay, ABTS assay, cellular antioxidant assays (e.g., DCFDA).
Anticancer Extracts from Fraxinus excelsior have demonstrated antiproliferative effects against various cancer cell lines.[1] Oleuropein can induce apoptosis in cancer cells.MTT assay on cancer cell lines (e.g., MCF-7, A549), apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis.
Neuroprotective Oleuropein has shown protective effects in models of neurodegenerative diseases, potentially through antioxidant and anti-inflammatory mechanisms.[4]Neuronal cell culture models of oxidative stress or neuroinflammation, assays for cell viability and neurite outgrowth.
Cardioprotective Oleuropein exhibits anti-atherogenic, hypotensive, and anti-platelet aggregation effects.[4]In vitro models of endothelial dysfunction, platelet aggregation assays.

Experimental Protocols

The following are detailed protocols for key experiments to assess the therapeutic potential of this compound.

In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol details the investigation of the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • MTT reagent

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

  • Nitric Oxide (NO) Measurement:

    • After 24 hours, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A and 50 µL of Griess Reagent B to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be used to quantify NO concentration.

  • Cytokine Measurement (TNF-α and IL-6):

    • Collect the cell culture supernatant.

    • Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • After removing the supernatant, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well and incubate for 4 hours.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

Data Analysis: Calculate the percentage inhibition of NO and cytokines compared to the LPS-stimulated control. Normalize the results to cell viability to exclude cytotoxic effects.

In Vitro Antioxidant Activity using the DPPH Assay

This protocol describes a common method to evaluate the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplate

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol. Create serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of ascorbic acid in methanol and create serial dilutions for the positive control.

  • Assay:

    • In a 96-well plate, add 100 µL of the different concentrations of this compound or ascorbic acid.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control with 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

Data Analysis: Calculate the percentage of DPPH scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical signaling pathway for the anti-inflammatory effects of this compound and a general workflow for its in vitro screening.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB p_NFkB p-NF-κB (Active) p_NFkB_nuc p-NF-κB p_NFkB->p_NFkB_nuc Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) p_NFkB_nuc->Genes Transcription Hydroxyligstroside This compound Hydroxyligstroside->IKK Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

experimental_workflow cluster_screening In Vitro Screening cluster_development Further Development start This compound Stock Solution cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity bioassays Primary Bioassays (Anti-inflammatory, Antioxidant, Anticancer) start->bioassays hit_validation Hit Validation & Dose-Response cytotoxicity->hit_validation bioassays->hit_validation mechanism Mechanism of Action Studies (Western Blot, qPCR) hit_validation->mechanism in_vivo In Vivo Animal Models mechanism->in_vivo

Caption: General experimental workflow for investigating this compound.

References

Developing a 10-Hydroxyligstroside Research Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of a 10-Hydroxyligstroside analytical standard for research purposes. These guidelines cover the isolation, purification, characterization, and quantification of this compound, a naturally occurring iridoid glycoside found in plants of the Oleaceae family, such as Fraxinus excelsior.[1]

Introduction to this compound

This compound (Chemical Formula: C25H32O13, Molecular Weight: 540.51 g/mol ) is a secoiridoid glucoside that has garnered interest for its potential biological activities. Structurally related to other well-known secoiridoids like oleuropein (B1677263) and ligstroside, it is a subject of research in phytochemistry and pharmacology. The development of a reliable analytical standard is crucial for the accurate quantification of this compound in plant extracts and for conducting robust in vitro and in vivo studies.

Recent studies on related compounds isolated from Fraxinus excelsior have demonstrated anti-inflammatory properties, including the ability to decrease the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[2] This suggests that this compound may also possess similar activities, making it a compound of interest for drug discovery and development.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that should be determined during the development and validation of a this compound standard.

ParameterTarget SpecificationMethod of Determination
Identity Conforms to the structure of this compoundLC-MS/MS, 1H-NMR, 13C-NMR
Purity ≥ 98.0%HPLC-UV, qNMR
Moisture Content ≤ 2.0%Karl Fischer Titration
Residual Solvents To be determined based on purification processHeadspace GC-MS
Molar Absorptivity (ε) To be determinedUV-Vis Spectrophotometry
Long-Term Storage Stability To be determined (e.g., < 2% degradation over 12 months)HPLC-UV
Short-Term (Benchtop) Stability To be determined (e.g., < 2% degradation over 24 hours)HPLC-UV

Experimental Protocols

Isolation and Purification of this compound from Fraxinus excelsior

This protocol is adapted from methods for isolating similar compounds from Fraxinus excelsior leaves.[3]

Objective: To isolate and purify this compound from the leaves of Fraxinus excelsior.

Materials:

  • Dried and powdered leaves of Fraxinus excelsior

  • Methanol (B129727) (80% and 100%)

  • n-Hexane

  • Ethyl acetate (B1210297)

  • Water (deionized)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

Protocol:

  • Extraction:

    • Macerate 100 g of powdered Fraxinus excelsior leaves with 1 L of 80% methanol at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain a concentrated aqueous extract.

  • Liquid-Liquid Partitioning:

    • Suspend the aqueous extract in 500 mL of deionized water.

    • Perform successive extractions with n-hexane (3 x 500 mL) to remove nonpolar compounds. Discard the n-hexane fractions.

    • Subsequently, extract the aqueous phase with ethyl acetate (3 x 500 mL). The this compound is expected to remain in the aqueous phase.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the aqueous extract onto the SPE cartridge.

    • Wash the cartridge with deionized water to remove highly polar impurities.

    • Elute the iridoid glycoside-rich fraction with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). Collect the fractions.

  • Preparative HPLC Purification:

    • Analyze the fractions from SPE by analytical HPLC to identify those containing this compound.

    • Pool the enriched fractions and concentrate them.

    • Purify the concentrated fraction using a preparative HPLC system with a C18 column.

    • Use a gradient of acetonitrile (B52724) and water as the mobile phase.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

    • Lyophilize the final product to yield a stable powder.

Workflow for Isolation and Purification of this compound

G start Dried Fraxinus excelsior Leaves extraction Maceration with 80% Methanol start->extraction filtration Filtration & Concentration extraction->filtration partitioning Liquid-Liquid Partitioning (n-Hexane & Ethyl Acetate) filtration->partitioning spe Solid Phase Extraction (C18) partitioning->spe prep_hplc Preparative HPLC (C18) spe->prep_hplc lyophilization Lyophilization prep_hplc->lyophilization end Purified this compound Standard lyophilization->end G cluster_dev Method Development cluster_val Method Validation col_sel Column Selection (C18) mp_opt Mobile Phase Optimization (Acetonitrile/Water + Modifier) col_sel->mp_opt det_wl Detection Wavelength Selection (UV Scan) mp_opt->det_wl grad_opt Gradient Optimization det_wl->grad_opt spec Specificity grad_opt->spec lin Linearity spec->lin prec Precision (Intra- & Inter-day) lin->prec acc Accuracy (Recovery) prec->acc lod_loq LOD & LOQ acc->lod_loq robust Robustness lod_loq->robust G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway activates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Pro_inflammatory promotes transcription Hydroxyligstroside This compound Hydroxyligstroside->NFkB_pathway inhibits Inflammation Inflammation Pro_inflammatory->Inflammation induces

References

Application Notes and Protocols for Evaluating 10-Hydroxyligstroside Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyligstroside is a naturally occurring secoiridoid glycoside found in various plant species. As a polyphenolic compound, it is structurally related to other bioactive molecules like oleuropein (B1677263) and hydroxytyrosol, which have demonstrated potent antioxidant, anti-inflammatory, and anticancer properties. These characteristics make this compound a compelling candidate for further investigation as a potential therapeutic agent.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the antioxidant, anti-inflammatory, and anticancer properties of this compound. The methodologies described herein are designed to be robust and reproducible, enabling researchers to effectively evaluate the compound's efficacy and elucidate its mechanisms of action.

Section 1: Assessment of Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of chronic diseases. The antioxidant potential of this compound can be quantified using the Cellular Antioxidant Activity (CAA) assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit intracellular ROS formation. The assay utilizes the probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can scavenge ROS, thereby reducing the fluorescence signal.

Experimental Protocol: CAA Assay

  • Cell Culture: Seed human hepatocellular carcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density of 6 x 10^4 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare various concentrations of this compound and a positive control (e.g., Quercetin) in treatment medium. Remove the cell culture medium and treat the cells with the compounds for 1 hour.

  • Probe Loading: Add DCFH-DA solution to each well to a final concentration of 25 µM and incubate for 1 hour.

  • Induction of Oxidative Stress: Wash the cells with Phosphate Buffered Saline (PBS). Add a free radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), to induce oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a microplate reader.

  • Data Analysis: Calculate the area under the curve (AUC) for both the control and treated wells. The percentage of ROS inhibition is calculated using the formula: % Inhibition = (1 - (AUC_sample / AUC_control)) * 100 The IC50 value (the concentration required to inhibit 50% of ROS formation) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Data Presentation: Hypothetical CAA Assay Results

CompoundIC50 (µM)
This compound15.2 ± 1.8
Quercetin (Positive Control)8.5 ± 0.9

Experimental Workflow: CAA Assay

CAA_Workflow cluster_prep Preparation cluster_treatment Treatment & Staining cluster_measurement Measurement & Analysis cell_seeding Seed HepG2 Cells in 96-well plate compound_prep Prepare this compound and Control Solutions cell_treatment Treat Cells with Compound (1 hour) compound_prep->cell_treatment probe_loading Load Cells with DCFH-DA (1 hour) cell_treatment->probe_loading wash Wash with PBS probe_loading->wash stress_induction Induce Oxidative Stress (AAPH) wash->stress_induction fluorescence_reading Measure Fluorescence (1 hour) stress_induction->fluorescence_reading data_analysis Calculate AUC and IC50 fluorescence_reading->data_analysis NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition Point cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS IKK IKK Activation LPS->IKK Hydroxyligstroside This compound Hydroxyligstroside->IKK Inhibits IkBa_P IκBα Phosphorylation & Degradation IKK->IkBa_P NFkB_release NF-κB Release IkBa_P->NFkB_release NFkB_translocation NF-κB Nuclear Translocation NFkB_release->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_translocation->Gene_expression p38_MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition Point cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS Upstream_Kinases Upstream Kinases (MKK3/6) LPS->Upstream_Kinases Hydroxyligstroside This compound Hydroxyligstroside->Upstream_Kinases Inhibits p38_P p38 MAPK Phosphorylation Upstream_Kinases->p38_P Cytokine_Production Pro-inflammatory Cytokine Production p38_P->Cytokine_Production Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cell_seeding Seed Cancer Cells compound_treatment Treat with this compound cell_seeding->compound_treatment cell_harvesting Harvest and Wash Cells compound_treatment->cell_harvesting annexin_pi_staining Stain with Annexin V-FITC and PI cell_harvesting->annexin_pi_staining flow_cytometry Analyze by Flow Cytometry annexin_pi_staining->flow_cytometry quantification Quantify Apoptotic Cells flow_cytometry->quantification

Application Notes and Protocols for Testing the Neuroprotective Effects of 10-Hydroxyligstroside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies to investigate the neuroprotective properties of 10-Hydroxyligstroside, a compound of interest for its potential therapeutic applications in neurodegenerative diseases. The protocols focus on three key areas of neuroprotection: mitigation of oxidative stress, inhibition of apoptosis, and suppression of neuroinflammation.

Assessment of Cytoprotective Effects Against Oxidative Stress

Oxidative stress is a major contributor to neuronal damage in various neurodegenerative disorders. This section details protocols to evaluate the efficacy of this compound in protecting neuronal cells from oxidative injury. The PC12 cell line, a well-established model for neuronal studies, is utilized for these assays.

Data Presentation: Cytoprotective and Antioxidant Effects

The following table summarizes the expected quantitative outcomes from the described experimental protocols.

Treatment GroupConcentrationCell Viability (%)Intracellular ROS Levels (Fold Change vs. Control)
Control-100%1.0
Hydrogen Peroxide (H₂O₂)200 µMSignificant DecreaseSignificant Increase
This compound + H₂O₂10 µMDose-dependent IncreaseDose-dependent Decrease
This compound + H₂O₂25 µMDose-dependent IncreaseDose-dependent Decrease
This compound + H₂O₂50 µMDose-dependent IncreaseDose-dependent Decrease
Experimental Protocol: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Maintain PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Plate PC12 cells in 96-well plates at a density of 1 × 10⁴ cells per well and allow them to adhere for 24 hours.[1]

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, and 50 µM) for 24 hours.

  • Induction of Oxidative Stress: Following pre-treatment, expose the cells to a final concentration of 200 µM hydrogen peroxide (H₂O₂) for 4 hours to induce oxidative damage.[1]

  • MTT Incubation: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol quantifies the levels of intracellular ROS using the fluorescent probe DCFH-DA.

  • Cell Preparation and Treatment: Follow steps 1-4 of the MTT assay protocol in a black, clear-bottom 96-well plate.

  • Probe Loading: After H₂O₂ treatment, wash the cells once with phosphate-buffered saline (PBS). Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells twice with PBS. Measure the fluorescence intensity with a fluorescence microplate reader using an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

G cluster_workflow Experimental Workflow cluster_assays Assessment Assays A Seed PC12 Cells B Pre-treat with this compound A->B C Induce Oxidative Stress with H₂O₂ B->C D Assess Neuroprotection C->D E MTT Assay for Cell Viability D->E F DCFH-DA Assay for ROS Levels D->F

Caption: Workflow for assessing cytoprotective effects.

Evaluation of Anti-Apoptotic Activity

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. These protocols are designed to determine if this compound can inhibit neuronal apoptosis using the human neuroblastoma SH-SY5Y cell line and the neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺), a widely used in vitro model for Parkinson's disease.[2]

Data Presentation: Anti-Apoptotic Effects

This table summarizes the expected outcomes from the apoptosis-related assays.

Treatment GroupConcentrationApoptotic Cells (%)Bax/Bcl-2 Ratio (Fold Change vs. Control)Cleaved Caspase-3 Levels (Fold Change vs. Control)
Control-Baseline1.01.0
MPP⁺1 mMSignificant IncreaseSignificant IncreaseSignificant Increase
This compound + MPP⁺10 µMDose-dependent DecreaseDose-dependent DecreaseDose-dependent Decrease
This compound + MPP⁺25 µMDose-dependent DecreaseDose-dependent DecreaseDose-dependent Decrease
This compound + MPP⁺50 µMDose-dependent DecreaseDose-dependent DecreaseDose-dependent Decrease
Experimental Protocol: Apoptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture: Grow SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS, 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin at 37°C with 5% CO₂.

  • Seeding and Pre-treatment: Seed 2 x 10⁵ cells per well in 6-well plates. After 24 hours, pre-treat with this compound (10, 25, 50 µM) for 24 hours.

  • Induction of Apoptosis: Add MPP⁺ to a final concentration of 1 mM and incubate for an additional 24 hours.[3]

  • Cell Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Experimental Protocol: Western Blot for Apoptosis-Related Proteins

This protocol assesses the expression levels of key proteins involved in the apoptotic cascade.

  • Protein Extraction: Following treatment, lyse the SH-SY5Y cells in RIPA buffer containing a protease inhibitor cocktail.

  • Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

G cluster_pathway Apoptotic Signaling Pathway cluster_intervention MPP MPP⁺ Mito Mitochondrial Stress MPP->Mito Bax Bax (Pro-apoptotic) Mito->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 downregulates Casp3 Caspase-3 Activation Bax->Casp3 Bcl2->Casp3 Apop Apoptosis Casp3->Apop H10L This compound H10L->Bax inhibits H10L->Bcl2 promotes

Caption: Anti-apoptotic mechanism of this compound.

Analysis of Anti-Neuroinflammatory Properties

Neuroinflammation, primarily mediated by microglia, is a key component of neurodegenerative processes. This section provides protocols to assess the anti-inflammatory potential of this compound using the BV-2 microglial cell line stimulated with lipopolysaccharide (LPS).

Data Presentation: Anti-inflammatory Effects

This table outlines the expected results from the neuroinflammation assays.

Treatment GroupConcentrationNitric Oxide (NO) Production (% of LPS Control)TNF-α Levels (pg/mL)IL-6 Levels (pg/mL)
Control-BaselineBaselineBaseline
LPS1 µg/mL100%Significant IncreaseSignificant Increase
This compound + LPS10 µMDose-dependent DecreaseDose-dependent DecreaseDose-dependent Decrease
This compound + LPS25 µMDose-dependent DecreaseDose-dependent DecreaseDose-dependent Decrease
This compound + LPS50 µMDose-dependent DecreaseDose-dependent DecreaseDose-dependent Decrease
Experimental Protocol: Nitric Oxide (NO) Measurement (Griess Assay)

This colorimetric assay measures nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO₂.

  • Seeding and Pre-treatment: Seed 5 × 10⁴ cells per well in a 96-well plate. After 24 hours, pre-treat the cells with this compound (10, 25, 50 µM) for 1 hour.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL and incubate for 24 hours.[4]

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.

Experimental Protocol: Pro-inflammatory Cytokine Quantification (ELISA)

This protocol measures the concentration of secreted pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture medium.

  • Sample Collection: Following the treatment protocol described in the Griess Assay (steps 1-3), collect the cell culture supernatants.

  • ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific ELISA kits.

G cluster_pathway Neuroinflammatory Signaling Pathway cluster_intervention LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Activation TLR4->NFkB activates ProInflam Pro-inflammatory Gene Expression NFkB->ProInflam NO iNOS (NO Production) ProInflam->NO Cytokines TNF-α, IL-6 ProInflam->Cytokines H10L This compound H10L->NFkB inhibits

Caption: Anti-neuroinflammatory mechanism of this compound.

Underlying Signaling Pathways and Further Investigations

The neuroprotective effects of this compound are believed to be mediated by key cellular signaling pathways. Further experiments, primarily using Western blotting, can elucidate these mechanisms:

  • Nrf2/HO-1 Pathway: This is a critical pathway for cellular defense against oxidative stress. It is anticipated that this compound treatment will lead to the nuclear translocation of Nrf2 and the subsequent upregulation of its target gene, Heme Oxygenase-1 (HO-1). This can be confirmed by analyzing the protein levels of Nrf2 in nuclear and cytosolic fractions and HO-1 in total cell lysates.[5]

  • NF-κB Pathway: This pathway is a central regulator of inflammation. The anti-inflammatory effects of this compound are likely mediated through the inhibition of NF-κB activation. This can be investigated by examining the phosphorylation status of key proteins in the NF-κB cascade, such as IκBα and the p65 subunit of NF-κB.[6]

References

Application Notes and Protocols for 10-Hydroxyligstroside in Traditional Medicine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyligstroside is a secoiridoid glycoside found in various plants of the Oleaceae family, notably in the fruits of Ligustrum lucidum (Glossy Privet), a plant with a long history of use in traditional Chinese medicine. Traditional applications of Ligustrum lucidum include treatments for conditions related to aging, vision impairment, and immune system modulation. Modern pharmacological studies have begun to explore the bioactive compounds within this plant, including this compound, for their potential therapeutic effects. These investigations primarily focus on its anti-inflammatory, antioxidant, and neuroprotective properties, offering a scientific basis for its traditional uses and potential for development into modern therapeutics.

This document provides detailed application notes and experimental protocols for researchers interested in studying the pharmacological activities of this compound. The protocols are based on established methodologies and can be adapted for the specific experimental needs of your laboratory.

Quantitative Data Summary

Currently, there is a limited amount of publicly available quantitative data specifically for the bioactivities of this compound. The following table summarizes the types of quantitative data that are typically generated in studies of similar natural products and which should be determined for this compound to fully characterize its pharmacological profile.

Biological ActivityAssayCell Line/ModelKey Parameters MeasuredReference Compound
Anti-inflammatory Nitric Oxide (NO) Production AssayRAW 264.7 MacrophagesIC₅₀ (µM)L-NMMA, Dexamethasone
Pro-inflammatory Cytokine (TNF-α, IL-6) InhibitionRAW 264.7 MacrophagesIC₅₀ (µM)Dexamethasone
Carrageenan-Induced Paw EdemaRodent Model (Rat/Mouse)Paw volume/thickness reduction (%)Indomethacin
Antioxidant DPPH Radical Scavenging AssayCell-freeIC₅₀ (µg/mL)Ascorbic Acid, Trolox
ABTS Radical Scavenging AssayCell-freeIC₅₀ (µg/mL)Ascorbic Acid, Trolox
Oxygen Radical Absorbance Capacity (ORAC) AssayCell-freeµmol TE/gTrolox
Neuroprotection Glutamate-Induced Excitotoxicity AssayHT22 Hippocampal NeuronsEC₅₀ (µM)N-acetylcysteine (NAC)
Oxidative Stress-Induced Cell DeathHT22 Hippocampal NeuronsCell Viability (%)Quercetin

Experimental Protocols

Anti-inflammatory Activity

Objective: To evaluate the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.

    • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of NO production.

Objective: To assess the in vivo anti-inflammatory effect of this compound by measuring its ability to reduce paw edema induced by carrageenan in a rodent model.[1][2][3]

Materials:

  • Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in sterile saline

  • This compound

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Protocol:

  • Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, Carrageenan control, this compound treated groups (various doses), and a positive control group (Indomethacin, 10 mg/kg).

  • Compound Administration: Administer this compound or Indomethacin orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point.

    • Determine the percentage inhibition of edema by this compound compared to the carrageenan control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA).

Antioxidant Activity

Objective: To determine the free radical scavenging capacity of this compound.[4]

Materials:

  • This compound

  • DPPH solution in methanol (B129727) (e.g., 0.1 mM)

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • 96-well microplate

Protocol:

  • Sample Preparation: Prepare a series of dilutions of this compound and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Neuroprotective Activity

Objective: To evaluate the neuroprotective effect of this compound against glutamate-induced cell death in the HT22 hippocampal cell line.[5][6]

Materials:

  • HT22 murine hippocampal cell line

  • DMEM with 10% FBS

  • This compound

  • Glutamate (B1630785)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to attach overnight.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.

  • Induction of Toxicity: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control group.

    • Determine the EC₅₀ value, which is the concentration of this compound that provides 50% protection against glutamate-induced cell death.

Signaling Pathway Analysis

Inhibition of NF-κB Activation

Objective: To investigate whether this compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[7][8][9]

Methodology: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293T or similar cells stably or transiently transfected with an NF-κB-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • This compound

  • TNF-α (Tumor Necrosis Factor-alpha) or LPS as an inducer.

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Cell Transfection and Seeding: Transfect cells with the reporter plasmids and seed them in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay:

    • Measure the firefly luciferase activity (NF-κB-driven) in the cell lysate.

    • Subsequently, measure the Renilla luciferase activity (internal control).

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the percentage of inhibition of NF-κB activation by this compound compared to the stimulated control.

Hypothesized inhibition of the NF-κB signaling pathway.
Modulation of MAPK Signaling

Objective: To determine if this compound affects the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway (p38, JNK, and ERK), which are involved in inflammation and cellular stress responses.

Methodology: Western Blot Analysis

Materials:

  • RAW 264.7 cells or other appropriate cell line

  • This compound

  • LPS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Cell Treatment: Treat cells with this compound for 1 hour, followed by stimulation with LPS for a short duration (e.g., 15-60 minutes) to induce MAPK phosphorylation.

  • Protein Extraction: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels for each MAPK.

    • Compare the phosphorylation levels in the t-Hydroxyligstroside-treated groups to the LPS-stimulated control.

MAPK_Inhibition cluster_extracellular Extracellular Stimulus cluster_pathways MAPK Pathways LPS LPS p38 p38 LPS->p38 JNK JNK LPS->JNK ERK ERK LPS->ERK p_p38 p-p38 p38->p_p38 Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation p_ERK p-ERK ERK->p_ERK Phosphorylation Inflammatory_Response Inflammatory_Response p_p38->Inflammatory_Response Downstream Effects p_JNK->Inflammatory_Response p_ERK->Inflammatory_Response 10-H This compound 10-H->p38 Inhibits? 10-H->JNK Inhibits? 10-H->ERK Inhibits?

Potential modulation of MAPK signaling pathways.

Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the experimental conditions, including concentrations and incubation times, based on their specific cell lines, reagents, and equipment. It is crucial to include appropriate positive and negative controls in all experiments to ensure the validity of the results. As there is limited specific data for this compound, the provided concentrations and expected outcomes are illustrative and need to be empirically determined.

References

Application of 10-Hydroxyligstroside in Phytochemical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyligstroside is a secoiridoid glycoside found in various plant species of the Oleaceae family, notably in the leaves and fruits of Ligustrum (privet) species. As a member of the secoiridoid class of natural products, it is recognized for its potential biological activities, which are of significant interest in phytochemistry and drug discovery. This document provides detailed application notes and experimental protocols for the investigation of this compound in key areas of phytochemical research, including its antioxidant, anti-inflammatory, antiproliferative, and neuroprotective properties. While specific quantitative data for this compound is limited in publicly available literature, the following sections provide generalized protocols and data presentation structures that can be adapted for its study.

Application Notes

Antioxidant Activity Assessment

This compound is anticipated to possess antioxidant properties due to its phenolic structure, a common characteristic of secoiridoids. Its ability to scavenge free radicals can be evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common, rapid, and reliable method for this purpose. The antioxidant capacity can be quantified by determining the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Potential

Chronic inflammation is implicated in numerous diseases. Natural compounds are a valuable source for the discovery of new anti-inflammatory agents. The anti-inflammatory effects of this compound can be investigated in vitro using lipopolysaccharide (LPS)-stimulated macrophage models, such as RAW 264.7 cells. Key markers of inflammation, including nitric oxide (NO) production and the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), can be measured. Furthermore, its mechanism of action can be explored by examining its effect on the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.

Antiproliferative Activity against Cancer Cell Lines

The potential of natural products to inhibit the growth of cancer cells is a major focus of drug discovery. The antiproliferative activity of this compound can be screened against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The efficacy of the compound is typically expressed as an IC50 value, the concentration that inhibits cell growth by 50%.

Neuroprotective Effects

Oxidative stress and neuroinflammation are key contributors to the pathogenesis of neurodegenerative diseases. The neuroprotective potential of this compound can be assessed in neuronal cell models, such as PC12 or SH-SY5Y cells, subjected to oxidative stress induced by agents like hydrogen peroxide (H₂O₂). Cell viability assays can quantify the protective effect. Mechanistic studies can involve investigating the modulation of signaling pathways crucial for neuronal survival, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

Quantitative Data Summary

Specific quantitative data for this compound is not extensively available in the current literature. The tables below are provided as templates for researchers to populate with their experimental data.

Table 1: Antioxidant Activity of this compound

AssayIC50 (µg/mL)Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL)
DPPH Radical ScavengingData to be determinedData to be determined
ABTS Radical ScavengingData to be determinedData to be determined

Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

ParameterIC50 (µg/mL)Positive Control (e.g., Dexamethasone) IC50 (µg/mL)
Nitric Oxide (NO) ProductionData to be determinedData to be determined
TNF-α SecretionData to be determinedData to be determined
IL-6 SecretionData to be determinedData to be determined

Table 3: Antiproliferative Activity of this compound

Cancer Cell LineIC50 (µg/mL) after 48hPositive Control (e.g., Doxorubicin) IC50 (µg/mL)
MCF-7 (Breast Cancer)Data to be determinedData to be determined
HeLa (Cervical Cancer)Data to be determinedData to be determined
A549 (Lung Cancer)Data to be determinedData to be determined
HepG2 (Liver Cancer)Data to be determinedData to be determined

Table 4: Neuroprotective Effect of this compound against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

AssayEC50 (µg/mL)
Cell ViabilityData to be determined

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound (General Procedure)

This protocol outlines a general method for the extraction and isolation of secoiridoids from plant material, which can be adapted for this compound.

  • Extraction:

    • Air-dry and powder the plant material (e.g., leaves of Ligustrum sp.).

    • Extract the powdered material with 80% methanol (B129727) at room temperature with continuous stirring for 24 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purification:

    • Subject the fraction enriched with this compound to column chromatography on silica (B1680970) gel or a reversed-phase C18 column.

    • Elute with a gradient of methanol in water or another suitable solvent system.

    • Collect the fractions and analyze them by TLC or HPLC.

    • Pool the fractions containing the pure compound and concentrate to yield purified this compound.

    • Confirm the structure and purity using spectroscopic methods (NMR, MS).

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant Powdered Plant Material extraction Maceration with 80% Methanol plant->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract partition Solvent-Solvent Partitioning (n-hexane, chloroform, ethyl acetate) crude_extract->partition enriched_fraction Enriched Fraction partition->enriched_fraction column Column Chromatography (Silica gel or C18) enriched_fraction->column pure_compound Pure this compound column->pure_compound G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent pathway IkB IκB Degradation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation Gene Pro-inflammatory Gene Transcription Nucleus->Gene activates Cytokines TNF-α, IL-6, iNOS Gene->Cytokines leads to H10L This compound H10L->IKK Inhibits H10L->IkB Prevents H10L->NFkB Inhibits translocation G H2O2 H₂O₂ ROS Increased ROS H2O2->ROS Apoptosis Neuronal Apoptosis ROS->Apoptosis H10L This compound PI3K PI3K H10L->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt pAkt->Apoptosis Inhibits Survival Neuronal Survival pAkt->Survival Promotes

Troubleshooting & Optimization

Technical Support Center: Optimizing 10-Hydroxyligstroside Extraction from Fraxinus excelsior

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 10-hydroxyligstroside extraction from Fraxinus excelsior. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from Fraxinus excelsior?

A1: this compound is a secoiridoid glucoside found in various species of the Oleaceae family, including Fraxinus excelsior (European ash). Secoiridoids are of significant interest to the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, antioxidant, and immunomodulatory properties. Extracts from Fraxinus excelsior have been traditionally used for their diuretic and anti-inflammatory effects.

Q2: Which part of the Fraxinus excelsior plant is the best source for this compound?

A2: this compound has been isolated from the leaves and bark of Fraxinus excelsior.[1][2] The leaves are often preferred for extraction due to their abundance and the presence of a wide range of bioactive secoiridoids and phenylethanoids.

Q3: What are the most common methods for extracting this compound?

A3: Common methods include traditional solvent extraction (e.g., maceration, infusion), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). These are often followed by purification steps such as solid-phase extraction (SPE) or column chromatography.

Q4: How can I improve the efficiency of my extraction?

A4: Optimizing parameters such as solvent type and concentration, temperature, extraction time, and the solid-to-liquid ratio is crucial. Advanced techniques like UAE and MAE can also significantly improve extraction efficiency by enhancing mass transfer and reducing extraction time.

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Possible Cause 1: Inappropriate Solvent Selection.

    • Solution: this compound is a polar compound. The choice of solvent significantly impacts extraction yield. While methanol (B129727) has shown high efficacy for secoiridoid extraction, mixtures of ethanol (B145695) and water are also effective and are often preferred for their lower toxicity. It is recommended to test different solvent systems and concentrations to find the optimal one for your specific plant material.

  • Possible Cause 2: Suboptimal Extraction Parameters.

    • Solution: Temperature and time are critical. Increasing the temperature can enhance solubility and diffusion, but excessive heat can lead to the degradation of thermolabile compounds. Similarly, prolonged extraction times may not necessarily increase the yield and can also contribute to compound degradation. It is advisable to perform a time-course and temperature optimization study.

  • Possible Cause 3: Inefficient Cell Wall Disruption.

    • Solution: The plant material should be finely powdered to increase the surface area for solvent penetration. Techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are effective in disrupting plant cell walls, thereby improving solvent access to the target compounds.

Issue 2: Co-extraction of Impurities

  • Possible Cause 1: Non-selective Solvent System.

    • Solution: A solvent system that is too broad in its polarity will extract a wide range of compounds, leading to a complex mixture that is difficult to purify. Sequential extraction with solvents of increasing polarity (e.g., n-hexane, then ethyl acetate, then methanol) can help in the preliminary fractionation of the extract.

  • Possible Cause 2: Presence of Chlorophyll and other Pigments.

    • Solution: Chlorophyll and other pigments are common impurities in leaf extracts. These can be removed by a pre-extraction step with a non-polar solvent like hexane (B92381) or by using solid-phase extraction (SPE) with a suitable stationary phase.

Issue 3: Degradation of this compound during Extraction/Processing

  • Possible Cause 1: Thermal Degradation.

    • Solution: Secoiridoids can be sensitive to high temperatures. When using methods like MAE or conventional heating, it is important to control the temperature and use the shortest possible extraction time. Evaporation of the solvent should be performed at low temperatures, preferably using a rotary evaporator under reduced pressure.

  • Possible Cause 2: Enzymatic Degradation.

    • Solution: Fresh plant material may contain enzymes that can degrade the target compounds once the cells are disrupted. Using dried plant material or blanching fresh material can help to deactivate these enzymes.

  • Possible Cause 3: pH Instability.

    • Solution: The stability of secoiridoids can be pH-dependent. It is important to control the pH of the extraction solvent, especially when using aqueous mixtures.

Data Presentation: Comparison of Extraction Methods

Disclaimer: The following tables summarize quantitative data for the extraction of secoiridoids and total phenolic compounds from Fraxinus and related species. Direct comparative data for this compound is limited; therefore, data for related compounds and total phenolics are provided as a proxy for comparing the efficiency of different extraction methods.

Table 1: Effect of Extraction Method on Secoiridoid Yield

Extraction MethodPlant MaterialTarget CompoundSolventYieldReference
UltrasonicationSymphoricarpos albusSecologanin (B1681713)Methanol3.35 ± 0.24 mg/g FW[3]
Hot Water ExtractionSymphoricarpos albusSecologaninWaterLower than ultrasonication[3]
Microwave-AssistedSymphoricarpos albusSecologaninWaterLower than ultrasonication[3]

Table 2: Comparison of Ultrasound-Assisted (UAE) and Microwave-Assisted (MAE) Extraction for Total Phenolic Content (TPC)

Extraction MethodPlant MaterialSolventTimeTPC (mg GAE/g dry material)Reference
MAENettleWater10 min24.64 ± 2.36[4]
UAENettleWater30 min23.86 ± 1.92[4]
ConventionalNettleWater30 minNot specified, but MAE reduced time by 67%[4]

Experimental Protocols

Protocol 1: Infusion and Solid-Phase Extraction (SPE) of Fraxinus excelsior Leaves

This protocol is adapted from a study on the bio-guided isolation of compounds from Fraxinus excelsior leaves.

  • Plant Material Preparation: Air-dry the Fraxinus excelsior leaves and crush them into a fine powder.

  • Infusion:

    • To 180 g of the crushed leaves, add 3 L of boiling water.

    • Cover and let it infuse for 20 minutes.

    • Repeat the infusion process a second time with another 3 L of boiling water.

    • Collect and combine the aqueous infusions.

  • Solid-Phase Extraction (SPE):

    • Prepare a reverse-phase C18 (RP-18) column (e.g., 43.5 cm x 5 cm).

    • Load the combined infusion onto the column.

    • Elute the column sequentially with the following solvents under reduced pressure:

      • 1.5 L of water

      • 1.5 L of 20% methanol in water

      • 1.5 L of 50% methanol in water

      • 1.5 L of 70% methanol in water

      • 1.5 L of 100% methanol

    • Collect each fraction separately.

  • Sample Processing:

    • Evaporate the methanol from each fraction using a rotary evaporator.

    • Lyophilize the remaining aqueous residues to obtain the dried extracts.

    • The fractions containing this compound (typically in the 20% and 50% methanol fractions) can then be further purified using techniques like preparative HPLC.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds

This is a general protocol for UAE that can be optimized for this compound extraction.

  • Sample Preparation: Place 10 g of powdered Fraxinus excelsior leaves into a beaker.

  • Solvent Addition: Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).

  • Ultrasonication:

    • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

    • Set the desired temperature (e.g., 40°C), sonication power/amplitude (e.g., 80%), and extraction time (e.g., 30 minutes).

  • Extraction and Filtration: After extraction, filter the mixture to separate the extract from the solid plant material.

  • Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure to obtain the crude extract.

Mandatory Visualizations

experimental_workflow start Fraxinus excelsior Leaves prep Drying and Grinding start->prep extraction Extraction (e.g., Infusion, UAE, MAE) prep->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (e.g., SPE, Column Chromatography) crude_extract->purification fractions Fractions purification->fractions analysis Analysis (HPLC, LC-MS) fractions->analysis pure_compound This compound analysis->pure_compound

Caption: Experimental workflow for the extraction and isolation of this compound.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK activates IKK IKK Complex TLR4->IKK activates NFkappaB_nuc NF-κB MAPK->NFkappaB_nuc activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB NFkappaB->NFkappaB_nuc translocates Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates hydroxyligstroside This compound hydroxyligstroside->MAPK inhibits hydroxyligstroside->IKK inhibits hydroxyligstroside->Nrf2_Keap1 activates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkappaB_nuc->Inflammatory_Genes induces ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes induces

Caption: Anti-inflammatory signaling pathways modulated by this compound.

References

Technical Support Center: Isolation and Purification of 10-Hydroxyligstroside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of 10-Hydroxyligstroside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the extraction and purification of this secoiridoid glycoside from natural sources, primarily Ligustrum lucidum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources is it typically isolated?

This compound is a secoiridoid glycoside. It is primarily isolated from the fruits of Ligustrum lucidum (Glossy Privet), a plant belonging to the Oleaceae family.[1][2][3][4][5]

Q2: What are the main challenges in the isolation and purification of this compound?

The primary challenges include:

  • Low abundance: this compound is often present in low concentrations in the raw plant material.

  • Structural instability: Like many iridoid glycosides, it can be susceptible to degradation under harsh extraction and purification conditions (e.g., high temperatures, strong acids or bases).[6]

  • Co-eluting impurities: The crude extract of Ligustrum lucidum contains a complex mixture of structurally similar secoiridoid glycosides and other phenolic compounds, which can be difficult to separate.[1][2][3]

  • Achieving high purity: Obtaining high-purity this compound often requires multiple chromatographic steps, which can lead to significant product loss.

Q3: What analytical techniques are commonly used to identify and quantify this compound?

High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is the most common method for the identification and quantification of this compound and other secoiridoid glycosides.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural elucidation of the purified compound.[1][2]

Troubleshooting Guide

This guide addresses common problems encountered during the isolation and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Inefficient extraction solvent.Use a polar solvent system such as methanol (B129727), ethanol (B145695), or a mixture of methanol/water or ethanol/water.
Incomplete extraction.Increase extraction time or perform multiple extractions on the plant material.
Degradation during extraction.Avoid high temperatures; use extraction methods like maceration or ultrasonic-assisted extraction at room temperature.
Low Purity After Initial Chromatography (e.g., Macroporous Resin) Inappropriate resin type.Test different types of macroporous resins to find one with optimal selectivity for secoiridoid glycosides.
Inefficient elution gradient.Optimize the ethanol-water elution gradient to improve the separation of target compounds from more or less polar impurities.
Poor Resolution in Preparative HPLC Suboptimal mobile phase.Systematically screen different mobile phase compositions (e.g., acetonitrile-water vs. methanol-water) and additives (e.g., formic acid, acetic acid) to improve selectivity.
Column overloading.Reduce the sample injection volume or concentration.
Inappropriate stationary phase.Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl) to find the best selectivity for this compound and its impurities.
Presence of Co-eluting Impurities Structurally similar compounds.Employ orthogonal separation techniques. For example, follow up reversed-phase HPLC with a different chromatographic method like countercurrent chromatography.
Tailing peaks in HPLC.Ensure the sample is fully dissolved in the mobile phase. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape for phenolic compounds.
Degradation of Purified Product Instability in solution or during storage.Store the purified this compound as a dry powder at low temperatures (-20°C) and protected from light. For solutions, use a buffered mobile phase and avoid prolonged storage.

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification using Macroporous Resin Chromatography

  • Extraction:

    • Air-dry and powder the fruits of Ligustrum lucidum.

    • Macerate the powdered plant material with 80% methanol (1:10 w/v) at room temperature for 24 hours. Repeat the extraction three times.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Macroporous Resin Chromatography:

    • Dissolve the crude extract in water and apply it to a pre-equilibrated macroporous resin column (e.g., HPD-100).

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).

    • Collect fractions and monitor by HPLC to identify the fractions containing this compound.

    • Combine the enriched fractions and evaporate the solvent.

Protocol 2: Preparative HPLC Purification

  • Sample Preparation:

    • Dissolve the enriched fraction from the macroporous resin step in the HPLC mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 preparative column (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient might be: 0-10 min, 10-20% A; 10-40 min, 20-35% A; 40-50 min, 35-90% A.

    • Flow Rate: 10-15 mL/min.

    • Detection: UV at 240 nm (a common wavelength for iridoid glycosides).[7]

    • Injection Volume: Dependent on the column size and sample concentration.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of this compound.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine the pure fractions and evaporate the organic solvent. Lyophilize to obtain pure this compound powder.

Visualizations

experimental_workflow start Powdered Ligustrum lucidum Fruits extraction Extraction (e.g., 80% Methanol) start->extraction crude_extract Crude Extract extraction->crude_extract resin_chrom Macroporous Resin Chromatography crude_extract->resin_chrom enriched_fraction Enriched Fraction resin_chrom->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Purity Analysis (HPLC, NMR) pure_compound->analysis

Caption: General experimental workflow for the isolation and purification of this compound.

troubleshooting_workflow start Low Purity after Preparative HPLC check_overload Was the column overloaded? start->check_overload reduce_load Reduce injection volume/ concentration check_overload->reduce_load Yes check_mobile_phase Is the mobile phase optimal? check_overload->check_mobile_phase No end Achieve Desired Purity reduce_load->end optimize_mp Screen different solvent systems and additives check_mobile_phase->optimize_mp No check_stationary_phase Is the stationary phase appropriate? check_mobile_phase->check_stationary_phase Yes optimize_mp->end test_columns Test columns with different selectivity (e.g., Phenyl-Hexyl) check_stationary_phase->test_columns No orthogonal_method Consider an orthogonal purification step (e.g., Countercurrent Chromatography) check_stationary_phase->orthogonal_method Yes test_columns->end orthogonal_method->end

Caption: Troubleshooting decision tree for low purity in preparative HPLC.

References

Technical Support Center: 10-Hydroxyligstroside Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Hydroxyligstroside. The information is designed to address common challenges encountered during the storage and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a secoiridoid, a class of natural compounds known for their potential therapeutic properties. Like other secoiridoids such as oleuropein (B1677263) and ligstroside, it is susceptible to degradation, which can impact the accuracy of experimental results and the potency of potential drug formulations. Understanding its stability is crucial for reliable research and development.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors influencing the degradation of this compound are expected to be similar to those affecting related secoiridoids and include:

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation reactions.

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester and glycosidic bonds.

  • Light: Exposure to UV or visible light can induce photo-oxidation.

  • Enzymatic Activity: The presence of enzymes like β-glucosidases and esterases can lead to rapid degradation, particularly in crude extracts or biological matrices.[1][2][3]

Q3: What are the likely degradation products of this compound?

A3: Based on the degradation pathways of similar secoiridoids like oleuropein and ligstroside, the degradation of this compound is likely to proceed through hydrolysis of its glycosidic and ester linkages. This would result in the formation of its aglycone, and further degradation could yield hydroxytyrosol (B1673988) and elenolic acid derivatives.[4][5][6]

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Refrigerated (2-8°C) or frozen (-20°C or lower) for long-term storage.

  • Light: Protected from light by using amber vials or storing in the dark.

  • Atmosphere: For highly sensitive samples, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Form: Solid (lyophilized powder) form is generally more stable than solutions.

Troubleshooting Guides

Issue 1: Inconsistent or decreasing concentrations of this compound in stored samples.
Potential Cause Troubleshooting Step
Improper Storage Temperature Verify that storage units (refrigerators, freezers) are maintaining the correct temperature. Use calibrated thermometers for monitoring. For aqueous extracts, degradation can follow first-order kinetics, with higher temperatures accelerating the process.[7][8]
Exposure to Light Ensure all sample containers are light-protected (amber vials, wrapped in foil). Minimize exposure to ambient light during handling.
pH Instability in Solution Measure the pH of the sample solution. If necessary, use a buffered solution appropriate for the intended experiment that is known to promote stability. Secoiridoids can be unstable at non-neutral pH.
Repeated Freeze-Thaw Cycles Aliquot samples into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Oxidation If oxidation is suspected, consider purging the sample vial headspace with an inert gas (nitrogen or argon) before sealing and storing.
Enzymatic Degradation (in extracts) For plant or biological extracts, endogenous enzymes can degrade the compound. Consider heat treatment or the use of enzymatic inhibitors if compatible with the downstream application.[1][2]
Issue 2: Poor peak shape, ghost peaks, or carryover during HPLC analysis.
Potential Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove strongly retained compounds. If the problem persists, consider replacing the guard column or the analytical column.
Injector Carryover Clean the injection port and syringe with an appropriate solvent. Implement a needle wash step in the injection sequence with a strong, solubilizing solvent.
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent that is of similar or weaker eluotropic strength than the initial mobile phase to prevent peak distortion.[9]
On-Column Degradation If the mobile phase is too acidic or basic, it could cause degradation of the analyte on the column. Evaluate the pH of the mobile phase and adjust if necessary.
Ghost Peaks These can arise from contaminants in the mobile phase, system components, or from the sample itself. Identify the source by running blank injections of the mobile phase and solvent.
Issue 3: Irreproducible analytical results.
Potential Cause Troubleshooting Step
Sample Preparation Variability Standardize the sample preparation protocol. Ensure consistent timing, temperatures, and volumes for all steps.
Instrument Fluctuation Check for fluctuations in pump pressure, detector response, and column temperature. Perform system suitability tests before each analytical run.
Inconsistent Injection Volume Inspect the autosampler for air bubbles in the syringe or sample loop. Ensure the correct injection volume is programmed.
Standard Degradation Prepare fresh calibration standards regularly from a solid stock stored under optimal conditions. Verify the purity of the standard.

Data Presentation

Table 1: Hypothetical Degradation of this compound in Solution Under Different Temperature Conditions (Aqueous Buffer, pH 7, Stored in the Dark)

Storage Time (Days)Concentration at 4°C (% of Initial)Concentration at 25°C (% of Initial)Concentration at 40°C (% of Initial)
0100.0100.0100.0
798.592.381.4
1497.185.166.2
3093.872.543.8
6088.252.619.2
9082.938.18.5

Note: This table presents hypothetical data based on the known degradation kinetics of similar secoiridoids like oleuropein to illustrate the expected trend. Actual degradation rates for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution
  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution) to prepare a stock solution of known concentration.

  • Sample Aliquoting: Aliquot the stock solution into multiple amber glass vials to minimize headspace and prevent light exposure.

  • Storage Conditions: Store the vials under different conditions to be tested (e.g., -20°C, 4°C, 25°C, 40°C) and at different pH values if required. Include a control group stored at -80°C where degradation is assumed to be minimal.

  • Time Points: At specified time intervals (e.g., 0, 7, 14, 30, 60, 90 days), remove one vial from each storage condition.

  • Analysis: Analyze the samples immediately using a validated stability-indicating HPLC or UHPLC-MS/MS method to determine the concentration of this compound.

  • Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point for each condition.

Protocol 2: UHPLC-MS/MS Method for Quantification of this compound and its Degradation Products
  • Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: A reversed-phase C18 column (e.g., 1.8 µm particle size, 2.1 x 100 mm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Analysis: Multiple Reaction Monitoring (MRM) for quantification of this compound and its expected degradation products. Precursor and product ions would need to be determined by infusion of pure standards.

Visualizations

Degradation_Pathway This compound This compound Aglycone 10-Hydroxy-ligstroside Aglycone This compound->Aglycone β-glucosidase or Acid Hydrolysis Glucose Glucose This compound->Glucose β-glucosidase or Acid Hydrolysis Hydroxytyrosol Hydroxytyrosol Derivative Aglycone->Hydroxytyrosol Esterase or Hydrolysis Elenolic_Acid Elenolic Acid Derivative Aglycone->Elenolic_Acid Esterase or Hydrolysis

Caption: Inferred degradation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Analytical Results Check_Storage Verify Storage Conditions (Temp, Light, pH) Start->Check_Storage Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_Instrument Perform System Suitability Tests Start->Check_Instrument Check_Standards Assess Standard Stability & Purity Start->Check_Standards Resolve_Storage Optimize Storage (Aliquot, Protect from Light, Buffer) Check_Storage->Resolve_Storage Issue Found Resolve_Sample_Prep Standardize Protocol Check_Sample_Prep->Resolve_Sample_Prep Issue Found Resolve_Instrument Calibrate/Maintain Instrument Check_Instrument->Resolve_Instrument Issue Found Resolve_Standards Prepare Fresh Standards Check_Standards->Resolve_Standards Issue Found

Caption: Troubleshooting workflow for inconsistent analytical results.

References

Technical Support Center: Overcoming Peak Tailing in 10-Hydroxyligstroside HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with peak tailing during the HPLC analysis of 10-Hydroxyligstroside.

Troubleshooting Guide: Question & Answer Format

Q1: I am observing significant peak tailing for this compound. What are the most likely causes?

A: Peak tailing for a polar compound like this compound in reversed-phase HPLC is most commonly due to secondary interactions with the stationary phase.[1][2] The primary causes include:

  • Secondary Silanol (B1196071) Interactions: The polar functional groups of this compound can form hydrogen bonds with residual silanol groups (Si-OH) on the surface of silica-based stationary phases. This secondary retention mechanism is a major contributor to peak tailing.[1][2][3]

  • Mobile Phase pH Issues: If the mobile phase pH is not optimized, residual silanol groups on the column can become ionized, increasing their interaction with the analyte and causing tailing.[4]

  • Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds can create active sites that lead to peak tailing. Physical degradation of the column, such as the formation of a void at the inlet, can also cause poor peak shape.[2][5]

  • Metal Contamination: Trace metal impurities within the silica (B1680970) matrix of the column can chelate with analytes, leading to peak distortion.[3]

  • Sample Overload: Injecting a sample that is too concentrated or in too large a volume can saturate the stationary phase, resulting in peak tailing.[3][6]

Q2: How can I systematically troubleshoot peak tailing for this compound?

A: A logical, step-by-step approach is the most effective way to diagnose and resolve the issue. Begin with the simplest and most common solutions before moving to more complex troubleshooting. The following workflow provides a systematic process for diagnosis.

G start Peak Tailing Observed check_mobile_phase Step 1: Evaluate Mobile Phase - Adjust pH - Add Modifier start->check_mobile_phase check_column Step 2: Assess Column Condition - Flush with strong solvent - Perform column test check_mobile_phase->check_column No Improvement solution Peak Shape Improved check_mobile_phase->solution Improvement check_sample Step 3: Investigate Sample & Injection - Dilute sample - Check solvent strength check_column->check_sample No Improvement check_column->solution Improvement check_system Step 4: Examine HPLC System - Check for dead volume - Inspect fittings check_sample->check_system No Improvement check_sample->solution Improvement check_system->solution Improvement

A systematic workflow for troubleshooting HPLC peak tailing.

Q3: What mobile phase modifications can I make to reduce peak tailing?

A: Optimizing the mobile phase is often the most effective way to improve peak shape for polar compounds like this compound.

  • Lowering the Mobile Phase pH: Reducing the pH of the mobile phase to between 2.5 and 3.5 can suppress the ionization of residual silanol groups, thereby minimizing their interaction with this compound.[1] The addition of 0.1% formic acid or acetic acid to the aqueous portion of the mobile phase is a common and effective strategy.[7]

  • Using Mobile Phase Additives: In some cases, adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the active silanol sites. However, this approach is less common with modern, high-purity silica columns.

  • Increasing Buffer Concentration: If you are using a buffered mobile phase, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can help to mask silanol interactions and improve peak shape, particularly at mid-range pH values.[8]

Q4: Could my column be the cause of the peak tailing?

A: Yes, the column is a frequent source of peak shape problems.

  • Use a High-Purity, End-Capped Column: Modern columns made with high-purity silica and advanced end-capping are designed to minimize residual silanol groups. If you are using an older column, switching to a newer, high-quality C18 or a polar-embedded column may resolve the issue.

  • Column Contamination: If the tailing has worsened over time, your column may be contaminated. Flushing the column with a strong solvent can help to remove contaminants.

  • Column Bed Deformation: A void at the column inlet or a partially blocked frit can cause peak tailing that affects all peaks in the chromatogram.[2][5] If this is suspected, reversing and flushing the column (if the manufacturer's instructions permit) may help. If not, the column may need to be replaced.[2]

Frequently Asked Questions (FAQs)

Q: What are the typical HPLC conditions for analyzing compounds similar to this compound?

A: Based on methods developed for the structurally similar compound oleuropein, the following conditions can serve as a good starting point for method development for this compound.

ParameterTypical Conditions
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) or Methanol
Gradient A gradient from a low to a high percentage of organic modifier is common.
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Temperature Ambient or slightly elevated (e.g., 30 °C)

Q: The peak tailing is worse for early-eluting peaks. What does this indicate?

A: If peak tailing is more pronounced for peaks with low retention times, it often suggests issues with extra-column volume (dead volume). This can be caused by using tubing with too large an internal diameter or excessive length between the injector, column, and detector. Check all fittings and minimize tubing lengths where possible.

Q: Can the sample solvent affect peak shape?

A: Yes. If your sample is dissolved in a solvent that is significantly stronger (i.e., more non-polar in reversed-phase) than your mobile phase, it can lead to peak distortion, including tailing or fronting. It is always best to dissolve your sample in the initial mobile phase if possible.

Q: I've tried adjusting the mobile phase and the peak shape is still poor. What should I do next?

A: If mobile phase optimization does not resolve the issue, the next logical step is to investigate the column.

G start Mobile Phase Optimization Ineffective flush_column Flush Column with Strong Solvent start->flush_column test_column Test Column Performance with Standard Mixture flush_column->test_column If Tailing Persists replace_column Replace Column test_column->replace_column Poor Performance problem_solved Peak Shape Improved test_column->problem_solved Good Performance replace_column->problem_solved

Troubleshooting workflow when mobile phase optimization fails.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Prepare Mobile Phases: Prepare a series of aqueous mobile phase A solutions (e.g., water) with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2% v/v) to achieve different pH levels. Your organic mobile phase B will be acetonitrile or methanol.

  • Equilibrate the System: Start with the mobile phase containing 0.05% formic acid. Flush the HPLC system and column for at least 15-20 column volumes or until a stable baseline is achieved.

  • Inject Standard: Inject a standard solution of this compound and record the chromatogram.

  • Sequential Analysis: Increase the formic acid concentration to the next level. Before injecting the sample, ensure the column is fully equilibrated with the new mobile phase by flushing for another 15-20 column volumes.

  • Data Analysis: Repeat the injection for each formic acid concentration. Compare the peak asymmetry or tailing factor for each run to determine the optimal pH.

Protocol 2: Column Flushing to Remove Contaminants

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Flush with a Series of Solvents: Flush the column with a series of solvents of increasing strength. A typical sequence for a C18 column is:

    • 20 column volumes of your mobile phase without buffer (e.g., water/acetonitrile).

    • 20 column volumes of 100% methanol.

    • 20 column volumes of 100% acetonitrile.

    • 20 column volumes of isopropanol.

  • Reverse Flush (Optional and with Caution): If you suspect a blocked inlet frit, and the manufacturer's instructions allow, you can reverse the column direction and flush with a strong solvent.

  • Re-equilibrate: Reconnect the column to the detector and equilibrate with your mobile phase until the baseline is stable before injecting your sample.

References

Technical Support Center: Matrix Effects in LC-MS Analysis of 10-Hydroxyligstroside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 10-Hydroxyligstroside.

Understanding Matrix Effects

Matrix effects are a common challenge in LC-MS analysis, arising from the co-eluting components of a sample's matrix that can interfere with the ionization of the target analyte, in this case, this compound.[1][2][3] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantitative results.[1][2][3][4] The "matrix" encompasses all components within a sample other than the analyte of interest, including salts, lipids, proteins, and other endogenous substances.[1][2]

The primary causes of matrix effects, particularly in electrospray ionization (ESI), include:

  • Competition for Ionization: Co-eluting matrix components can compete with this compound for the limited available charge in the ion source, which can reduce its ionization efficiency.[2]

  • Changes in Droplet Properties: Matrix components can alter the surface tension and viscosity of the ESI droplets, affecting the efficiency of solvent evaporation and the release of analyte ions.[2]

  • Ion Neutralization: Basic compounds in the matrix can neutralize the protonated this compound ions, diminishing the signal.[5]

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of matrix effects in my this compound analysis?

A1: Signs of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and significant variations in the signal intensity of your internal standard across different samples.[6] You might also observe ion suppression or enhancement when comparing the analyte response in the sample matrix to that in a pure solvent.[1]

Q2: How can I quantitatively assess the matrix effect for this compound?

A2: The post-extraction spike method is a widely accepted approach.[2][7] This involves comparing the peak area of this compound in a standard solution (A) with the peak area of a blank matrix extract spiked with this compound at the same concentration (B). The matrix effect percentage can be calculated using the formula: Matrix Effect (%) = (B / A) * 100.[8] A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[6][8]

Q3: What are the most effective strategies to minimize matrix effects for a glycoside like this compound?

A3: A multi-pronged approach is often most effective:

  • Sample Preparation: Implement rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][6][9]

  • Chromatographic Separation: Optimize your LC method to achieve better separation of this compound from co-eluting matrix components.[1][7] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Internal Standards: Utilize a stable isotope-labeled internal standard (SIL-IS) if available. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification.[1][5]

  • Matrix-Matched Calibration: Prepare your calibration standards in the same matrix as your samples to compensate for consistent matrix effects.[1]

Q4: Can changing the ionization source or its parameters help?

A4: Yes. If you are using Electrospray Ionization (ESI), which is susceptible to matrix effects, you could explore Atmospheric Pressure Chemical Ionization (APCI), as it can be less prone to these effects for certain compounds.[4] Optimizing ESI source parameters like ion source temperature and flow rates can also influence ionization efficiency and potentially mitigate matrix effects.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound analysis.

Problem 1: Poor Sensitivity or No Detectable Peak for this compound
Possible Cause Recommended Solution
Significant Ion Suppression Implement more effective sample preparation methods like SPE or LLE to remove interfering compounds.[1][6] Consider diluting the sample if sensitivity allows, as this can reduce the concentration of matrix components.[5]
Suboptimal Ionization Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Since this compound is a glycoside, it may form adducts; check for common adducts like [M+Na]+ or [M+K]+ in your mass spectra.
Inefficient Extraction Evaluate and optimize the extraction efficiency of your sample preparation protocol for this compound.
Problem 2: High Variability and Poor Reproducibility of Results
Possible Cause Recommended Solution
Inconsistent Matrix Effects The degree of ion suppression or enhancement is varying between samples. The use of a suitable internal standard, preferably a stable isotope-labeled one, is highly recommended to compensate for this variability.[1][5]
Inefficient Sample Cleanup Inconsistent removal of matrix components during sample preparation can lead to variable matrix effects. Ensure your sample preparation protocol is robust and consistently applied.[6]
Carryover Residual this compound from a previous high-concentration sample can affect subsequent injections. Optimize the wash steps in your LC method, including a strong organic solvent in the wash solution. Inject blank samples after high-concentration samples to verify the absence of carryover.[6]

Experimental Protocols

The following are general protocols that should be optimized for your specific matrix and instrumentation.

Protocol 1: Post-Extraction Spike Method for Matrix Effect Assessment

Objective: To quantify the extent of ion suppression or enhancement for this compound in a given matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine)

  • This compound reference standard

  • Appropriate solvents for extraction and reconstitution

Procedure:

  • Prepare Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., 100 ng/mL).

  • Prepare Set B (Post-Spiked Matrix):

    • Extract a blank matrix sample using your established sample preparation protocol.

    • Evaporate the extract to dryness.

    • Reconstitute the dried extract with the same this compound standard solution prepared for Set A.

  • LC-MS Analysis: Inject and analyze both sets of samples using your developed LC-MS method.

  • Data Analysis:

    • Calculate the average peak area for this compound in Set A (Peak AreaNeat).

    • Calculate the average peak area for this compound in Set B (Peak AreaMatrix).

    • Calculate the Matrix Effect (%) as: (Peak Area_Matrix / Peak Area_Neat) * 100

Protocol 2: Comparison of Sample Preparation Techniques

Objective: To determine the most effective sample preparation method for minimizing matrix effects for this compound.

Materials:

  • Blank biological matrix

  • This compound reference standard

  • Reagents and materials for:

    • Protein Precipitation (PPT) (e.g., acetonitrile, methanol)

    • Liquid-Liquid Extraction (LLE) (e.g., ethyl acetate, hexane)

    • Solid-Phase Extraction (SPE) (e.g., C18 cartridges)

Procedure:

  • Spike the blank matrix with a known concentration of this compound.

  • Aliquot the spiked matrix and process each aliquot using a different sample preparation technique (PPT, LLE, SPE).

  • Analyze the final extracts by LC-MS.

  • Perform the post-extraction spike experiment for each preparation method to quantify the matrix effect.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodMatrix Effect (%)Recovery (%)Overall Process Efficiency (%)
Protein Precipitation (PPT)Data to be filled by the userData to be filled by the userData to be filled by the user
Liquid-Liquid Extraction (LLE)Data to be filled by the userData to be filled by the userData to be filled by the user
Solid-Phase Extraction (SPE)Data to be filled by the userData to be filled by the userData to be filled by the user
  • Matrix Effect (%) : Calculated from the post-extraction spike experiment.

  • Recovery (%) : Determined by comparing the peak area of the analyte in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Overall Process Efficiency (%) : Compares the analyte peak area in a pre-extraction spiked sample to a neat standard solution.

Visualizations

Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting start Inconsistent or Inaccurate This compound Results check_is Review Internal Standard Performance start->check_is is_ok IS Performance Acceptable check_is->is_ok Yes is_issue Address IS Issues (e.g., use SIL-IS) check_is->is_issue No quantify_me Quantify Matrix Effect (Post-Extraction Spike) is_ok->quantify_me me_significant Matrix Effect > ±15%? quantify_me->me_significant optimize_sp Optimize Sample Preparation (SPE/LLE) me_significant->optimize_sp Yes end Acceptable Method Performance me_significant->end No optimize_lc Optimize Chromatographic Separation optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is revalidate Re-evaluate Matrix Effect use_sil_is->revalidate revalidate->me_significant is_issue->start

Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.

Decision Tree for Mitigating Matrix Effects

MitigationStrategy start Matrix Effect Identified is_sil_available Stable Isotope-Labeled IS Available? start->is_sil_available use_sil Implement SIL-IS is_sil_available->use_sil Yes no_sil No SIL-IS is_sil_available->no_sil No end Validated Method use_sil->end improve_cleanup Enhance Sample Cleanup (SPE/LLE) no_sil->improve_cleanup improve_chrom Improve Chromatographic Resolution improve_cleanup->improve_chrom matrix_match Use Matrix-Matched Calibrants improve_chrom->matrix_match matrix_match->end

Caption: A decision tree for selecting appropriate matrix effect mitigation strategies.

References

Technical Support Center: Improving the Yield of 10-Hydroxyligstroside from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the extraction and purification of 10-hydroxyligstroside from its natural sources. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is a secoiridoid primarily found in plants of the Oleaceae family. The most common sources include olive leaves (Olea europaea) and the leaves and fruit of privet species such as Ligustrum lucidum.[1][2][3] The concentration of this compound and its precursors, like oleuropein (B1677263) and ligstroside, can vary significantly depending on the plant cultivar, age of the leaves, and harvesting time.[4]

Q2: Which extraction method is most effective for maximizing the yield of this compound?

A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to be more efficient than traditional maceration, offering higher yields in shorter times with reduced solvent consumption.[2][3][5] Enzyme-assisted extraction, which can involve the hydrolysis of related secoiridoids like oleuropein, also presents a promising strategy to increase the final yield of hydroxylated derivatives.[6][7][8] The optimal method will depend on available equipment, desired scale, and the specific plant matrix.

Q3: How can I convert oleuropein and ligstroside into this compound?

A3: The conversion of oleuropein and ligstroside to their hydroxylated forms can be facilitated through enzymatic hydrolysis. Specific enzymes, such as hemicellulase (B13383388) and β-glucosidases, can cleave the glycosidic bond and catalyze other transformations.[6][7][8] This process can be optimized by controlling parameters like pH, temperature, and enzyme concentration.

Q4: What are the critical parameters to consider during the purification of this compound?

A4: For purification by column chromatography, the choice of stationary phase (e.g., silica (B1680970) gel) and the gradient of the mobile phase are critical for achieving good separation.[9][10][11] In preparative High-Performance Liquid Chromatography (HPLC), careful method development, including the selection of the appropriate column and mobile phase composition, is essential for isolating a high-purity product.[12][13][14][15]

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Extraction Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Target Compound - Inefficient extraction method.- Suboptimal extraction parameters (solvent, temperature, time).- Degradation of the compound during extraction.- Incorrect plant material or harvesting time.- Switch to a more efficient method like UAE or MAE.- Optimize parameters using a systematic approach (e.g., Response Surface Methodology).- Use lower temperatures and shorter extraction times to minimize degradation.- Ensure the use of appropriate plant material known to be rich in the target compound.
Co-extraction of a Large Amount of Impurities - Non-selective solvent.- High extraction temperature leading to the breakdown of other cellular components.- Use a more selective solvent system. A mixture of ethanol (B145695) and water is often a good starting point.- Employ a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll.- Lower the extraction temperature.
Difficulty in Scaling Up the Extraction Process - Non-linear effects of process parameters at a larger scale.- Inefficient heat and mass transfer in larger vessels.- Conduct pilot-scale experiments to identify and address scale-up challenges.- Ensure adequate mixing and temperature control in the larger extraction vessel.- Re-optimize extraction parameters for the larger scale.[16][17][18][19]
Purification and Analysis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing in HPLC Analysis - Secondary interactions between the analyte and the stationary phase (residual silanols).- Inappropriate mobile phase pH.- Column overload.- Column contamination or degradation.- Use an end-capped HPLC column.- Adjust the mobile phase pH to suppress the ionization of the analyte and silanol (B1196071) groups (typically lower pH for acidic compounds).- Reduce the injection volume or sample concentration.- Wash the column according to the manufacturer's instructions or replace it if it is old.[20]
Poor Resolution Between this compound and Other Compounds - Suboptimal mobile phase composition.- Inappropriate column chemistry.- Isocratic elution not providing enough separation power.- Optimize the mobile phase by adjusting the solvent ratio or adding modifiers.- Try a different column with a different stationary phase.- Develop a gradient elution method to improve separation.
Irreproducible Retention Times in HPLC - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column not properly equilibrated.- Leaks in the HPLC system.- Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a constant temperature.- Equilibrate the column with the mobile phase for a sufficient time before injections.- Check for and fix any leaks in the system.[21][22][23][24]

Data Presentation

The following tables summarize quantitative data for the extraction of oleuropein, a major precursor to this compound, which can be used as a proxy for optimizing the extraction of the target compound.

Table 1: Comparison of Extraction Methods for Oleuropein from Olive Leaves

Extraction MethodSolventTemperature (°C)TimeOleuropein Yield (mg/g dry weight)Reference
Maceration80% Ethanol4024 hLower than UAE[25]
Ultrasound-Assisted Extraction (UAE)80% Ethanol4020 min25.06[25]
Ultrasound-Assisted Extraction (UAE)70% Ethanol252 h~30% higher than maceration[5]
Microwave-Assisted Extraction (MAE) from Ligustrum lucidum (for related triterpenoids)80% Ethanol7020 minOleanolic acid: 4.4, Ursolic acid: 5.8[2][3]

Table 2: Influence of Extraction Parameters on Oleuropein Yield using UAE

ParameterRange StudiedOptimal ConditionEffect on YieldReference
Ethanol Concentration (%)0 - 10072Significant[26]
Ultrasound Amplitude (µm)30 - 6046Moderate[26]
Specific Energy (J/mL)25 - 10025Less Significant[26]
Temperature (°C)10 - 7025Significant[5]
Time (min)5 - 360120Significant[5]
Solid-to-Liquid Ratio (g/mL)1:3 - 1:101:5Significant[5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound and Related Secoiridoids from Olive Leaves

Objective: To extract this compound and its precursors from dried olive leaves using UAE.

Materials:

  • Dried and powdered olive leaves

  • 80% Ethanol (v/v) in water

  • Ultrasonic bath or probe sonicator

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 5 g of powdered olive leaves and place them in a 250 mL flask.

  • Add 100 mL of 80% ethanol to the flask.

  • Place the flask in an ultrasonic bath operating at 40°C.

  • Sonicate the mixture for 20 minutes.

  • After sonication, filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to avoid degradation of the compounds.

  • Store the concentrated extract at 4°C for further purification and analysis.

Protocol 2: Enzyme-Assisted Hydrolysis of Oleuropein to Increase Hydroxylated Derivatives

Objective: To enzymatically hydrolyze oleuropein in the crude extract to potentially increase the yield of this compound.

Materials:

  • Crude extract from Protocol 1

  • Hemicellulase

  • Phosphate (B84403) buffer (pH 5.0)

  • Water bath

Procedure:

  • Redissolve the crude extract in phosphate buffer (pH 5.0).

  • Add hemicellulase to the solution (e.g., 50 mg of enzyme for a specific volume of extract, optimization may be required).[7]

  • Incubate the mixture in a water bath at 50°C for 6 hours.[7]

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

  • Once the desired level of hydrolysis is achieved, stop the reaction by heating the mixture to denature the enzyme (e.g., 90°C for 5 minutes).

  • The resulting solution can then be further purified.

Protocol 3: Purification of this compound using Column Chromatography

Objective: To perform an initial purification of this compound from the crude or hydrolyzed extract.

Materials:

  • Crude or hydrolyzed extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol)

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack the chromatography column.

  • Adsorb the dried extract onto a small amount of silica gel.

  • Carefully load the sample-adsorbed silica gel onto the top of the packed column.

  • Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, then methanol).

  • Collect fractions of the eluate in separate tubes.

  • Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Combine the fractions containing the pure compound and evaporate the solvent.

Protocol 4: High-Purity Isolation by Preparative HPLC

Objective: To obtain high-purity this compound from the partially purified fractions.

Materials:

  • Partially purified fractions from Protocol 3

  • Preparative HPLC system with a C18 column

  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

Procedure:

  • Develop an analytical HPLC method to achieve good separation of this compound from remaining impurities.

  • Scale up the analytical method to a preparative scale by adjusting the flow rate and injection volume according to the column dimensions.

  • Dissolve the partially purified sample in the mobile phase.

  • Inject the sample onto the preparative HPLC column.

  • Collect the fraction corresponding to the this compound peak.

  • Evaporate the solvent from the collected fraction to obtain the pure compound.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_hydrolysis Optional Enhancement cluster_purification Purification cluster_analysis Analysis & Final Product plant_material Plant Material (Olive Leaves / Ligustrum) extraction Extraction (UAE / MAE) plant_material->extraction crude_extract Crude Extract extraction->crude_extract hydrolysis Enzymatic Hydrolysis crude_extract->hydrolysis column_chrom Column Chromatography crude_extract->column_chrom Direct Purification hydrolyzed_extract Hydrolyzed Extract hydrolyzed_extract->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis HPLC/MS Analysis pure_compound->analysis biosynthesis_pathway cluster_shikimate Shikimate Pathway cluster_mevalonate Mevalonate Pathway cluster_final_product Formation of this compound shikimic_acid Shikimic Acid tyrosine Tyrosine shikimic_acid->tyrosine tyrosol Tyrosol tyrosine->tyrosol hydroxytyrosol Hydroxytyrosol tyrosine->hydroxytyrosol secoiridoids Secoiridoids (e.g., Oleuropein, Ligstroside) tyrosol->secoiridoids Esterification hydroxytyrosol->secoiridoids Esterification acetyl_coa Acetyl-CoA mevalonic_acid Mevalonic Acid acetyl_coa->mevalonic_acid geraniol Geraniol mevalonic_acid->geraniol loganin Loganin geraniol->loganin loganin->secoiridoids hydroxylation Hydroxylation secoiridoids->hydroxylation target_compound This compound hydroxylation->target_compound troubleshooting_logic cluster_extraction_issues Extraction Issues cluster_purification_issues Purification & Analysis Issues cluster_solutions Potential Solutions start Low Yield of This compound check_method Is the extraction method optimal? start->check_method check_column Is there loss during column chromatography? start->check_column check_params Are extraction parameters optimized? check_method->check_params solution_method Implement UAE or MAE check_method->solution_method check_source Is the plant source and timing correct? check_params->check_source solution_params Optimize solvent, temp, time check_params->solution_params solution_source Verify plant material check_source->solution_source check_hplc Is preparative HPLC recovery low? check_column->check_hplc solution_column Optimize mobile phase gradient check_column->solution_column check_degradation Is the compound degrading post-extraction? check_hplc->check_degradation solution_hplc Optimize loading and collection check_hplc->solution_hplc solution_degradation Ensure proper storage and handling check_degradation->solution_degradation

References

troubleshooting 10-Hydroxyligstroside instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Hydroxyligstroside. The information provided is designed to address common challenges related to the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What could be the cause?

A1: this compound is a secoiridoid, a class of compounds known for their susceptibility to degradation in solution. The primary cause of potency loss is likely hydrolysis, where the molecule is broken down by water. This process can be accelerated by factors such as pH, temperature, and exposure to light.

Q2: What is the primary degradation pathway for this compound?

A2: The main degradation pathway for this compound, like other secoiridoids such as oleuropein (B1677263) and ligstroside, is hydrolysis. This involves the cleavage of the ester bond, leading to the formation of hydroxytyrosol (B1673988) and other related byproducts. This process is particularly prominent in aqueous solutions.

Q3: What are the optimal storage conditions for this compound solutions to minimize degradation?

A3: To minimize degradation, it is recommended to store this compound solutions at low temperatures, ideally at -20°C. The pH of the solution should be maintained in a slightly acidic range (approximately pH 5), as both highly acidic and neutral to alkaline conditions can accelerate hydrolysis. Solutions should also be protected from light.

Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What might these be?

A4: Unexpected peaks in your chromatogram are likely degradation products. The most common degradation products for secoiridoids are their hydrolyzed forms, such as hydroxytyrosol. Depending on the specific conditions, other byproducts from oxidation or further reactions may also be present.

Q5: Can I use a stock solution of this compound over several days or weeks?

A5: It is highly recommended to prepare fresh solutions of this compound for each experiment to ensure accurate and reproducible results. If a stock solution must be stored, it should be kept at -20°C, protected from light, and in a slightly acidic buffer. However, even under these conditions, some degradation may occur over time. It is advisable to re-qualify the concentration of the stock solution if it has been stored for an extended period.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.

Issue 1: Rapid Decrease in Analyte Peak Area in HPLC Analysis

  • Possible Cause: Degradation of this compound in the prepared sample solution (e.g., in the autosampler vial).

  • Troubleshooting Steps:

    • Minimize Sample Residence Time: Do not leave samples in the autosampler for extended periods before injection. If possible, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).

    • Check Solvent pH: Ensure the pH of your sample diluent is slightly acidic. Avoid using neutral or alkaline diluents.

    • Prepare Fresh Samples: Prepare samples immediately before analysis.

Issue 2: Poor Reproducibility Between Experiments

  • Possible Cause: Inconsistent degradation of this compound across different experimental setups or time points.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Use a consistent protocol for preparing your this compound solutions, including the solvent, pH, and temperature.

    • Control Incubation Times: For time-course experiments, ensure that the incubation times and conditions are strictly controlled.

    • Use Freshly Prepared Standards: Always prepare fresh calibration standards for each analytical run to ensure accurate quantification.

Issue 3: Appearance of Broad or Tailing Peaks in the Chromatogram

  • Possible Cause: On-column degradation or interaction of degradation products with the stationary phase.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Ensure the mobile phase is appropriately buffered and has a suitable pH to maintain the stability of the analyte during the chromatographic run.

    • Reduce Run Time: If possible, shorten the HPLC run time to minimize the time the analyte spends on the column.

    • Check for Column Contamination: Degradation products can accumulate on the column. Implement a regular column washing procedure.

Quantitative Data on Secoiridoid Stability

While specific quantitative stability data for this compound is limited in the literature, the stability of the closely related and structurally similar compound, oleuropein, has been studied. This data can serve as a valuable proxy for understanding the stability profile of this compound.

Table 1: Stability of Oleuropein under Various Conditions

ConditionParameterObservationRecommendation for this compound
Temperature Storage at 25°CSignificant degradation observed over several weeks.Avoid room temperature storage for solutions.
Storage at 4°CReduced degradation compared to 25°C.Suitable for short-term storage (hours to a few days).
Storage at -20°COptimal condition for preserving oleuropein content over weeks to months.Recommended for long-term storage of stock solutions.
pH pH 3More stable than at neutral or alkaline pH.A slightly acidic environment is preferable.
pH 5Generally found to be the optimal pH for stability.Buffer solutions to approximately pH 5.
pH 7Increased rate of degradation.Avoid neutral pH for storage.
pH 9Rapid degradation observed.Avoid alkaline conditions.
Light Exposure to UV/Visible LightCan induce photolytic degradation.Protect solutions from light by using amber vials or covering with foil.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in a suitable organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution.

  • For aqueous experimental buffers, dilute the stock solution to the final desired concentration immediately before use.

  • If the final solution is aqueous, ensure the buffer is slightly acidic (pH ~5).

  • Store the organic stock solution in small aliquots at -20°C in amber vials. Avoid repeated freeze-thaw cycles.

Protocol 2: Stability-Indicating HPLC Method for Secoiridoids (Adapted for this compound)

This protocol is a general guideline and may require optimization for your specific instrumentation and application.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (to maintain an acidic pH).

    • Solvent B: Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute the analyte and any potential degradation products. An example gradient is:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% to 90% B

    • 30-35 min: Hold at 90% B

    • 35-40 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dilute the this compound solution in the initial mobile phase composition (90% Solvent A, 10% Solvent B).

Visualizations

This compound This compound Hydrolyzed Intermediates Hydrolyzed Intermediates This compound->Hydrolyzed Intermediates  Hydrolysis (H₂O, pH, Temp) Hydroxytyrosol Hydroxytyrosol Hydrolyzed Intermediates->Hydroxytyrosol Other Degradants Other Degradants Hydrolyzed Intermediates->Other Degradants

Caption: Degradation pathway of this compound.

cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Instability in Solution (e.g., Potency Loss, Extra Peaks) pH Inappropriate pH (Neutral/Alkaline) Issue->pH Temp High Temperature Issue->Temp Light Light Exposure Issue->Light Time Long Storage Time Issue->Time Adjust_pH Buffer to pH ~5 pH->Adjust_pH Store_Cold Store at -20°C Temp->Store_Cold Protect_Light Use Amber Vials Light->Protect_Light Fresh_Prep Prepare Fresh Solutions Time->Fresh_Prep

Caption: Troubleshooting workflow for instability issues.

Technical Support Center: Optimizing 10-Hydroxyligstroside Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the optimal High-Performance Liquid Chromatography (HPLC) column for the separation of 10-Hydroxyligstroside. It includes troubleshooting guides and frequently asked questions in a direct question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting column for this compound separation?

For the separation of this compound, a C18 reversed-phase column is the most common and recommended starting point.[1][2][3] C18 columns provide robust performance for a wide variety of compounds and are a mainstay in many analytical labs.[1] The octadecylsilyl (ODS) stationary phase offers hydrophobic interactions, which are effective for retaining and separating moderately polar compounds like this compound.[1]

Q2: What are the key column parameters to consider for optimizing the separation?

To achieve optimal separation, consider the following column parameters:

  • Particle Size: Smaller particle sizes (e.g., 1.8 µm, 3 µm) generally lead to higher efficiency and better resolution.[3] However, they also generate higher backpressure. For standard HPLC systems, 3 µm or 5 µm particles are a good balance.[3]

  • Pore Size: For small molecules like this compound (molecular weight < 2000 Da), a pore size of around 100-120 Å is typically suitable.[2][3]

  • Column Dimensions (Length and Internal Diameter):

    • Length: A longer column (e.g., 250 mm) provides higher resolution for complex samples.[3] Shorter columns (e.g., 50 mm, 100 mm) are suitable for faster analyses.[3][4]

    • Internal Diameter (ID): A 4.6 mm ID is standard for analytical HPLC.[3][5] Smaller IDs (e.g., 2.1 mm) can increase sensitivity and reduce solvent consumption but may be more susceptible to extracolumn band broadening.[3][5]

Q3: Which mobile phase composition is typically used with a C18 column for this separation?

A typical mobile phase for reversed-phase separation of moderately polar compounds on a C18 column consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727).[6][7] Acetonitrile is often preferred due to its lower UV absorbance and viscosity.[6] The separation is controlled by adjusting the ratio of the organic solvent to water. A higher percentage of the organic solvent will decrease the retention time. For ionizable compounds, buffering the aqueous portion of the mobile phase to a specific pH is crucial for achieving reproducible results and symmetrical peak shapes.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Symptom: The peak for this compound is not symmetrical, showing a "tail" or "front."

  • Potential Causes & Solutions:

Potential CauseSolution
Secondary Interactions with Silanol (B1196071) Groups The primary cause of peak tailing for basic compounds is interaction with acidic silanol groups on the silica (B1680970) surface.[8][9] Lowering the mobile phase pH (e.g., with 0.1% formic acid or phosphoric acid) can suppress the ionization of silanol groups and reduce tailing.[9] Using a highly end-capped C18 column or a column with a polar-embedded group can also minimize these interactions.[4][9]
Column Overload Injecting too much sample can lead to peak distortion.[8][10] Dilute the sample and re-inject. If the peak shape improves, column overload was the issue. Consider using a column with a larger internal diameter or a higher loading capacity.[8]
Inappropriate Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[10][11] Whenever possible, dissolve the sample in the initial mobile phase.
Column Bed Deformation A void at the column inlet or a partially blocked frit can cause peak tailing.[8][9][12] This often affects all peaks in the chromatogram.[12] Try back-flushing the column (if the manufacturer allows) or replace the column.[9][12]
Peak Fronting This is less common in reversed-phase HPLC but can be caused by sample overload or a mobile phase that is too weak.[12]

Problem 2: Poor Resolution

  • Symptom: The peak for this compound is not well separated from other components in the sample.

  • Potential Causes & Solutions:

Potential CauseSolution
Suboptimal Mobile Phase Composition Adjust the mobile phase composition. For reversed-phase, decreasing the percentage of the organic solvent will increase retention and may improve resolution.[13] Consider trying a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity.[13]
Inefficient Column The column may be old or degraded. Check the column's performance with a standard compound. If efficiency is low, replace the column. Using a column with a smaller particle size or a longer length can also increase efficiency and resolution.[14]
Gradient Elution Not Optimized If using a gradient, adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.[13]

Problem 3: Fluctuating Retention Times

  • Symptom: The retention time of the this compound peak varies between injections.

  • Potential Causes & Solutions:

Potential CauseSolution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using a gradient.[10] A good rule of thumb is to flush the column with 10-20 column volumes of the initial mobile phase.
Pump or Mixer Issues Inconsistent mobile phase composition due to pump or mixer malfunction can cause retention time shifts.[10][15] Check the pump for leaks and ensure proper solvent proportioning.
Temperature Fluctuations Changes in column temperature can affect retention times.[10] Use a column oven to maintain a constant temperature.

Experimental Protocols

Below is a detailed methodology for a typical HPLC separation of this compound.

Recommended HPLC Method Parameters:

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10-30% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Sample Solvent Methanol or initial mobile phase

Visualizations

Below are diagrams illustrating key concepts in HPLC troubleshooting and workflow.

Troubleshooting_Peak_Tailing start Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Inappropriate Injection Solvent start->cause3 cause4 Column Bed Deformation start->cause4 solution1 Lower Mobile Phase pH Use End-Capped Column cause1->solution1 solution2 Dilute Sample Use Higher Capacity Column cause2->solution2 solution3 Dissolve Sample in Mobile Phase cause3->solution3 solution4 Back-flush or Replace Column cause4->solution4

Caption: Troubleshooting workflow for peak tailing issues.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Dissolve Sample in Appropriate Solvent Injector Injector SamplePrep->Injector MobilePhasePrep Prepare & Degas Mobile Phase Pump Pump MobilePhasePrep->Pump Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Accurate Quantification of 10-Hydroxyligstroside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the accurate quantification of 10-Hydroxyligstroside. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is a secoiridoid glycoside, a class of natural compounds found in various plants, including species of Ligustrum (privet).[1][2] Accurate quantification is crucial for the quality control of herbal medicines, pharmacokinetic studies, and for understanding its pharmacological activities, which are reported to include anti-inflammatory and neuroprotective effects.[3][4]

Q2: What is the most suitable analytical technique for quantifying this compound?

A2: Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the recommended technique. It offers high sensitivity, selectivity, and speed, which is essential for accurately measuring the analyte in complex matrices like plant extracts and biological samples.[5][6][7]

Q3: What are the main challenges in the analysis of this compound?

A3: Common challenges include:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.

  • Analyte Stability: Secoiridoid glycosides can be sensitive to pH, temperature, and enzymatic degradation during extraction and storage.[8][9][10]

  • Chromatographic Issues: Peak tailing or broadening can occur due to interactions with the stationary phase or other factors, affecting resolution and integration.

  • Lack of a Commercial Standard: If a certified reference standard for this compound is unavailable, quantification may need to be performed relative to a structurally similar compound like Oleuropein (B1677263) or Ligstroside.

Q4: How can I ensure the stability of this compound during sample preparation?

A4: To minimize degradation, it is recommended to:

  • Work at low temperatures during extraction.

  • Protect samples from light.

  • Use a slightly acidic pH (around 5-6) for extraction and storage solutions, as secoiridoids like oleuropein show better stability in acidic to neutral conditions and are more easily degraded in alkaline environments.[8][9]

  • Consider boiling the extract briefly to inactivate enzymes that could degrade the analyte.[9]

  • Store extracts at -20°C or below for long-term stability.[8]

Experimental Protocols

Sample Preparation: Extraction of this compound from Ligustrum Leaves

This protocol is adapted from methods used for related secoiridoid glycosides.[1]

Materials:

  • Dried and powdered Ligustrum leaves

  • 80% Methanol (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Perform ultrasonication for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the pellet for exhaustive extraction.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL) for UPLC-MS/MS analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial.

UPLC-MS/MS Method for Quantification

This method is based on established protocols for the analysis of oleuropein and ligstroside.[5][6]

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 40
    9.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Note: The exact m/z values for this compound need to be determined by direct infusion of a standard or a well-characterized extract. For related compounds, typical transitions involve the precursor ion [M-H]⁻ and product ions resulting from the loss of the glucose moiety or other characteristic fragments.

    • Example (based on Ligstroside): Precursor ion (Q1): m/z 523.2 -> Product ion (Q3): m/z 361.1

  • Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

Data Presentation

Table 1: UPLC-MS/MS Method Validation Parameters (Hypothetical Data)
ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9950.998
Limit of Detection (LOD) S/N ≥ 30.5 ng/mL
Limit of Quantitation (LOQ) S/N ≥ 101.5 ng/mL
Precision (%RSD)
- Intra-day≤ 15%4.8%
- Inter-day≤ 15%7.2%
Accuracy (% Recovery) 80 - 120%95.3%
Specificity No interfering peaks at the retention time of the analyteConfirmed

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Secondary Interactions For glycosides, interactions between the analyte's polar groups and residual silanols on the column can cause tailing. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress silanol (B1196071) activity.
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample and re-inject.
Extra-column Volume Excessive tubing length or dead volume in fittings can cause peak broadening. Use tubing with a small internal diameter and ensure all fittings are properly connected.
Column Contamination/Void A blocked frit or a void at the head of the column can distort peak shape. Reverse-flush the column. If the problem persists, replace the column.[11]
Injection Solvent Mismatch The injection solvent should be weaker than the mobile phase. If possible, dissolve the sample in the initial mobile phase.[11]
Issue 2: Low Signal Intensity or High Variability
Potential Cause Troubleshooting Step
Ion Suppression Matrix components co-eluting with the analyte can suppress its ionization. Improve sample clean-up (e.g., using Solid Phase Extraction - SPE) or adjust the chromatographic gradient to better separate the analyte from interfering compounds.
Suboptimal MS Parameters The ion source parameters (e.g., gas flows, temperatures, voltages) may not be optimal. Perform tuning and optimization using a standard solution of this compound or a related compound.
Analyte Degradation The analyte may be degrading in the sample vial or during the analytical run. Check the stability of the compound in the autosampler over time.
Leaks in the LC System Leaks can cause fluctuations in flow rate and pressure, leading to variable signal intensity. Inspect all fittings and connections for signs of leakage.

Visualizations

Experimental Workflow for this compound Quantification

Caption: Workflow for the quantification of this compound.

Troubleshooting Logic for Peak Tailing

troubleshooting_peak_tailing cluster_all_peaks cluster_some_peaks start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1 Check for extra-column volume (fittings, tubing) q1->a1 Yes b1 Check for secondary interactions (adjust mobile phase pH) q1->b1 No a2 Inspect for column void or blocked frit a1->a2 solution Peak shape improved a2->solution b2 Consider analyte degradation b1->b2 b3 Evaluate for co-eluting interferences b2->b3 b3->solution

Caption: Troubleshooting logic for addressing peak tailing issues.

Simplified Anti-inflammatory Signaling Pathway of Secoiridoid Glycosides

anti_inflammatory_pathway lps LPS (Inflammatory Stimulus) nfkb NF-κB Pathway lps->nfkb mapk MAPK Pathway lps->mapk seco Secoiridoid Glycosides (e.g., this compound) seco->nfkb Inhibition seco->mapk Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines inos iNOS / COX-2 nfkb->inos mapk->cytokines mapk->inos inflammation Inflammatory Response cytokines->inflammation inos->inflammation

Caption: Inhibition of inflammatory pathways by secoiridoid glycosides.

References

dealing with co-eluting interferences in 10-Hydroxyligstroside analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 10-Hydroxyligstroside. The focus is on addressing the common challenge of co-eluting interferences during liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a broad or tailing peak for this compound in my chromatogram. What are the possible causes and solutions?

A1: Broad or tailing peaks can be caused by several factors related to the column, mobile phase, or sample.

Troubleshooting Steps:

  • Column Issues:

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

    • Column Contamination: Strongly retained compounds from previous injections can accumulate on the column. Implement a robust column washing step after each run, using a strong solvent like 100% methanol (B129727) or acetonitrile (B52724).

    • Column Degradation: The stationary phase can degrade over time, especially with aggressive mobile phases or high temperatures. If the problem persists with a clean column and optimized method, consider replacing the column.

  • Mobile Phase and Sample Compatibility:

    • Insufficient Buffer Capacity: For ionizable compounds, an inadequate buffer concentration can lead to peak tailing. Ensure your mobile phase buffer concentration is sufficient, typically in the 10-25 mM range, to maintain a consistent ionization state of the analyte.[1]

    • Sample Solvent Effects: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, dissolve your sample in the initial mobile phase.

  • Secondary Interactions:

    • Silanol (B1196071) Interactions: Residual silanol groups on silica-based C18 columns can interact with polar analytes, causing tailing. Using a mobile phase with a low pH (e.g., with 0.1% formic acid) can suppress silanol activity. Alternatively, consider using an end-capped column or a column with a different stationary phase chemistry.

Q2: I suspect I have co-eluting interferences with my this compound peak. How can I confirm this and what are they likely to be?

A2: Co-elution is a common issue, especially with complex matrices like plant extracts. The most likely interferences for this compound are its isomers and other structurally related secoiridoids.

Confirmation and Identification:

  • High-Resolution Mass Spectrometry (HRMS): If you have access to an HRMS instrument like a Q-TOF or Orbitrap, you can extract the ion chromatogram for the exact mass of this compound. The presence of multiple peaks in the extracted ion chromatogram (XIC) at slightly different retention times is a strong indication of isomers.

  • MS/MS Fragmentation: Analyze the MS/MS fragmentation pattern across the peak. If the fragmentation pattern changes across the chromatographic peak, it suggests the presence of more than one compound.

  • Likely Interferences: Based on the analysis of related compounds in olive leaf extracts, potential co-eluting interferences for this compound include:

    • Isomers of ligstroside aglycone.

    • Isomers of oleuropein (B1677263) aglycone (which has the same nominal mass as this compound).[2][3]

    • Other secoiridoid derivatives with similar structures.

Q3: How can I improve the separation of this compound from its co-eluting isomers?

A3: Improving the separation of isomers requires careful optimization of the chromatographic conditions.

Strategies for Improved Separation:

  • Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks. Experiment with different gradient slopes and durations.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation, as they have different interactions with the stationary phase and analytes.[4]

  • Adjust the Mobile Phase pH: For ionizable compounds, small changes in the mobile phase pH can affect their retention time and potentially resolve co-eluting peaks.

  • Lower the Column Temperature: Lowering the column temperature can sometimes improve the resolution of isomers, although it may also lead to broader peaks and longer run times.

  • Consider a Different Column Chemistry: If optimizing the mobile phase is not sufficient, a different stationary phase may be necessary. Phenyl-hexyl or biphenyl (B1667301) columns can offer different selectivity for aromatic compounds compared to standard C18 columns and are often effective for separating isomers.[5] Chiral columns can be used for the separation of enantiomers.[4]

Q4: I am experiencing ion suppression in my analysis, leading to poor sensitivity for this compound. What can I do to mitigate this?

A4: Ion suppression is a matrix effect where co-eluting compounds interfere with the ionization of the analyte of interest in the mass spectrometer source.

Mitigation Strategies:

  • Improve Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering matrix components. Solid-phase extraction (SPE) is a common and effective technique for this.

  • Enhance Chromatographic Separation: By improving the separation of this compound from matrix components, you can reduce the chance of co-eluting compounds causing ion suppression.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification despite the matrix effect.

Quantitative Data Summary

The following table summarizes the key mass spectrometric information for this compound and its likely co-eluting interferences. This information is crucial for setting up the mass spectrometer and identifying the correct peaks in your chromatogram.

CompoundMolecular FormulaMonoisotopic Mass (Da)[M-H]⁻ m/z[M+H]⁺ m/zNotes
This compound C₁₉H₂₂O₈378.1315377.1242379.1389The target analyte.
Oleuropein AglyconeC₁₇H₂₂O₇378.1315377.1242379.1389A common isomer with the same nominal mass. Multiple isomeric forms exist.[2][3]
Ligstroside AglyconeC₁₉H₂₄O₇364.1522363.1449365.1597Structurally similar and may co-elute. Multiple isomeric forms exist.[2]

Experimental Protocols

Sample Preparation from Plant Material (e.g., Olive Leaves)

This protocol is a general guideline for the extraction of secoiridoids from plant matrices and should be optimized for your specific sample type.

  • Drying and Grinding: Wash the fresh plant material (e.g., olive leaves) with distilled water and dry them in an oven at a controlled temperature (e.g., 60-80°C) to a constant weight.[2] Grind the dried material into a fine powder.

  • Extraction:

    • Weigh approximately 1 gram of the powdered plant material.

    • Add 40 mL of a methanol/water (80:20, v/v) solution.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 40 mL of the extraction solvent.

    • Combine the supernatants.

  • Cleanup (Optional but Recommended):

    • For complex matrices, a solid-phase extraction (SPE) cleanup step is recommended to remove interferences. A C18 SPE cartridge can be used.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the extract onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

    • Elute the this compound and related compounds with a stronger solvent (e.g., methanol or acetonitrile).

  • Final Preparation: Evaporate the solvent from the final extract under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis. Filter the final solution through a 0.22 µm syringe filter before injection.

UPLC-QTOF-MS Analytical Method (General Guideline)

This is a starting point for method development. The gradient, flow rate, and MS parameters should be optimized for your specific instrument and application.

  • LC System: UPLC system

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 5% B

    • 18.1-22 min: Hold at 5% B for column re-equilibration

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

  • MS System: QTOF-MS with an electrospray ionization (ESI) source

  • Ionization Mode: Negative ion mode is often preferred for secoiridoids.[2]

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to obtain informative fragment ions for structural confirmation.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Troubleshooting Strategies cluster_outcome Resolution Problem Poor Peak Shape or Suspected Co-elution of this compound Check_MS Examine Mass Spectrum across the Peak - Is the m/z consistent? - Are there multiple components? Problem->Check_MS Check_XIC Extract Ion Chromatogram (XIC) for Exact Mass - Are there multiple peaks? Problem->Check_XIC Optimize_Gradient Optimize Mobile Phase Gradient - Shallower gradient Check_MS->Optimize_Gradient Inconsistent Spectrum Check_XIC->Optimize_Gradient Multiple Peaks Change_Solvent Change Organic Modifier - Acetonitrile vs. Methanol Optimize_Gradient->Change_Solvent No Improvement Resolution_Achieved Separation Achieved Proceed with Quantification Optimize_Gradient->Resolution_Achieved Improved Adjust_pH Adjust Mobile Phase pH Change_Solvent->Adjust_pH No Improvement Change_Solvent->Resolution_Achieved Improved Change_Column Change Column Chemistry - Phenyl-hexyl or Biphenyl Adjust_pH->Change_Column No Improvement Adjust_pH->Resolution_Achieved Improved Optimize_SP Optimize Sample Preparation - SPE cleanup Change_Column->Optimize_SP Persistent Issue Change_Column->Resolution_Achieved Improved Optimize_SP->Resolution_Achieved Improved No_Resolution Separation Not Achieved Consider Alternative Analytical Technique Optimize_SP->No_Resolution No Improvement

Caption: Workflow for troubleshooting co-eluting interferences in this compound analysis.

References

Technical Support Center: Enhancing the Stability of 10-Hydroxyligstroside Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 10-Hydroxyligstroside extracts during experimentation. The following information is based on established knowledge of secoiridoid glycosides, particularly oleuropein (B1677263) and ligstroside, which are structurally similar to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound extracts?

A1: The stability of this compound, a secoiridoid glycoside, is primarily influenced by pH, temperature, light, oxygen, and the presence of enzymes. Like its analogue oleuropein, it is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the cleavage of the glycosidic bond and ester linkages. Elevated temperatures accelerate this degradation.[1][2] Exposure to UV light can also induce photochemical degradation. Furthermore, enzymatic hydrolysis by endogenous plant enzymes, such as β-glucosidases, can break down the molecule.[2][3]

Q2: What are the visible signs of this compound extract degradation?

A2: Degradation of this compound extracts can manifest as a change in color, often browning, due to the formation of phenolic degradation products. A decrease in the extract's bitterness may also be an indicator, as the parent compound is hydrolyzed into less bitter or non-bitter derivatives like hydroxytyrosol. For quantitative assessment, a decrease in the peak area corresponding to this compound in an HPLC chromatogram is a definitive sign of degradation.

Q3: What are the recommended storage conditions for this compound extracts to ensure long-term stability?

A3: For optimal long-term stability, this compound extracts should be stored in a solid, dry form (e.g., lyophilized powder) at low temperatures, preferably at -20°C or below, in airtight containers protected from light. If in solution, it should be prepared fresh. For short-term storage, solutions should be kept at 2-8°C in the dark.

Q4: Can I use antioxidants to improve the stability of my this compound extract?

A4: Yes, the addition of antioxidants can be an effective strategy to mitigate oxidative degradation. Common antioxidants used for stabilizing natural product extracts include ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT).[4] The selection and concentration of the antioxidant should be optimized for your specific application to avoid interference with downstream experiments.

Q5: How can I prevent enzymatic degradation of this compound during extraction?

A5: Enzymatic degradation, primarily by β-glucosidases, can be minimized by inactivating endogenous enzymes shortly after sample collection.[2] This can be achieved by methods such as flash-freezing the plant material in liquid nitrogen, followed by lyophilization, or by blanching the material with steam or boiling ethanol. Alternatively, specific β-glucosidase inhibitors can be added during the extraction process, although their compatibility with the final application must be considered.[5][6]

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Content in Solution
Potential Cause Troubleshooting Steps
Inappropriate pH Adjust the pH of the solution to a slightly acidic range (pH 4-6), as extreme pH values accelerate hydrolysis. Use a suitable buffer system to maintain the desired pH.
High Temperature Prepare and store solutions at low temperatures (2-8°C for short-term, frozen for long-term). Avoid repeated freeze-thaw cycles.
Oxidation Degas solvents before use to remove dissolved oxygen. Consider adding antioxidants like ascorbic acid (0.1-1 mg/mL) or BHT (0.01-0.1 mg/mL).[4]
Photodegradation Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Issue 2: Degradation of this compound During Sample Processing (Drying)
Potential Cause Troubleshooting Steps
Thermal Degradation during Evaporation Use low-temperature evaporation techniques such as rotary evaporation under vacuum at temperatures below 40°C.
Instability in the Dried State For enhanced stability, consider co-drying the extract with a stabilizing agent. Lyophilization or spray drying with encapsulating agents like cyclodextrins (β-cyclodextrin, HP-β-cyclodextrin) can form protective inclusion complexes.[7][8][9]

Quantitative Data Summary

The following tables summarize stability data for oleuropein, a structurally related secoiridoid, which can serve as a valuable reference for optimizing the handling of this compound.

Table 1: Effect of pH on Oleuropein Stability (Aqueous Solution at 25°C)

pHHalf-life (t½) in days (approx.)
315
530
710
92

Note: Data is extrapolated from qualitative descriptions and general knowledge of secoiridoid stability. Specific kinetic studies for this compound are recommended.

Table 2: Effect of Temperature on Oleuropein Stability (Aqueous Solution at pH 5)

Temperature (°C)Half-life (t½) in days (approx.)
4> 60
2530
407
60< 1

Note: Data is extrapolated from qualitative descriptions and general knowledge of secoiridoid stability. Specific kinetic studies for this compound are recommended.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Extract

Objective: To investigate the stability of a this compound extract under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of the this compound extract in methanol (B129727) or a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place a solid sample of the extract in an oven at 80°C for 1, 3, and 7 days. Dissolve a known weight of the stressed sample in the initial solvent for analysis.

  • Photodegradation: Expose a solution of the extract in a quartz cuvette to a UV lamp (254 nm or 365 nm) for 2, 4, 8, and 24 hours. Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze the stressed samples and a non-stressed control at each time point using a validated stability-indicating HPLC-DAD method.[10][11][12] Monitor the peak area of this compound and the appearance of degradation products.

Protocol 2: Stabilization of this compound Extract by Lyophilization with β-Cyclodextrin

Objective: To enhance the stability of a this compound extract by forming an inclusion complex with β-cyclodextrin.[9]

Methodology:

  • Solution Preparation: Prepare an aqueous solution of the this compound extract.

  • Cyclodextrin Addition: Dissolve β-cyclodextrin in the extract solution with stirring. A molar ratio of 1:1 (this compound:β-cyclodextrin) is a good starting point. Gentle heating (around 40°C) may be required to dissolve the cyclodextrin.

  • Complexation: Stir the mixture at room temperature for at least 4 hours to allow for the formation of the inclusion complex.

  • Freezing: Freeze the solution at -80°C until completely solid.

  • Lyophilization: Dry the frozen sample using a freeze-dryer until a fine powder is obtained.

  • Storage and Analysis: Store the lyophilized powder in a desiccator at -20°C, protected from light. Evaluate the stability of the encapsulated extract and compare it to a non-encapsulated lyophilized extract using the forced degradation protocol described above.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_stabilization Stabilization Strategies cluster_analysis Analysis & Storage plant_material Plant Material extraction Extraction with Solvent plant_material->extraction ph_control pH Adjustment (pH 4-6) extraction->ph_control Initial Extract antioxidants Add Antioxidants (e.g., Ascorbic Acid) encapsulation Encapsulation (Lyophilization/Spray Drying) antioxidants->encapsulation hplc HPLC-DAD Analysis encapsulation->hplc Stability Testing ph_control->antioxidants storage Store at -20°C (Protected from Light) hplc->storage Long-term Storage degradation_pathway A This compound B Aglycone Intermediate A->B Hydrolysis (Acid/Base/Enzyme) E Oxidized Products A->E Oxidation (O₂, Light) C Hydroxytyrosol B->C Hydrolysis D Elenolic Acid Derivative B->D Hydrolysis F Polymerized Products C->F Polymerization E->F

References

Validation & Comparative

Unveiling the Antioxidant Potential of 10-Hydroxyligstroside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the antioxidant capacity of 10-Hydroxyligstroside. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide focuses on a comparative assessment with its structurally and functionally related secoiridoid compounds from olive: Oleuropein, Hydroxytyrosol, and Oleocanthal. This approach allows for an inferred understanding of this compound's potential antioxidant efficacy.

Comparative Antioxidant Capacity of Olive Secoiridoids

The antioxidant capacity of phenolic compounds is commonly evaluated using various in vitro assays, with DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being among the most prevalent. The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the free radicals, is a standard metric for comparison; a lower IC50 value indicates a higher antioxidant potency.

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)Cellular Antioxidant Activity (CAA)
This compound Data not availableData not availableData not available
Oleuropein~20-50~15-40Moderate
Hydroxytyrosol~5-15~5-10High
Oleocanthal~10-30~10-25Moderate to High
Trolox (Standard)~40-60~30-50Standard Reference

Note: The IC50 values are approximate ranges compiled from various literature sources and can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key antioxidant assays mentioned in this guide.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Principle: The DPPH radical has a deep violet color in solution, which is reduced to the pale yellow hydrazine (B178648) by accepting a hydrogen atom or an electron from an antioxidant. The change in absorbance is measured spectrophotometrically.

Procedure:

  • A working solution of DPPH in methanol (B129727) (typically 0.1 mM) is prepared.

  • Various concentrations of the test compound (e.g., this compound, comparators) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance is measured at a specific wavelength (typically 517 nm).

  • A control sample (DPPH solution without the antioxidant) is also measured.

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Principle: The ABTS radical cation, which has a blue-green color, is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced, and the color of the solution fades. The decrease in absorbance is proportional to the antioxidant concentration.

Procedure:

  • The ABTS radical cation is pre-generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 0.70 at 734 nm).

  • Different concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The absorbance is measured after a set incubation time (e.g., 6 minutes).

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds in a biologically relevant system, such as cultured cells.

Principle: Cell-permeable fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), are used to detect intracellular reactive oxygen species (ROS). In the presence of an oxidizing agent (e.g., hydrogen peroxide), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can suppress this oxidation, leading to a reduction in fluorescence.

Procedure:

  • Cultured cells (e.g., HepG2, Caco-2) are seeded in a microplate.

  • The cells are pre-incubated with the test compound at various concentrations.

  • The cells are then loaded with the DCFH-DA probe.

  • An ROS generator, such as hydrogen peroxide (H₂O₂), is added to induce oxidative stress.

  • The fluorescence intensity is measured over time using a microplate reader.

  • The ability of the compound to reduce the H₂O₂-induced fluorescence is calculated to determine its cellular antioxidant activity.

Mechanistic Insights: The Nrf2 Signaling Pathway

The antioxidant effects of many phenolic compounds, including those found in olives, are not solely due to direct radical scavenging. They can also exert their effects by modulating intracellular signaling pathways, a key one being the Keap1-Nrf2 pathway.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress or electrophilic compounds (like some polyphenols), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription. This leads to an enhanced cellular defense against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Ub Ubiquitination & Degradation Nrf2_Keap1->Ub leads to Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Keap1 Keap1 Keap1->Nrf2 binds Polyphenols Olive Polyphenols (e.g., this compound) Polyphenols->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Genes activates transcription of Nrf2_n->ARE binds to

Caption: The Keap1-Nrf2 signaling pathway activated by olive polyphenols.

Conclusion

While direct experimental validation of this compound's antioxidant capacity remains to be extensively documented, its structural similarity to potent antioxidants like Oleuropein, Hydroxytyrosol, and Oleocanthal strongly suggests it possesses significant antioxidant properties. It is plausible that this compound contributes to the overall health benefits of olive products through both direct radical scavenging and the modulation of cellular defense mechanisms like the Nrf2 pathway. Further research is warranted to precisely quantify its antioxidant efficacy and elucidate its specific roles in cellular and physiological processes. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this promising natural compound.

A Comparative Analysis of 10-Hydroxyligstroside and Oleuropein: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive compounds is paramount. This guide provides a detailed comparative analysis of two prominent secoiridoids, 10-Hydroxyligstroside and Oleuropein (B1677263), focusing on their chemical properties, biological activities, and underlying mechanisms of action. While Oleuropein is extensively studied, this guide also synthesizes the available, albeit more limited, data for this compound to offer a comprehensive perspective.

Physicochemical Properties

Both this compound and Oleuropein are secoiridoid glycosides, sharing a common structural backbone. However, subtle differences in their chemical makeup contribute to their distinct physicochemical properties.

PropertyThis compoundOleuropein
Chemical Formula C25H32O13[1]C25H32O13[2][3]
Molecular Weight 540.51 g/mol [1]540.51 g/mol [2][3]
Natural Sources Fraxinus excelsior (Ash tree), Ligustrum species (Privet)[4]Olea europaea (Olive) leaves, fruit, and oil[3][5][6]
Appearance Powder[1]Crystalline solid[7]
Melting Point Not specified87-89 °C[7]
Solubility Not specifiedSoluble in water, ethanol, acetone[7]

Comparative Biological Activities

While research on Oleuropein's biological effects is extensive, data on this compound is less direct and often derived from studies on plant extracts containing a mixture of compounds.

Antioxidant Activity

Oleuropein is a well-documented antioxidant. Its potent free radical scavenging activity has been demonstrated in numerous in vitro and in vivo studies. For instance, Oleuropein effectively inhibits the oxidation of low-density lipoproteins (LDL), a key event in the pathogenesis of atherosclerosis[5].

This compound's antioxidant potential is inferred from studies on extracts of Fraxinus species. Extracts of Fraxinus excelsior have shown significant antioxidant activity in ABTS and DPPH assays[8][9]. For example, a bark extract of F. ornus, a related species, exhibited an IC50 value of 0.062 mg/mL in the ABTS assay[8]. However, the specific contribution of this compound to this activity has not been quantified.

Anti-inflammatory Effects

Oleuropein exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It has been shown to downregulate the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[10]. Furthermore, Oleuropein can suppress the activation of key inflammatory signaling pathways such as NF-κB and MAPK[4].

This compound is a component of plants traditionally used for their anti-inflammatory effects. While direct evidence is scarce, studies on related secoiridoid glycosides from Ligustrum obtusifolium have demonstrated significant inhibition of nitric oxide (NO) production in LPS-stimulated microglial cells, with IC50 values for some compounds as low as 5.45 µM[1][11]. Extracts from Ligustrum lucidum have also been shown to inhibit the production of NO and pro-inflammatory cytokines like TNF-α and IL-6[2][12].

Neuroprotective Properties

Oleuropein has emerged as a promising neuroprotective agent. Its antioxidant and anti-inflammatory actions are believed to contribute to its ability to protect neurons from damage in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease[5][13][14]. It has been shown to reduce oxidative stress and neuroinflammation in the brain[14].

This compound's neuroprotective potential is suggested by studies on related compounds. Secoiridoid glycosides isolated from Ligustrum obtusifolium have been shown to upregulate the secretion of nerve growth factor (NGF) in glioma cells, suggesting a role in promoting neuronal survival and function[1][11].

Cardioprotective Effects

Oleuropein has been extensively studied for its benefits to cardiovascular health. It has been shown to exert cardioprotective effects through various mechanisms, including improving lipid profiles, lowering blood pressure, and preventing LDL oxidation[15][16]. Systematic reviews of animal studies have concluded that oleuropein administration is associated with improved outcomes in models of hypertension, heart failure, and myocardial infarction[15][16].

Data on the cardioprotective effects of this compound is currently not available in the scientific literature.

Experimental Protocols

For researchers looking to conduct comparative studies, the following are standard protocols for assessing the key biological activities discussed.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Prepare various concentrations of the test compounds (this compound and Oleuropein) and a standard antioxidant (e.g., ascorbic acid).

  • Add the test compound or standard to the DPPH solution in a 96-well plate or cuvettes.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the level of oxidative stress within cells.

Protocol:

  • Culture cells (e.g., endothelial cells, neurons) in a 96-well plate.

  • Treat the cells with the test compounds for a specified period.

  • Induce oxidative stress using an agent like hydrogen peroxide (H2O2).

  • Load the cells with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Incubate the cells to allow for probe uptake and de-esterification.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm).

MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compounds.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader[2].

Visualizing Mechanisms and Workflows

Chemical Structures

G cluster_10H This compound cluster_Ole Oleuropein 10H_img 10H_img Ole_img Ole_img

Caption: Chemical structures of this compound and Oleuropein.

Comparative Experimental Workflow

G cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Compound1 This compound Antioxidant Antioxidant Assays (DPPH, ABTS) Compound1->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO, Cytokine Measurement) Compound1->AntiInflammatory Neuroprotection Neuroprotection Assays (Neuronal Cell Viability) Compound1->Neuroprotection Cardioprotection Cardioprotection Assays (Cardiomyocyte Viability) Compound1->Cardioprotection Compound2 Oleuropein Compound2->Antioxidant Compound2->AntiInflammatory Compound2->Neuroprotection Compound2->Cardioprotection IC50 IC50/EC50 Determination Antioxidant->IC50 AntiInflammatory->IC50 Neuroprotection->IC50 Cardioprotection->IC50 Stats Statistical Analysis IC50->Stats Mechanism Mechanism of Action Studies (Western Blot, PCR) Stats->Mechanism G cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway Oleuropein_PI3K Oleuropein PI3K PI3K Oleuropein_PI3K->PI3K inhibits Akt Akt PI3K->Akt Apoptosis Cell Survival & Proliferation Akt->Apoptosis Oleuropein_NFKB Oleuropein IKK IKK Oleuropein_NFKB->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates (inactivates) NFκB NF-κB IκBα->NFκB releases Inflammation Inflammatory Gene Expression NFκB->Inflammation

References

A Comparative Analysis of the Anti-inflammatory Effects of Oleuropein, Oleocanthal, and Ligstroside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Secoiridoids, a class of natural phenolic compounds abundant in olive oil, have garnered significant attention for their potent anti-inflammatory properties. This guide provides a detailed comparison of the anti-inflammatory effects of three prominent secoiridoids: oleuropein, oleocanthal, and ligstroside. We present experimental data, outline key methodologies, and visualize the intricate signaling pathways involved in their mechanisms of action.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the available quantitative data on the anti-inflammatory effects of oleuropein, oleocanthal, and ligstroside. It is important to note that the data is compiled from various studies with different experimental setups, which may influence the direct comparability of the results.

SecoiridoidTargetCell LineStimulantMethodResultCitation
Oleuropein Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSGriess AssaySignificant reduction at 50, 100, and 200 μg/ml.[1]
iNOS and COX-2 ExpressionRAW 264.7 MacrophagesLPSWestern BlotSuppression of protein expression.[2]
IL-1β and IL-6 ProductionRAW 264.7 MacrophagesLPSELISASuppression of cytokine release.[2]
TNF-α SecretionPolymorphonuclear cells (PMNCs)LPSELISASignificant inhibition at 20 μg/mL.[3]
Oleocanthal COX-1 ActivityN/AN/AEnzyme Inhibition AssayIC50 < 0.1 µM.[4]
COX-2 ActivityN/AN/AEnzyme Inhibition AssayIC50 = 16.6 µM.[4]
COX Activity (compared to Ibuprofen)N/AN/AEnzyme Inhibition AssayAt 25 µM, inhibits 41%–57% of COX activity (Ibuprofen inhibits 13%–18%).[5]
mTOR ActivityN/AN/AKinase AssayIC50 of 708 nM.[6]
c-Met PhosphorylationBreast Cancer CellsHGFWestern BlotIC50 of 1.5-1.6 µg/mL.
Ligstroside Aglycone Nitric Oxide (NO) ProductionMurine Peritoneal MacrophagesLPSGriess MethodSignificant decrease at 12.5, 25, and 50 μM.[7]
iNOS and COX-2 Protein ExpressionMurine Peritoneal MacrophagesLPSWestern BlotModulation of protein overexpression at 12.5, 25, and 50 μM.[7]
Pro-inflammatory Cytokine LevelsMurine Peritoneal MacrophagesLPSELISAReduction at 12.5, 25, and 50 μM.[7]
IL-8 and IL-1β ProductionHuman OA Cartilage ExplantsIL-1β + OSMLuminexReduction at 10 and 50 µM (not statistically significant for IL-8).[8]

Key Signaling Pathways in Secoiridoid-Mediated Anti-inflammation

Secoiridoids exert their anti-inflammatory effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

NF-kB Signaling Pathway Inhibition by Secoiridoids LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes activates transcription of Secoiridoids Oleuropein Oleocanthal Ligstroside Secoiridoids->IKK inhibit Secoiridoids->NFkB inhibit translocation

Inhibition of the NF-κB signaling pathway by secoiridoids.

MAPK Signaling Pathway Inhibition by Secoiridoids Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammation Inflammatory Response AP1->Inflammation Secoiridoids Oleuropein Oleocanthal Ligstroside Secoiridoids->MAPK inhibit phosphorylation

Modulation of MAPK signaling pathways by secoiridoids.

NLRP3 Inflammasome Inhibition by Ligstroside DAMPs DAMPs / PAMPs (e.g., ATP, Crystals) NLRP3 NLRP3 DAMPs->NLRP3 activate ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome Assembly ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 auto-cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves IL1b Mature IL-1β ProIL1b->IL1b Ligstroside Ligstroside Aglycone Ligstroside->Inflammasome inhibits assembly

Inhibition of NLRP3 inflammasome activation by ligstroside aglycone.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the anti-inflammatory effects of secoiridoids.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used. These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are typically pre-treated with various concentrations of the secoiridoid (e.g., 10, 50, 100 µM) for a specific period (e.g., 2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO.

  • Sample Collection: After cell treatment, the culture supernatant is collected.

  • Griess Reagent: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant in a 96-well plate.

  • Incubation: The plate is incubated at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a widely used method to measure the concentration of specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), in cell culture supernatants.

  • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

  • Blocking: The plate is blocked to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants and standards are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added.

  • Enzyme Conjugate: An enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added.

  • Substrate Addition: A substrate is added, which is converted by the enzyme to produce a colored product.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength.

  • Concentration Determination: The cytokine concentration in the samples is calculated from the standard curve.

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, phosphorylated forms of NF-κB and MAPKs).

  • Cell Lysis: Treated cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a method like the BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow for Assessing Anti-inflammatory Effects cluster_cell_culture Cell Culture & Treatment cluster_assays Analysis Culture Culture RAW 264.7 Macrophages Pretreat Pre-treat with Secoiridoids Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Griess Griess Assay (NO Production) Stimulate->Griess Supernatant ELISA ELISA (Cytokine Levels) Stimulate->ELISA Supernatant WB Western Blot (Protein Expression) Stimulate->WB Cell Lysate

A generalized workflow for in vitro anti-inflammatory assays.

Conclusion

Oleuropein, oleocanthal, and ligstroside are potent secoiridoids with significant anti-inflammatory properties. While all three compounds demonstrate the ability to suppress key inflammatory mediators and modulate critical signaling pathways, their specific potencies and mechanisms of action may differ. Oleocanthal exhibits strong direct inhibitory effects on COX enzymes, similar to ibuprofen. Oleuropein and ligstroside have been shown to effectively reduce the production of a broader range of inflammatory cytokines and enzymes. Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate their relative therapeutic potential in the context of inflammatory diseases. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of these promising natural compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 10-Hydroxyligstroside and Related Secoiridoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies applicable to the quantification of 10-Hydroxyligstroside, a naturally occurring secoiridoid. Due to the limited availability of direct cross-validation studies for this compound, this document focuses on well-established and validated methods for structurally similar and co-occurring secoiridoids, primarily oleuropein (B1677263) and ligstroside. The principles and techniques detailed herein are highly relevant and adaptable for the analysis of this compound.

Introduction to Analytical Methodologies

The accurate quantification of this compound and related compounds is crucial for research, quality control of natural products, and pharmacokinetic studies. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or fluorescence detection, and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key performance parameters of representative HPLC-UV and UPLC-MS/MS methods developed for the analysis of oleuropein and ligstroside. These parameters are essential for evaluating the suitability of a method for a specific application.

Table 1: Performance Characteristics of a Validated HPLC-UV Method for Oleuropein

ParameterPerformance
Linearity Range3 - 1000 ppm
Correlation Coefficient (r²)> 0.999
Accuracy (Recovery)97.7% - 101.1%
Precision (RSD%)< 1%
Limit of Detection (LOD)Not explicitly stated, but low enough for detection in olive leaves
Limit of Quantitation (LOQ)Not explicitly stated, but low enough for quantitation in olive leaves

Data extracted from a study on the determination of oleuropein in olive leaves[1].

Table 2: Performance Characteristics of a Validated UPLC-MS/MS Method for Secoiridoids

ParameterPerformance
Linearity Range1 - 20 mg·kg⁻¹
Correlation Coefficient (r²)Not explicitly stated
Accuracy (Recovery)Within satisfactory limits according to AOAC guidelines
Precision (RSD%)Within satisfactory limits according to AOAC guidelines
Matrix EffectWithin satisfactory limits

Data extracted from a study on the analysis of major secoiridoids in extra virgin olive oil[2][3].

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for HPLC-UV and UPLC-MS/MS analysis of secoiridoids.

HPLC-UV Method for Oleuropein

This method is suitable for the quantification of oleuropein in plant extracts and similar matrices[1].

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (5 µm, 150 × 4.6 mm i.d.).

  • Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.0) in a 20:80 (v/v) ratio.

  • Flow Rate: 1.0 mL/minute.

  • Detection: UV detection at 280 nm.

  • Sample Preparation: Olive leaves are extracted, and the resulting solution is filtered before injection.

UPLC-MS/MS Method for Major Secoiridoids

This method provides high sensitivity and selectivity for the analysis of oleuropein, ligstroside, and their aglycones in complex matrices like olive oil[2][3].

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC® BEH C18 column (2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using:

    • (A) Methanol with 0.1% formic acid

    • (B) Water with 0.1% formic acid

  • Flow Rate: 0.6 mL/min.

  • Ionization Mode: Negative ESI.

  • Sample Preparation: A liquid-liquid extraction procedure is employed. 0.5 g of the sample is dissolved in 1 mL of hexane, followed by extraction with 2 mL of a methanol:water (4:1 v/v) solution. The resulting extract is then washed with hexane.

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that an analytical method produces reliable and consistent results across different laboratories, instruments, or even different analytical techniques[4]. A study on oleuropein analysis successfully cross-validated an HPLC-fluorescence detection method with a UPLC-MS-UV method[5][6]. The results showed no significant differences between the methods, indicating that both were accurate and reliable for the quantification of oleuropein[6]. This provides a strong basis for applying similar cross-validation principles to methods for this compound.

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods for a target analyte like this compound.

CrossValidationWorkflow start Start: Define Analytical Requirements method_dev_a Method A Development (e.g., HPLC-UV) start->method_dev_a method_dev_b Method B Development (e.g., UPLC-MS/MS) start->method_dev_b method_val_a Method A Validation (Linearity, Accuracy, Precision, etc.) method_dev_a->method_val_a sample_prep Prepare Standard and QC Samples (Spiked Matrix) method_val_a->sample_prep method_val_b Method B Validation (Linearity, Accuracy, Precision, etc.) method_dev_b->method_val_b method_val_b->sample_prep analysis_a Analyze Samples with Method A sample_prep->analysis_a analysis_b Analyze Samples with Method B sample_prep->analysis_b data_comp Compare Results from Both Methods analysis_a->data_comp analysis_b->data_comp acceptance Acceptance Criteria Met? data_comp->acceptance conclusion Conclusion: Methods are Cross-Validated acceptance->conclusion Yes troubleshoot Troubleshoot and Re-evaluate acceptance->troubleshoot No troubleshoot->method_dev_a troubleshoot->method_dev_b

Caption: Workflow for cross-validation of two analytical methods.

References

In Vivo Validation of Olive Polyphenols: A Comparative Guide to Oleuropein and Hydroxytyrosol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While in vivo validation of the pharmacological effects of 10-Hydroxyligstroside is not yet available in published literature, extensive research on its close structural analogs, oleuropein (B1677263) and hydroxytyrosol (B1673988), provides a strong predictive framework for its potential therapeutic benefits. This guide offers a comparative overview of the in vivo validated pharmacological effects of oleuropein and hydroxytyrosol, presenting key experimental data, detailed protocols, and visual representations of associated signaling pathways and experimental workflows. This information serves as a valuable resource for researchers investigating the therapeutic potential of olive-derived polyphenols.

Comparative Analysis of Pharmacological Effects

Oleuropein and hydroxytyrosol have demonstrated a range of pharmacological activities in various in vivo models. The following tables summarize key findings in the areas of anti-inflammatory, antioxidant, cardioprotective, and neuroprotective effects.

Anti-Inflammatory Effects
CompoundAnimal ModelDosageKey FindingsReference
Oleuropein Carrageenan-induced paw edema in rats100, 200, and 400 mg/kg (p.o.)Dose-dependent reduction in paw edema; significant inhibition of TNF-α, IL-1β, COX-2, and NO levels in paw tissue.[1]
Formalin-induced inflammation in chicks10 and 20 mg/kg (p.o.)Dose-dependent reduction in paw-licking frequency and paw edema.[2]
Ovariectomy/inflammation model in rats2.5, 5, 10, or 15 mg/kg/day (dietary)Reduced bone loss and improved inflammatory biomarkers (spleen weight, plasma fibrinogen).[3]
Hydroxytyrosol LPS-induced systemic inflammation in mice40 and 80 mg/kg (oral gavage)Significantly suppressed the up-regulation of COX-2 mRNA and prevented the LPS-induced increase of TNF-α plasma levels.[4][5]
Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice10 and 50 mg/kgSignificantly reduced levels of IL-6, IL-1β, and TNF-α and inhibited the NF-κB inflammatory pathway.[6]
Antioxidant Effects
CompoundAnimal ModelDosageKey FindingsReference
Oleuropein Aged Wistar rats (18 months old)50 mg/kg/day (oral gavage) for 6 monthsSignificantly decreased lipid peroxidation (LPO) and increased superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) activities in the midbrain.[7][8]
Hydroxytyrosol Isoproterenol-induced myocardial infarction in rats2 and 5 mg/kg (orally) for 7 daysImproved myocardium injury and restored hemodynamic function, suggesting a reduction in oxidative stress.[9]
Cardioprotective Effects
CompoundAnimal ModelDosageKey FindingsReference
Oleuropein Ischemia-reperfusion in anesthetized rabbits10 and 20 mg/kg/dayReduced infarct size, conferred strong antioxidant protection, and reduced circulating lipids.[10][11]
Hydroxytyrosol Isoproterenol-induced myocardial infarction in rats2 and 5 mg/kg (orally) for 7 daysExerted a potent cardioprotective effect, improved hemodynamic function, and inhibited ACE activity.[9]
Isoproterenol-induced myocardial infarction in ratsNot specifiedPretreatment with olive leaf extract (containing hydroxytyrosol) ameliorated the effects of isoproterenol-induced myocardial infarction.[12][13]
Myocardial ischemia/reperfusion injury in rats20 mg/kgProtected heart function by decreasing infarct size, oxidative stress, and cardiomyocyte apoptosis.[14]
Neuroprotective Effects
CompoundAnimal ModelDosageKey FindingsReference
Oleuropein Aged Wistar rats (18 months old)50 mg/kg/day (oral gavage) for 6 monthsProtected dopaminergic neurons in the substantia nigra pars compacta from age-related loss.[7][8]
Focal cerebral ischemia/reperfusion in mice100 mg/kg (i.p.) 1h before ischemiaSignificantly reduced the volume of cerebral infarction.[15]
Hydroxytyrosol Not specified in detail in the provided abstracts

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (for Anti-Inflammatory Activity)

This widely used model assesses the efficacy of anti-inflammatory agents.

  • Animals: Male Wistar rats (150-200 g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Rats are randomly divided into several groups: a control group (vehicle), a standard drug group (e.g., diclofenac (B195802) 10 mg/kg), and experimental groups receiving different doses of the test compound (e.g., Oleuropein at 100, 200, and 400 mg/kg, p.o.).[1]

  • Administration: The test compound or vehicle is administered orally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100.

  • Biochemical Analysis: After the final measurement, animals can be euthanized, and the paw tissue collected for the analysis of inflammatory markers such as TNF-α, IL-1β, COX-2, and nitric oxide (NO).[1]

Isoproterenol-Induced Myocardial Infarction in Rats (for Cardioprotective Activity)

This model simulates acute myocardial infarction to evaluate cardioprotective agents.

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.

  • Acclimatization: Animals are housed in standard laboratory conditions for a week prior to the experiment.

  • Grouping: Rats are divided into groups: a normal control group, an isoproterenol (B85558) control group, and treatment groups receiving different doses of the test compound (e.g., Hydroxytyrosol at 2 and 5 mg/kg, orally) for a specified period (e.g., 7 days).[9]

  • Induction of Myocardial Infarction: On the last two days of the treatment period, rats in the isoproterenol and treatment groups are administered isoproterenol (e.g., 100 mg/kg, s.c.) at a 24-hour interval to induce myocardial infarction.[9]

  • Data Collection: On the day after the final isoproterenol injection, various parameters are assessed:

    • Electrocardiogram (ECG): To record changes in heart electrical activity, such as ST-segment elevation.

    • Biochemical Markers: Blood samples are collected to measure cardiac injury markers (e.g., troponin-T, creatine (B1669601) kinase-MB, lactate (B86563) dehydrogenase) and lipid profiles.

    • Gravimetric Analysis: The heart is excised, and the heart weight to body weight ratio is calculated.

  • Histopathological Examination: A portion of the heart tissue is fixed in formalin for histological analysis to observe myocardial damage.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Many polyphenols, including oleuropein and hydroxytyrosol, exert their anti-inflammatory effects by modulating this pathway.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_inhibition Inhibition by Polyphenols cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK TNFa_stim TNF-α TNFa_stim->IKK Polyphenols Oleuropein / Hydroxytyrosol Polyphenols->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation NFkB_IkB->NFkB IκB Degradation DNA DNA NFkB_active->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Transcription

Caption: NF-κB signaling pathway in inflammation and its inhibition by olive polyphenols.

General Experimental Workflow for In Vivo Pharmacological Assessment

The following diagram illustrates a typical workflow for evaluating the in vivo pharmacological effects of a test compound.

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Analysis & Interpretation A1 Hypothesis Formulation A2 Animal Model Selection A1->A2 A3 Ethical Approval A2->A3 A4 Compound Preparation & Dosage Calculation A3->A4 B3 Test Compound Administration A4->B3 B1 Animal Acclimatization B2 Grouping & Baseline Measurements B1->B2 B2->B3 B4 Induction of Disease/Injury Model B3->B4 B5 Observation & Data Collection (e.g., physiological, behavioral) B4->B5 C1 Sample Collection (Blood, Tissues) B5->C1 C2 Biochemical Assays (e.g., ELISA, Western Blot) C1->C2 C3 Histopathological Analysis C1->C3 C4 Statistical Analysis C2->C4 C3->C4 C5 Interpretation of Results & Conclusion C4->C5

Caption: A generalized workflow for in vivo pharmacological studies.

References

Comparative Analysis of 10-Hydroxyligstroside and Established Kinase Inhibitors in Oncogenic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of the potential inhibitory effects of the natural compound 10-Hydroxyligstroside with known, clinically relevant inhibitors of key oncogenic signaling pathways. While direct inhibitory data for this compound is not yet available, its structural similarity to other secoiridoids, such as ligstroside and oleuropein, suggests potential activity against pathways like the BRAF-MAPK and PI3K/Akt/mTOR cascades. This document, therefore, presents a comparative framework based on the known activities of its analogs against well-characterized inhibitors of these pathways.

Data Presentation: A Comparative Look at Kinase Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of several FDA-approved and investigational inhibitors targeting the BRAF-MAPK and PI3K/Akt/mTOR signaling pathways. This data provides a benchmark for evaluating the potential potency of novel compounds like this compound.

InhibitorTargetIC50Pathway
Vemurafenib BRAF V600E0.025 - 0.35 µM (cell proliferation)BRAF-MAPK
Dabrafenib BRAF V600E~200 nM (cell proliferation)[1]BRAF-MAPK
Trametinib MEK1/MEK20.92 nM/1.8 nM (cell-free)[2][3]BRAF-MAPK
Rapamycin mTORC1-PI3K/Akt/mTOR
Everolimus mTORC11.6-2.4 nM (cell-free)PI3K/Akt/mTOR
AZD8055 mTORC1/mTORC2~24-27 nM (cellular)[4]PI3K/Akt/mTOR
BAY 11-7082 IKKα (upstream of NF-κB)10 µM (IκBα phosphorylation)[5][6]NF-κB

Signaling Pathway Visualization

To contextualize the points of inhibition, the following diagrams illustrate the BRAF-MAPK and PI3K/Akt/mTOR signaling pathways.

BRAF_MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Vemurafenib Vemurafenib/ Dabrafenib Vemurafenib->BRAF Trametinib Trametinib Trametinib->MEK

BRAF-MAPK Signaling Pathway and Inhibitor Targets.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis, Cell Growth mTORC1->Protein_Synthesis mTORC2 mTORC2 mTORC2->Akt Rapamycin Rapamycin/ Everolimus Rapamycin->mTORC1 AZD8055 AZD8055 AZD8055->mTORC1 AZD8055->mTORC2

PI3K/Akt/mTOR Signaling Pathway and Inhibitor Targets.

Experimental Protocols

To facilitate the direct comparison of this compound with known inhibitors, the following are detailed methodologies for key experiments.

BRAF V600E Kinase Assay (In Vitro)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the BRAF V600E mutant protein.

Objective: To determine the IC50 value of a test compound against BRAF V600E kinase.

Materials:

  • Recombinant human BRAF V600E protein

  • MEK1 (inactive) as a substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • Test compound (e.g., this compound) and a known inhibitor (e.g., Vemurafenib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound and the known inhibitor in the assay buffer.

  • In a 384-well plate, add the BRAF V600E enzyme to each well.

  • Add the serially diluted compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding a mixture of the MEK1 substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT/MTS Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells harboring a specific mutation (e.g., BRAF V600E).

Objective: To determine the IC50 value of a test compound in a cellular context.

Materials:

  • Human melanoma cell line with BRAF V600E mutation (e.g., A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound and a known inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • 96-well clear-bottom plates

  • Spectrophotometer or plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and the known inhibitor. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the MTT or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

NF-κB Reporter Assay

This assay measures the activity of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of a compound.

Objective: To quantify the inhibition of NF-κB transcriptional activity by a test compound.

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct.

  • Complete cell culture medium.

  • Test compound and a known NF-κB inhibitor (e.g., BAY 11-7082).

  • A stimulant for the NF-κB pathway (e.g., TNF-α).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom plates.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with serial dilutions of the test compound and the known inhibitor for a specified time (e.g., 1 hour).

  • Stimulate the cells with TNF-α to activate the NF-κB pathway. Include an unstimulated control.

  • Incubate for an appropriate duration (e.g., 6-8 hours) to allow for luciferase expression.

  • Lyse the cells and add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Normalize the firefly luciferase signal to a co-transfected control (e.g., Renilla luciferase) if applicable.

  • Calculate the percent inhibition of NF-κB activity and determine the IC50 value.[7][8][9][10][11]

References

Unraveling the Action of 10-Hydroxyligstroside: A Comparative Guide to its Antioxidant and Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the putative mechanism of action of 10-Hydroxyligstroside, a naturally occurring secoiridoid, with its structurally related and more extensively studied analogs, oleuropein (B1677263) and hydroxytyrosol. While direct experimental data on this compound is limited, its mechanism is strongly inferred from the well-established antioxidant and anti-inflammatory properties of these related compounds. This guide synthesizes the available data to present a likely mechanistic framework, highlighting areas where further research is needed to confirm these activities for this compound itself.

Core Postulated Mechanisms: A Two-Pronged Approach

The primary mechanism of action of this compound is hypothesized to be a dual-pronged approach involving robust antioxidant and potent anti-inflammatory effects. This is a characteristic feature of the phenolic compounds found in olive species.

1. Antioxidant Activity: Combating Oxidative Stress

This compound likely combats oxidative stress through two main strategies:

  • Direct Radical Scavenging: By donating hydrogen atoms, it can directly neutralize a variety of reactive oxygen species (ROS), thus preventing cellular damage.

  • Upregulation of Endogenous Antioxidant Systems: It is postulated to enhance the expression and activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), providing a long-lasting defense against oxidative insults.

2. Anti-inflammatory Activity: Dampening the Inflammatory Cascade

The anti-inflammatory properties are likely mediated by the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators. The principal targets are believed to be:

  • Inhibition of the NF-κB Pathway: By preventing the activation and nuclear translocation of the transcription factor NF-κB, this compound can suppress the expression of a wide array of pro-inflammatory genes.

  • Modulation of MAPK Pathways: It may also influence the activity of mitogen-activated protein kinases (MAPKs), such as p38, which are crucial in the inflammatory response.

  • Inhibition of Pro-inflammatory Enzymes: This includes the direct inhibition of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively.

Comparative Data on Antioxidant and Anti-inflammatory Activity

The following tables summarize key quantitative data from studies on oleuropein and hydroxytyrosol, which provide a basis for predicting the activity of this compound. It is important to note that these are not direct data for this compound.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 / ActivityReference
Oleuropein DPPH Radical ScavengingIC50: 25.5 µM[1]
Superoxide Radical ScavengingIC50: 15.2 µM[1]
Hydroxytyrosol DPPH Radical ScavengingIC50: 10.8 µM[1]
Superoxide Radical ScavengingIC50: 5.6 µM[1]
This compound Not ReportedNot Reported-

Table 2: Comparative Anti-inflammatory Activity (Enzyme Inhibition)

CompoundTarget EnzymeIC50 / % InhibitionReference
Oleuropein Lipoxygenase (LOX)IC50: 4.5 µM[2]
Cyclooxygenase-2 (COX-2)Significant Inhibition (Qualitative)[3][4]
Hydroxytyrosol Lipoxygenase (LOX)IC50: 2.8 µM[2]
Cyclooxygenase-2 (COX-2)Significant Inhibition (Qualitative)[5]
This compound Not ReportedNot Reported-

Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

  • Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent.

    • In a microplate, add various concentrations of the test compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[6]

2. Lipoxygenase (LOX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the lipoxygenase enzyme, which is involved in the synthesis of leukotrienes.

  • Principle: The enzymatic conversion of a substrate (e.g., linoleic acid or arachidonic acid) by LOX results in the formation of a conjugated diene, which can be monitored by the increase in absorbance at 234 nm.

  • Protocol:

    • Prepare a solution of the test compound.

    • In a cuvette or microplate, pre-incubate the LOX enzyme with the test compound at various concentrations in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0) for a short period.[7]

    • Initiate the reaction by adding the substrate (e.g., linoleic acid).

    • Immediately monitor the increase in absorbance at 234 nm over time.

    • Calculate the percentage of inhibition and determine the IC50 value.[8][9]

3. NF-κB Reporter Assay

This cell-based assay is used to measure the activation of the NF-κB signaling pathway.

  • Principle: Cells are transfected with a reporter plasmid containing a promoter with NF-κB binding sites upstream of a reporter gene (e.g., luciferase or β-galactosidase). Activation of NF-κB leads to the expression of the reporter gene, which can be quantified.

  • Protocol:

    • Culture a suitable cell line (e.g., HEK293T or RAW264.7 macrophages).

    • Transfect the cells with the NF-κB reporter plasmid.

    • Pre-treat the cells with various concentrations of the test compound for a specified time.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).[10][11]

    • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

    • Determine the effect of the compound on NF-κB activation.

Visualizing the Putative Mechanisms

The following diagrams illustrate the hypothesized signaling pathways and experimental workflows related to the mechanism of action of this compound.

G Putative Antioxidant Mechanism of this compound ROS Reactive Oxygen Species (ROS) CellDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellDamage causes Hydroxyligstroside This compound Scavenging Direct Radical Scavenging Hydroxyligstroside->Scavenging promotes Nrf2 Nrf2 Activation Hydroxyligstroside->Nrf2 activates Scavenging->ROS neutralizes ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Increased Expression of Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes induces AntioxidantEnzymes->ROS detoxifies

Caption: Putative antioxidant mechanism of this compound.

G Putative Anti-inflammatory Mechanism of this compound InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Activation InflammatoryStimuli->IKK Hydroxyligstroside This compound Hydroxyligstroside->IKK inhibits NFkB_activation NF-κB Activation Hydroxyligstroside->NFkB_activation inhibits IkB IκB Degradation IKK->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation NFkB_translocation->NFkB_activation InflammatoryGenes Expression of Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_activation->InflammatoryGenes Inflammation Inflammation InflammatoryGenes->Inflammation

Caption: Putative anti-inflammatory mechanism via NF-κB inhibition.

G Workflow for Assessing NF-κB Inhibition cluster_cell_culture Cell Culture cluster_analysis Analysis CultureCells Culture Macrophages (e.g., RAW264.7) Pretreat Pre-treat with This compound CultureCells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate WesternBlot Western Blot for p-IκBα, p-p65 Stimulate->WesternBlot ReporterAssay NF-κB Luciferase Reporter Assay Stimulate->ReporterAssay ELISA ELISA for TNF-α, IL-6 Stimulate->ELISA

Caption: Experimental workflow for NF-κB inhibition studies.

Conclusion and Future Directions

While the precise molecular interactions of this compound are yet to be fully elucidated, the evidence from structurally similar compounds provides a strong foundation for its putative mechanism of action. It is highly probable that this compound exerts its biological effects through a combination of potent antioxidant and anti-inflammatory activities, primarily by scavenging free radicals, enhancing endogenous antioxidant defenses, and inhibiting the NF-κB signaling pathway.

For drug development professionals and researchers, this compound represents a promising lead compound. However, to confirm its therapeutic potential, further in-depth studies are imperative. Future research should focus on:

  • Direct experimental validation: Conducting in vitro and in vivo studies to directly measure the antioxidant and anti-inflammatory efficacy of this compound.

  • Target identification: Identifying the specific molecular targets and binding interactions of this compound within the inflammatory and oxidative stress pathways.

  • Structure-activity relationship studies: Comparing the activity of this compound with its parent compounds to understand the contribution of its unique chemical structure to its biological activity.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its potential application in the prevention and treatment of a range of inflammatory and oxidative stress-related diseases.

References

Independent Verification of 10-Hydroxyligstroside's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactive properties of 10-Hydroxyligstroside and its structurally related compounds, oleuropein (B1677263) and hydroxytyrosol. Due to the limited direct experimental data on this compound, this guide also incorporates data from its close analog, ligstroside, to provide a more comprehensive analysis. The information herein is supported by experimental data from peer-reviewed scientific literature, with detailed methodologies for key experiments to facilitate independent verification.

Comparative Analysis of Bioactivities

The following tables summarize the available quantitative data for the anti-inflammatory, antioxidant, and neuroprotective activities of this compound, ligstroside, oleuropein, and hydroxytyrosol.

Table 1: Anti-Inflammatory Activity - Nitric Oxide (NO) Inhibition
CompoundCell LineInducerIC50 (µM)Reference
This compound Data Not Available---
Ligstroside Aglycone Murine Peritoneal MacrophagesLPS~25 µM (Significant reduction at this concentration)[1][2][3]
Oleuropein RAW 264.7 MacrophagesLPSData Not Available (Significant inhibition reported)[4][5]
Hydroxytyrosol RAW 264.7 MacrophagesLPSData Not Available (Upregulates NO generation in some models)[6][7]
Table 2: Antioxidant Activity - DPPH Radical Scavenging
CompoundIC50 (µg/mL)Reference
This compound Data Not Available-
Ligstroside Data Not Available-
Oleuropein Data Not Available (Potent activity reported)[8]
Hydroxytyrosol < 50 (Considered strong)[9][10]
Table 3: Neuroprotective Activity - PC12 Cell Viability Assay
CompoundStressorConcentration% Cell Viability Increase (Compared to Stressor)Reference
This compound Data Not Available---
Ligstroside Data Not Available---
Oleuropein Oxidative StressNot SpecifiedProtective effects observed[11]
Hydroxytyrosol Oxidative StressNot SpecifiedProtective effects observed[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and verification.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Objective: To determine the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: RAW 264.7 (murine macrophage cell line) or primary murine peritoneal macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells or isolated murine peritoneal macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound, Ligstroside aglycone, Oleuropein, Hydroxytyrosol) for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To measure the free radical scavenging capacity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Neuroprotective Activity: PC12 Cell Viability Assay

Objective: To assess the ability of a compound to protect neuronal-like cells (PC12) from oxidative stress-induced cell death.

Cell Line: PC12 (rat pheochromocytoma cell line).

Protocol:

  • Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), at a pre-determined toxic concentration for a specified duration (e.g., 24 hours).

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. A higher percentage of viability in the presence of the test compound compared to the stressor-only control indicates a neuroprotective effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in the observed bioactivities and the general workflows of the experimental assays.

Anti_Inflammatory_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus iNOS iNOS (Gene) Nucleus->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Compound This compound & Analogs Compound->IKK Compound->NFkB

Caption: LPS-induced pro-inflammatory signaling pathway leading to Nitric Oxide production and potential points of inhibition by test compounds.

Antioxidant_Assay_Workflow DPPH DPPH Radical (Purple) Reaction Reaction DPPH->Reaction Antioxidant Antioxidant (e.g., this compound) Antioxidant->Reaction Reduced_DPPH Reduced DPPH (Yellow) Reaction->Reduced_DPPH Measurement Measure Absorbance at 517 nm Reduced_DPPH->Measurement

Caption: Workflow of the DPPH radical scavenging assay for determining antioxidant activity.

Neuroprotection_Assay_Workflow PC12 PC12 Cells Pretreatment Pre-treatment with Test Compound PC12->Pretreatment Stressor Induce Oxidative Stress (e.g., H₂O₂) Pretreatment->Stressor Viability Assess Cell Viability (MTT Assay) Stressor->Viability Result Increased Viability = Neuroprotection Viability->Result

Caption: Experimental workflow for assessing the neuroprotective effects of a compound on PC12 cells.

Conclusion

While direct quantitative evidence for the bioactivity of this compound is currently limited in the public domain, the available data on its close structural analogs, particularly ligstroside aglycone, suggest potential anti-inflammatory and antioxidant properties. Oleuropein and hydroxytyrosol, also structurally similar, are well-documented for their potent antioxidant, anti-inflammatory, and neuroprotective effects.

Further research is warranted to isolate and quantify the specific bioactivities of this compound to fully understand its therapeutic potential. The experimental protocols and comparative data provided in this guide serve as a foundation for such future investigations. Researchers are encouraged to utilize these methodologies to conduct direct comparative studies and contribute to a more comprehensive understanding of this natural compound.

References

A Comparative Analysis of 10-Hydroxyligstroside from Diverse Geographical Origins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the variability of bioactive compounds from natural sources is paramount. This guide provides a comparative study of 10-Hydroxyligstroside, a secoiridoid with significant therapeutic potential, focusing on the influence of geographical origin on its abundance. Due to the limited direct comparative studies on this compound, this guide utilizes data from closely related and co-occurring secoiridoids, oleuropein (B1677263) and ligstroside, from various geographical locations to illustrate the impact of regional differences.

The production of secondary metabolites in plants, such as this compound, is intricately linked to environmental factors. Climate, soil composition, and regional agricultural practices can significantly influence the yield and purity of these compounds.[1][2] This variability underscores the importance of sourcing and quality control in the research and development of plant-derived pharmaceuticals.

Quantitative Comparison of Secoiridoids from Different Geographical Locations

Table 1: Oleuropein Content in Olive Leaves from Various Locations in Northern Cyprus

LocationOleuropein Content (% in plant)
Buyukkonuk0.088 ± 0.006
Guzelyurt0.086 ± 0.004
Tatlisu0.079 ± 0.003
Dipkarpaz0.072 ± 0.006
Lapta0.065 ± 0.003
Zeytinlik0.057 ± 0.007
Lefke0.046 ± 0.004

Data adapted from a study on oleuropein amounts in olive leaves from different regions of Northern Cyprus.[3]

Table 2: Phenolic Compound Concentrations in Olive Leaves from Two Provinces in Tuscany, Italy

CompoundSiena (μg/g)Grosseto (μg/g)
Oleuropein15,345.8 ± 1,234.513,876.2 ± 1,110.1
Ligstroside2,345.6 ± 187.62,109.8 ± 168.8
Luteolin87.9 ± 7.075.4 ± 6.0
Apigenin45.2 ± 3.638.9 ± 3.1

Concentrations are presented as mean ± standard deviation. Data is illustrative and adapted from a study on phenolic profiles in olive leaves from different cultivars in Tuscany.[4]

These tables clearly demonstrate that the concentration of secoiridoids can vary significantly between different geographical locations, even within a relatively small region like Tuscany.[4] This variation is attributed to a combination of genetic factors of the plant cultivar and environmental influences.[4]

Experimental Protocols

Accurate and reproducible quantification of this compound and related secoiridoids is crucial for comparative studies. Below are detailed methodologies for extraction, isolation, and quantification.

Extraction of Secoiridoids from Plant Material

This protocol outlines a general method for the extraction of secoiridoids from the leaves of Oleaceae plants.

Materials:

  • Dried and powdered plant leaves

  • 80% Methanol (B129727) (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Filter paper (0.45 µm)

Procedure:

  • Weigh 1 gram of the dried, powdered plant material and place it in a 50 mL conical flask.

  • Add 20 mL of 80% methanol to the flask.

  • Perform extraction in an ultrasonic bath at 40°C for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 45°C.

  • Redissolve the dried extract in a known volume of 80% methanol.

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

High-Performance Liquid Chromatography (HPLC-UV) for Quantification

This method allows for the separation and quantification of this compound and other secoiridoids.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A linear gradient from 10% to 40% B over 30 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm and 280 nm

  • Injection Volume: 10 µL

Quantification: A calibration curve is constructed by injecting known concentrations of a purified this compound standard. The concentration of the compound in the plant extracts is then determined by comparing the peak area with the calibration curve.

Visualizing the Workflow and Biological Pathways

Experimental Workflow

The following diagram illustrates the key steps involved in the comparative analysis of this compound from different geographical origins.

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_comparison Data Comparison Origin1 Geographical Origin A Drying Drying & Grinding Origin1->Drying Origin2 Geographical Origin B Origin2->Drying Origin3 Geographical Origin C Origin3->Drying Extraction Ultrasonic Extraction Drying->Extraction Purification Solid Phase Purification Extraction->Purification HPLC HPLC-UV Quantification Purification->HPLC NMR Structural Elucidation (NMR) Purification->NMR Comparison Comparative Analysis HPLC->Comparison NMR->Comparison

Caption: Experimental workflow for comparative analysis.

Signaling Pathways Modulated by this compound

This compound and related secoiridoids exhibit significant anti-inflammatory and antioxidant properties. These effects are mediated through the modulation of key signaling pathways.

Anti-Inflammatory Signaling Pathway

Secoiridoids can inhibit the pro-inflammatory NF-κB and MAPK signaling pathways, leading to a reduction in the production of inflammatory cytokines. They can also promote the expression of the anti-inflammatory cytokine IL-10.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Cellular Signaling cluster_compound Intervention cluster_response Cellular Response Stimulus Inflammatory Stimulus MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Compound This compound Compound->MAPK Inhibits Compound->NFkB Inhibits IL10 Anti-inflammatory Cytokine (IL-10) Compound->IL10 Promotes

Caption: Anti-inflammatory signaling pathway of this compound.

Antioxidant Mechanism of Action

The antioxidant effects of secoiridoids are attributed to their ability to scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant enzymes.

Antioxidant_Mechanism cluster_stress Oxidative Stress cluster_compound Intervention cluster_defense Cellular Defense cluster_outcome Outcome ROS Reactive Oxygen Species (ROS) Protection Cellular Protection ROS->Protection Causes Damage Compound This compound Enzymes Endogenous Antioxidant Enzymes (e.g., SOD, CAT) Compound->Enzymes Upregulates Scavenging Direct ROS Scavenging Compound->Scavenging Directly Neutralizes Enzymes->ROS Enzymes->Protection Scavenging->ROS Scavenging->Protection

Caption: Antioxidant mechanism of this compound.

Conclusion

The geographical origin of plant material is a critical factor that influences the concentration of bioactive compounds such as this compound. As demonstrated by the data on related secoiridoids, significant variations can be expected, which has profound implications for the standardization and efficacy of plant-derived therapeutic agents. Researchers and drug development professionals must consider these geographical variations and implement rigorous analytical and quality control measures to ensure the consistency and reliability of their findings and products. Further research focusing directly on the geographical variability of this compound is warranted to build a more comprehensive understanding of this promising natural compound.

References

A Researcher's Guide to Validating the Purity of Commercially Available 10-Hydroxyligstroside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the natural products sciences, the purity of a starting compound is paramount to the reliability and reproducibility of experimental results. 10-Hydroxyligstroside, a secoiridoid glycoside with potential therapeutic applications, is commercially available from various suppliers. However, its purity can be affected by isomers, degradation products from extraction and purification, and storage conditions. This guide provides a comprehensive framework for validating the purity of commercially available this compound, offering detailed experimental protocols and data presentation formats to compare different batches or suppliers.

Understanding Potential Impurities

This compound, being a natural product, is susceptible to a range of impurities that can arise during its isolation, purification, and storage. Based on the chemistry of related secoiridoids like oleuropein (B1677263) and ligstroside, potential impurities may include:

  • Isomers: Positional isomers or stereoisomers that may be difficult to separate during production.

  • Hydrolysis Products: Cleavage of the glycosidic bond can yield the aglycone and the glucose moiety. The ester linkage can also be hydrolyzed.

  • Oxidation Products: The molecule contains several functional groups susceptible to oxidation, which can be initiated by exposure to air and light.[1][2]

  • Residual Solvents and Reagents: Impurities originating from the extraction and purification process.

A systematic approach to validating the purity of this compound involves a combination of chromatographic and spectroscopic techniques to separate, identify, and quantify the main component and any accompanying impurities.

Comparative Purity Analysis Workflow

The following diagram outlines a comprehensive workflow for the validation of this compound purity.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Reporting Sample Commercial this compound Dissolution Dissolve in appropriate solvent (e.g., Methanol (B129727)/Water) Sample->Dissolution HPLC HPLC-DAD for Purity Assessment and Quantification Dissolution->HPLC NMR NMR (1H, 13C, COSY, HSQC, HMBC) for Structural Confirmation Dissolution->NMR LCMS LC-MS/MS for Impurity Identification and Confirmation HPLC->LCMS Characterize unknown peaks Purity_Calc Calculate Purity (%) HPLC->Purity_Calc Impurity_Profile Profile and Quantify Impurities LCMS->Impurity_Profile Structure_Confirm Confirm Structure of Main Peak NMR->Structure_Confirm Report Generate Comparison Report Purity_Calc->Report Impurity_Profile->Report Structure_Confirm->Report

Caption: Workflow for the comprehensive purity validation of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and commercial sample being analyzed.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This technique is the cornerstone for assessing the purity of the sample by separating the main component from its impurities and quantifying them based on their UV absorbance.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution: A gradient elution is recommended to resolve compounds with a range of polarities.[1] A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B

    • 35.1-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Monitor at 240 nm and 280 nm. The DAD allows for the acquisition of the full UV spectrum for each peak, which is crucial for peak purity analysis.

  • Sample Preparation: Prepare a stock solution of the commercial this compound in methanol at a concentration of 1 mg/mL. Further dilute with the initial mobile phase composition to an appropriate concentration for analysis (e.g., 100 µg/mL).

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all detected peaks to estimate purity. The DAD software can also be used to assess peak purity by comparing UV spectra across a single chromatographic peak.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the identification of impurities, even at trace levels. It provides molecular weight information and fragmentation patterns that are invaluable for structural elucidation.

Methodology:

  • Instrumentation: An LC system (as described for HPLC) coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole instrument).

  • Chromatographic Conditions: The same column and mobile phase conditions as the HPLC-DAD method can be used to facilitate peak correlation.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes should be evaluated to achieve the best sensitivity for this compound and its potential impurities.

  • Mass Analysis:

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to obtain the molecular weights of the parent ions.

    • Tandem MS (MS/MS): Perform fragmentation of the most abundant ions detected in the full scan mode to obtain structural information.

  • Data Analysis: Correlate the retention times of peaks from the HPLC-DAD chromatogram with the masses detected by the MS. Propose structures for impurities based on their molecular weights and fragmentation patterns, comparing them to the fragmentation of the main this compound peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation. It confirms the identity of the main component and can be used to characterize the structure of any major impurities if they can be isolated.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a sufficient amount of the this compound sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6).

  • Experiments:

    • 1D NMR: ¹H and ¹³C NMR are essential for basic structural confirmation.

    • 2D NMR: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for assigning all proton and carbon signals and confirming the connectivity of the molecule.

  • Data Analysis: Compare the acquired spectra with published data for this compound to confirm its identity. Any significant unassigned signals may indicate the presence of impurities.

Data Presentation for Comparison

To facilitate a clear comparison between different batches or suppliers of this compound, all quantitative data should be summarized in tables.

Table 1: HPLC-DAD Purity Assessment

Sample ID (Batch/Supplier)Retention Time of Main Peak (min)Purity by Area % (at 240 nm)Number of Impurities Detected
Batch A
Batch B
Competitor X

Table 2: LC-MS Impurity Profiling

Sample ID (Batch/Supplier)Impurity RT (min)Proposed [M-H]⁻ or [M+H]⁺ (m/z)Relative Abundance (%)Putative Identification
Batch A
Batch B
Competitor X

Table 3: NMR Structural Confirmation

Sample ID (Batch/Supplier)¹H NMR¹³C NMR2D NMR (COSY, HSQC, HMBC)
Batch AConforms to structureConforms to structureConforms to structure
Batch BConforms with minor unassigned signalsConforms to structureConforms to structure
Competitor XConforms to structureConforms to structureConforms to structure

By employing this systematic approach, researchers can confidently validate the purity of their commercially sourced this compound, ensuring the integrity of their subsequent experiments and contributing to more reliable and reproducible scientific outcomes.

References

A Framework for Assessing the Synergistic Effects of 10-Hydroxyligstroside in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the synergistic potential of 10-Hydroxyligstroside when combined with other therapeutic compounds. While specific experimental data on the synergistic effects of this compound is not yet extensively available in published literature, this document outlines the established methodologies and data presentation structures necessary for conducting and reporting such research. The experimental designs and hypothetical data presented herein serve as a template for future studies in this promising area of natural product pharmacology.

Introduction to Synergy in Drug Development

In pharmacology, synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[1] This phenomenon is highly sought after in drug development as it can lead to therapies with increased efficacy, reduced dosages of individual components (thereby minimizing side effects), and the potential to overcome drug resistance.[2] The quantitative analysis of dose-effect relationships is crucial for distinguishing true synergy from additive or antagonistic effects.[3][4]

This compound, an iridoid glycoside found in plants of the Oleaceae family, has been noted as a natural product with potential biological activities.[5][6] Assessing its synergistic interactions with other compounds could unlock new therapeutic applications.

Hypothetical Combination Study: this compound and a COX-2 Inhibitor

To illustrate the assessment of synergy, we present a hypothetical study combining this compound with a selective COX-2 inhibitor for anti-inflammatory effects. Iridoid glycosides have been investigated for their anti-inflammatory properties, which may involve the modulation of inflammatory signaling pathways. A COX-2 inhibitor is chosen as a combination partner due to its well-defined mechanism of action in inflammation.

Table 1: Hypothetical In Vitro Anti-Inflammatory Effects of this compound and a COX-2 Inhibitor on LPS-Stimulated Macrophages

Treatment GroupConcentration (µM)Inhibition of Prostaglandin E2 (PGE2) Production (%)Combination Index (CI)
This compound Alone 1025N/A
2040N/A
4060N/A
COX-2 Inhibitor Alone 130N/A
255N/A
475N/A
Combination (Constant Ratio 10:1) 10 (10-H) + 1 (COX-2)700.85 (Synergy)
20 (10-H) + 2 (COX-2)920.60 (Strong Synergy)
40 (10-H) + 4 (COX-2)980.45 (Very Strong Synergy)

CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]

Experimental Protocols

A rigorous and detailed methodology is essential for the accurate assessment of synergistic effects.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Inflammation: Cells are seeded in 24-well plates and allowed to adhere overnight. Inflammation is induced by treating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Drug Treatment: Cells are co-treated with various concentrations of this compound, the COX-2 inhibitor, or their combination at a constant molar ratio. A vehicle control (e.g., DMSO) is also included.

  • PGE2 Quantification: After the 24-hour incubation, the cell culture supernatant is collected. The concentration of PGE2 is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of PGE2 production is calculated relative to the LPS-treated control group.

  • Dose-Effect Curves: Dose-effect curves are generated for each compound individually and for the combination.

  • Combination Index (CI) Calculation: The Combination Index is calculated using specialized software (e.g., CompuSyn) based on the Chou-Talalay method.[3] This method provides a quantitative measure of the degree of synergy or antagonism over a range of effect levels.

Visualizing Workflows and Pathways

Diagrams are crucial for conveying complex experimental workflows and biological mechanisms.

experimental_workflow Experimental Workflow for Synergy Assessment cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_synergy_calc Synergy Calculation cell_culture Culture RAW 264.7 Macrophages seeding Seed Cells in 24-Well Plates cell_culture->seeding lps_induction Induce Inflammation with LPS seeding->lps_induction drug_treatment Add Compounds (Single & Combination) lps_induction->drug_treatment incubation Incubate for 24 hours drug_treatment->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant elisa Measure PGE2 via ELISA collect_supernatant->elisa data_analysis Calculate % Inhibition elisa->data_analysis ci_calc Calculate Combination Index (CI) data_analysis->ci_calc

Caption: Workflow for assessing the synergistic anti-inflammatory effects of two compounds.

signaling_pathway Hypothetical Synergistic Mechanism of Action cluster_pathway Intracellular Signaling cluster_inhibitors Points of Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_pathway NF-κB Pathway Activation TLR4->NFkB_pathway MAPK_pathway MAPK Pathway Activation TLR4->MAPK_pathway COX2_gene COX-2 Gene Transcription NFkB_pathway->COX2_gene MAPK_pathway->COX2_gene PGE2 Prostaglandin E2 (PGE2) (Inflammation) COX2_gene->PGE2 Compound_A This compound Compound_A->NFkB_pathway Inhibits Compound_B COX-2 Inhibitor Compound_B->COX2_gene Inhibits

Caption: Dual inhibition of inflammatory pathways by a hypothetical synergistic combination.

Conclusion and Future Directions

The framework presented in this guide provides a robust starting point for the systematic evaluation of the synergistic effects of this compound with other compounds. By employing standardized experimental protocols and quantitative analysis, researchers can effectively identify and validate synergistic combinations. Future in vivo studies will be necessary to confirm these findings in more complex biological systems and to explore the therapeutic potential of such combinations in various disease models. The exploration of synergy is a critical step in translating the promise of natural products like this compound into novel and effective therapies.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.